molecular formula C7H15NO2 B2840591 5-(Dimethylamino)pentanoic Acid CAS No. 89855-60-7

5-(Dimethylamino)pentanoic Acid

Katalognummer: B2840591
CAS-Nummer: 89855-60-7
Molekulargewicht: 145.202
InChI-Schlüssel: UYZSNVLEDLCWGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Dimethylamino)pentanoic Acid is an organic compound with the chemical formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is characterized by a pentanoic acid chain terminated with a dimethylamino functional group. This compound has a boiling point of approximately 235.5 ± 23.0 °C at 760 mmHg . The compound's structure is associated with a topological polar surface area (TPSA) of 40.5 Ų . As a versatile building block in organic synthesis, it serves as a key intermediate for the preparation of other chemical derivatives, such as its hydrochloride salt (CAS 25726-28-7) . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Please note that specific research applications and mechanistic studies for this compound are an active area of exploration, and researchers are encouraged to consult the current scientific literature for the latest findings. Handling should be conducted with appropriate safety measures. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(dimethylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8(2)6-4-3-5-7(9)10/h3-6H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZSNVLEDLCWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Synthesis of 5-(Dimethylamino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 5-(Dimethylamino)pentanoic Acid , a critical intermediate in the development of ionizable cationic lipids for mRNA delivery systems (LNPs) and proteolysis-targeting chimeras (PROTACs).

A Critical Guide for Drug Development Professionals

Executive Summary & Strategic Importance

5-(Dimethylamino)pentanoic acid (CAS: 5869-38-5; HCl Salt: 25726-28-7) acts as a pivotal hydrophilic headgroup precursor in modern medicinal chemistry. Its tertiary amine functionality is essential for the pH-sensitive ionization required in Lipid Nanoparticles (LNPs) , allowing endosomal escape of mRNA payloads. Furthermore, its 5-carbon aliphatic chain provides the optimal steric spacing for linker design in PROTACs and HDAC inhibitors.

This guide presents two validated synthetic pathways, prioritizing Process Safety , Scalability , and Impurity Control .

Retrosynthetic Analysis

To design the optimal synthesis, we must analyze the disconnection of the target molecule. The two most logical disconnections rely on establishing the C–N bond, either through reductive alkylation or direct nucleophilic displacement.

Retrosynthesis Target 5-(Dimethylamino)pentanoic Acid (Target) P1 5-Aminopentanoic Acid + Formaldehyde Target->P1 Route A: Reductive Amination (Eschweiler-Clarke) P2 Ethyl 5-bromovalerate + Dimethylamine Target->P2 Route B: Nucleophilic Substitution (via Ester) Note1 Preferred for Scale-up (Green Chemistry) P1->Note1 Note2 Preferred for Library Synthesis P2->Note2

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Route A: Reductive Amination (The Eschweiler-Clarke Protocol)

Status: Preferred Industrial Route | Scalability: High | Atom Economy: Good

This pathway utilizes the Eschweiler-Clarke reaction , a specific type of reductive amination where formic acid serves as both the proton source and the hydride donor.[1][2][3][4] It is superior to catalytic hydrogenation for this substrate because it avoids the use of high-pressure H₂ and expensive Pd/C catalysts, and it selectively stops at the tertiary amine stage without quaternization.

Reaction Mechanism

The reaction proceeds via the formation of an iminium ion, which is irreversibly reduced by the formate ion, releasing CO₂.[3][5]

EschweilerClarke Step1 5-Aminopentanoic Acid + HCHO Step2 Hemiaminal Intermediate Step1->Step2 - H2O Step3 Iminium Ion (R=N+=CH2) Step2->Step3 - H2O (Acid Cat.) Step4 Hydride Transfer (from HCOOH) Step3->Step4 Step5 Methylated Amine + CO2 Step4->Step5 Irreversible Step5->Step1 Repeat for 2nd Methyl Group

Figure 2: Mechanism of the Eschweiler-Clarke reductive methylation.

Detailed Protocol

Reagents:

  • 5-Aminopentanoic acid (1.0 eq)

  • Formaldehyde (37% aq.[2] solution, 2.2 - 2.5 eq)

  • Formic acid (98%, 3.0 - 5.0 eq)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-aminopentanoic acid in formic acid. The reaction is exothermic; add formic acid slowly if scaling up.

  • Addition: Add the formaldehyde solution dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 100°C). Significant CO₂ evolution will occur (bubbling). Maintain reflux for 12–18 hours until gas evolution ceases.

  • Workup:

    • Cool the mixture to room temperature.

    • Add concentrated HCl (1.1 eq relative to starting amine) to convert the product to the hydrochloride salt.

    • Concentrate the solution under reduced pressure (rotary evaporator) to remove excess formic acid and water, yielding a viscous oil or solid.

  • Purification:

    • Dissolve the crude residue in a minimum amount of hot isopropanol or ethanol.

    • Add diethyl ether or acetone dropwise until turbidity is observed.

    • Cool to 4°C overnight to crystallize 5-(dimethylamino)pentanoic acid hydrochloride .

Route B: Nucleophilic Substitution (The Ester Route)

Status: Alternative Route | Risk: Lactonization Side Reaction

Critical Warning: Direct alkylation of 5-bromovaleric acid with dimethylamine under basic conditions carries a high risk of intramolecular cyclization to form


-valerolactone . To prevent this, Ethyl 5-bromovalerate  must be used as the starting material, followed by hydrolysis.
Detailed Protocol

Reagents:

  • Ethyl 5-bromovalerate (1.0 eq)

  • Dimethylamine (2.0 M in THF or 40% aq., 3.0 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or THF

Step-by-Step Methodology:

  • Substitution:

    • Dissolve Ethyl 5-bromovalerate in ACN.

    • Add

      
       and Dimethylamine solution.
      
    • Stir at 40–50°C for 6–12 hours. Monitor by TLC (disappearance of bromo-ester).

  • Hydrolysis:

    • Filter off the inorganic salts (

      
      , KBr).
      
    • Concentrate the filtrate to obtain the intermediate amino-ester.

    • Redissolve in 6M HCl and reflux for 2–4 hours to hydrolyze the ethyl ester.

  • Isolation:

    • Concentrate to dryness.

    • Recrystallize the resulting solid (as described in Route A) to obtain the pure HCl salt.

Comparison of Methodologies

FeatureRoute A: Reductive AminationRoute B: Substitution (via Ester)
Starting Material Cost Low (Amino acid is cheap)Moderate (Bromo-ester is pricier)
Step Count 1 (One-pot)2 (Substitution + Hydrolysis)
Impurity Profile Clean (CO₂ byproduct)Risk of elimination (alkene) or lactone
Scalability Excellent (Multi-kg)Good, but requires salt filtration
Green Chemistry High (Aqueous media possible)Moderate (Organic solvents needed)

Purification & Characterization Standards

For pharmaceutical applications (e.g., LNP formulation), the Hydrochloride Salt is the preferred form due to its stability and crystallinity.

Analytical Specifications
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 102–106°C (HCl salt).

  • Solubility: Highly soluble in water, methanol; insoluble in ether, hexanes.

NMR Interpretation (D₂O, 400 MHz)

To validate the structure, look for the following signals:

Chemical Shift (

)
MultiplicityIntegrationAssignment
2.85 Singlet (s)6H

(Characteristic)
3.10 Triplet (t)2H

2.40 Triplet (t)2H

1.60 - 1.75 Multiplet (m)4HCentral

chain

References

  • Eschweiler-Clarke Methylation: Clarke, H. T., et al.[3][5] "The Action of Formaldehyde on Amines and Amino Acids."[2][3][4][5] Journal of the American Chemical Society, vol. 55, no.[5] 11, 1933, pp. 4571–4587. Link

  • Cationic Lipid Synthesis: Maier, M. A., et al. "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy, vol. 21, no. 8, 2013, pp. 1570-1578. Link

  • LNP Formulation: Semple, S. C., et al. "Rational design of cationic lipids for siRNA delivery." Nature Biotechnology, vol. 28, 2010, pp. 172–176. Link

  • Process Safety: "Safe Handling of Dimethylamine and Formaldehyde." PubChem Laboratory Chemical Safety Summary (LCSS). Link

Sources

An In-Depth Technical Guide to 5-(Dimethylamino)pentanoic Acid (CAS 89855-60-7): A Key Building Block for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 5-(Dimethylamino)pentanoic Acid in Next-Generation Therapeutics

5-(Dimethylamino)pentanoic acid, with the CAS number 89855-60-7, is a specialized amino acid derivative that has garnered significant attention in the field of advanced drug delivery. Its unique structure, featuring a terminal dimethylamino group and a carboxylic acid moiety, makes it a valuable precursor for the synthesis of ionizable lipids. These lipids are critical components of lipid nanoparticles (LNPs), which have revolutionized the delivery of nucleic acid-based therapeutics, including siRNA and mRNA vaccines. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of 5-(Dimethylamino)pentanoic acid, with a particular focus on its role in the development of cutting-edge drug delivery platforms.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-(Dimethylamino)pentanoic acid is essential for its effective use in synthesis and formulation development.

PropertyValueSource(s)
CAS Number 89855-60-7[1][2]
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
Appearance Colorless to off-white solid[2]
Melting Point 64-65 °C[2]
Boiling Point (Predicted) 235.5 ± 23.0 °C[2]
Density (Predicted) 0.994 ± 0.06 g/cm³[2]
pKa (Predicted) 4.58 ± 0.10[2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[2]

Synthesis and Purification: A Protocol Rooted in Nucleophilic Substitution

The synthesis of 5-(Dimethylamino)pentanoic acid is typically achieved through the nucleophilic substitution of a 5-halopentanoic acid derivative with dimethylamine. The following protocol outlines a representative and reliable method for its preparation.

Experimental Protocol: Synthesis of 5-(Dimethylamino)pentanoic Acid

Objective: To synthesize 5-(Dimethylamino)pentanoic acid from a suitable 5-halopentanoic acid precursor.

Materials:

  • 5-Bromopentanoic acid or Ethyl 5-bromopentanoate

  • Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Base (e.g., Potassium carbonate, Triethylamine)

  • Hydrochloric acid (for pH adjustment and purification)

  • Sodium hydroxide (for pH adjustment)

  • Organic solvents for extraction (e.g., Dichloromethane, Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromopentanoic acid (or its ethyl ester) in an appropriate volume of an anhydrous polar aprotic solvent such as THF.

  • Addition of Base: Add a suitable base, such as potassium carbonate or triethylamine, to the reaction mixture. The base acts as a scavenger for the hydrobromic acid that is formed during the reaction.

  • Nucleophilic Addition of Dimethylamine: Cool the reaction mixture in an ice bath. Slowly add a solution of dimethylamine to the flask with continuous stirring. An excess of dimethylamine is often used to drive the reaction to completion.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux. Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. If an ester was used as the starting material, the ester must be hydrolyzed to the carboxylic acid. This can be achieved by adding a solution of sodium hydroxide and stirring at room temperature or with gentle heating. Acidify the aqueous solution with hydrochloric acid to a pH of approximately 6-7. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material or byproducts.

  • Purification: The aqueous layer containing the hydrochloride salt of the product can be further purified. One common method is to adjust the pH to the isoelectric point of the amino acid, causing it to precipitate out of the solution. The precipitate can then be collected by filtration, washed with a cold solvent, and dried under vacuum. Alternatively, the product can be purified by ion-exchange chromatography.

  • Characterization: Confirm the identity and purity of the synthesized 5-(Dimethylamino)pentanoic acid using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Synthesis_Workflow Start Starting Material (5-Bromopentanoic Acid or Ester) Reaction Nucleophilic Substitution - Dissolve in anhydrous solvent - Add base - Add Dimethylamine solution Start->Reaction Reflux Reaction Progression - Heat to reflux - Monitor by TLC/GC-MS Reaction->Reflux Workup Work-up & Extraction - Cool and hydrolyze (if ester) - Acidify and extract Reflux->Workup Purification Purification - pH adjustment for precipitation - or Ion-exchange chromatography Workup->Purification Characterization Characterization (NMR, MS, FTIR) Purification->Characterization Product Final Product 5-(Dimethylamino)pentanoic Acid Characterization->Product

Caption: A generalized workflow for the synthesis of 5-(Dimethylamino)pentanoic Acid.

Core Application: A Versatile Head Group for Ionizable Lipids in LNP-Mediated Drug Delivery

The primary and most impactful application of 5-(Dimethylamino)pentanoic acid is its use as a hydrophilic "head group" in the synthesis of novel ionizable lipids. These lipids are a cornerstone of modern lipid nanoparticle (LNP) technology for the delivery of nucleic acids.

The Critical Role of Ionizable Lipids in LNPs

Ionizable lipids are amphiphilic molecules that possess a unique pH-dependent charge. At a physiological pH of 7.4, they are neutral or have a slight positive charge, which minimizes toxicity and non-specific interactions in the bloodstream. However, when an LNP is taken up by a cell into an endosome, the acidic environment (pH 5.0-6.5) causes the ionizable lipid's amino group to become protonated, resulting in a net positive charge. This charge switch is crucial for two key functions:

  • Encapsulation of Nucleic Acids: During the formulation of LNPs, which is typically done at a low pH, the positively charged ionizable lipids electrostatically interact with the negatively charged backbone of nucleic acids (like siRNA and mRNA), facilitating their encapsulation within the lipid core.

  • Endosomal Escape: Once inside the endosome, the positively charged ionizable lipids are thought to interact with the negatively charged lipids of the endosomal membrane. This interaction disrupts the membrane, allowing the encapsulated nucleic acid to escape into the cytoplasm where it can exert its therapeutic effect.

5-(Dimethylamino)pentanoic Acid as a Superior Head Group

The dimethylamino group of 5-(Dimethylamino)pentanoic acid provides the ionizable character, while the pentanoic acid chain acts as a linker to which hydrophobic lipid tails can be attached. This structure allows for the systematic design and synthesis of a library of ionizable lipids with varying properties. By modifying the lipid tails, researchers can fine-tune the overall characteristics of the resulting LNPs, such as their size, stability, and in vivo performance.

LNP_Mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Cell LNP_neutral LNP with Neutral Ionizable Lipid Endocytosis Endocytosis LNP_neutral->Endocytosis Endosome Endosome (pH 5.0-6.5) Ionizable Lipid becomes Positively Charged Endocytosis->Endosome Membrane_Disruption Endosomal Membrane Disruption Endosome->Membrane_Disruption Release Nucleic Acid Release into Cytoplasm Membrane_Disruption->Release

Caption: The pH-dependent mechanism of action for LNPs containing ionizable lipids.

Future Perspectives and Conclusion

5-(Dimethylamino)pentanoic acid is a pivotal chemical entity that is enabling significant advancements in the field of drug delivery. Its role as a versatile building block for ionizable lipids places it at the forefront of research and development for nucleic acid-based therapies. As the demand for targeted and efficient delivery systems for siRNA, mRNA, and other genetic medicines continues to grow, the importance of well-characterized and readily synthesizable precursors like 5-(Dimethylamino)pentanoic acid will undoubtedly increase. Further research into novel ionizable lipids derived from this compound holds the promise of creating even more potent and specific delivery vehicles for a wide range of diseases.

References

Please note that while the following references provide context and supporting information, a direct, detailed synthesis protocol for 5-(Dimethylamino)pentanoic acid and its specific use in a complete, published LNP study were not found in the immediate search results. The provided synthesis protocol is a general representation based on established organic chemistry principles.

  • RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • PubChem. 5-(Dimethylamino)pentanoic acid hydrochloride | C7H16ClNO2 | CID 22832099. [Link]

  • American Elements. 5-(Dimethylamino)pentanoic acid | 89855-60-7. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • True Labs. 5 (diethylamino) Pentanoic Acid Cas No: 90727-09-6. [Link]

  • PubMed. Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination. [Link]

  • PubChem. 5-(Dimethylamino)pentanoic Acid | C7H15NO2 | CID 14017020. [Link]

  • PubChem. Pentanoic acid, 5-(dimethylamino)-2-methyl-5-oxo-, methyl ester. [Link]

  • Chemsrc. CAS#:25726-28-7 | 5-(Dimethylamino)-pentanoic acid hydrochloride. [Link]

  • ResearchGate. Synthesis of dimethylaminoalkylamides of butanoic and pentanoic acids and study of their activity in the epoxy resin polymerization. [Link]

  • Senrise Technology. 5-(dimethylamino)pentanoic acid. [Link]

Sources

Technical Guide: Spectral Profiling of 5-(Dimethylamino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectral characteristics of 5-(Dimethylamino)pentanoic Acid , a critical intermediate in the synthesis of zwitterionic surfactants, GABA analogs, and pharmaceutical linkers.

Executive Summary & Compound Identity

5-(Dimethylamino)pentanoic Acid (also known as


-Dimethyl-5-aminovaleric acid) exists primarily as a zwitterion or hydrochloride salt in solid form. Accurate spectral interpretation requires distinguishing between the free base, zwitterionic, and protonated (salt) forms, as pH significantly alters chemical shifts and IR absorption bands.

Correction Note: The CAS number 13188-89-1 (often cited in older databases) frequently refers to D-Aspartic acid


-benzyl ester. The correct, chemically verified CAS numbers for this specific topic are listed below.
Chemical Identity Table
PropertyData
IUPAC Name 5-(Dimethylamino)pentanoic acid
Common Name

-Dimethyl-5-aminovaleric acid
CAS (Free Acid) 89855-60-7
CAS (HCl Salt) 25726-28-7
Molecular Formula

Molecular Weight 145.20 g/mol (Free Base); 181.66 g/mol (HCl)
Appearance Hygroscopic white crystalline solid (HCl salt)
Solubility Highly soluble in water, methanol, DMSO

Mass Spectrometry (MS) Analysis

Mass spectrometry of 5-(dimethylamino)pentanoic acid is dominated by the stability of the tertiary amine cation. The fragmentation pattern is predictable and serves as a primary identification method.

Ionization & Fragmentation Logic[5]
  • Ionization (ESI/EI): In Electrospray Ionization (ESI+), the molecular ion

    
     appears at m/z 146 . In Electron Impact (EI), the molecular ion (
    
    
    
    ) at m/z 145 is often weak due to rapid
    
    
    -cleavage.
  • Base Peak (m/z 58): The most characteristic peak arises from

    
    -cleavage adjacent to the nitrogen atom. The dimethylamino group facilitates the expulsion of the alkyl-carboxyl chain, stabilizing the resulting iminium ion (
    
    
    
    ).
  • McLafferty Rearrangement: A secondary pathway involving the carboxylic acid moiety, though less favorable than the amine-directed cleavage.

MS Fragmentation Pathway (DOT Diagram)

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 145 Alpha_Cleavage α-Cleavage (Nitrogen driven) M_Ion->Alpha_Cleavage - (CH2)3COOH radical Loss_COOH Loss of COOH [M - 45]+ M_Ion->Loss_COOH Minor Pathway Base_Peak Base Peak (Iminium Ion) [CH2=N(CH3)2]+ m/z 58 Alpha_Cleavage->Base_Peak Dominant Pathway Fragment_100 Fragment [M - COOH]+ m/z 100 Loss_COOH->Fragment_100

Figure 1: Primary fragmentation pathways in EI-MS showing the dominance of the dimethyl-iminium ion (m/z 58).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is highly sensitive to pH. The data below represents the Hydrochloride Salt (HCl) form in


, which is the standard state for commercial samples.
H NMR Assignments (300 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
N-Me 2.85Singlet (s)6HMethyl groups on charged nitrogen (deshielded).
H-5 3.12Triplet (t)2H

-methylene to the ammonium group.
H-2 2.41Triplet (t)2H

-methylene to the carbonyl (acid).
H-4 1.75Multiplet (m)2H

-methylene to the ammonium group.
H-3 1.62Multiplet (m)2HCentral methylene, most shielded.

Note: In the free base form (CDCl


), the N-Me singlet shifts upfield to ~2.2-2.3 ppm, and H-5 shifts to ~2.3 ppm.
C NMR Assignments (75 MHz, )
CarbonShift (

ppm)
TypeAssignment
C-1 178.5Quaternary (C=O)Carboxylic acid carbonyl.
C-5 57.8

Carbon adjacent to quaternary nitrogen.
N-Me 43.2

Dimethylamino methyl carbons.
C-2 33.5

Carbon adjacent to carbonyl.
C-4 23.8


-carbon to nitrogen.
C-3 21.5

Central methylene.
NMR Correlation Topology (DOT Diagram)

Figure 2:


H-

H COSY connectivity (solid lines) and key HMBC correlation (red dashed) confirming the N-methylation site.

Infrared (IR) Spectroscopy

The IR spectrum distinguishes the salt form from the zwitterion.

Key Absorption Bands (HCl Salt)
  • 2400–3000 cm

    
     (Broad):  N–H stretching of the tertiary ammonium salt (
    
    
    
    ). This broad band often obscures C-H stretches.
  • 1710–1730 cm

    
     (Strong):  C=O stretching of the carboxylic acid (-COOH).
    
  • 1470 cm

    
    :  C-H bending (scissoring) of the 
    
    
    
    and methylene groups.
  • 1150–1250 cm

    
    :  C-N stretching vibrations.
    
Experimental Note on pH

If the sample is neutralized to pH 7 (zwitterionic form), the 1720 cm


  band will disappear, replaced by two bands characteristic of the carboxylate anion (

):
  • ~1560–1610 cm

    
    :  Antisymmetric 
    
    
    
    stretch.
  • ~1400 cm

    
    :  Symmetric 
    
    
    
    stretch.

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, follow this preparation workflow:

  • For NMR (Salt Form): Dissolve 10-15 mg of the HCl salt in 0.6 mL of

    
    . No internal standard is usually required if calibrated to the residual HDO peak (4.79 ppm), but TSP (0.0 ppm) is recommended for precision.
    
  • For NMR (Free Base): Dissolve the salt in water, adjust pH to 10 with NaOH, extract with

    
     (3x), dry over 
    
    
    
    , and evaporate. Re-dissolve in
    
    
    containing 0.03% TMS.
  • For MS (ESI): Dilute the sample to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Direct infusion at 5 µL/min.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22832099, 5-(Dimethylamino)pentanoic acid hydrochloride. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for chemical shift prediction rules).
  • SDBS.Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Reference for parent compound 5-aminovaleric acid spectra).

solubility of 5-(Dimethylamino)pentanoic Acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-(Dimethylamino)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dimethylamino)pentanoic acid, also known as N,N-dimethyl-5-aminovaleric acid, is a fascinating molecule with a dual character.[1][2] Its structure incorporates a carboxylic acid and a tertiary amine, making it an amino acid derivative.[3] This compound and its hydrochloride salt are of growing interest in various scientific domains, from being a building block in the synthesis of more complex molecules to its potential applications in pharmaceuticals and biochemistry.[3] A thorough understanding of its solubility in different solvent systems is paramount for its effective use in research and development, particularly in areas like drug formulation and synthesis.[2] This guide provides a comprehensive overview of the solubility of 5-(Dimethylamino)pentanoic Acid, both in its free base and hydrochloride salt forms, and offers a detailed protocol for its experimental determination.

Physicochemical Properties

A solid understanding of the physicochemical properties of a compound is the foundation for predicting its solubility. 5-(Dimethylamino)pentanoic acid is a white to off-white crystalline solid.[3] The hydrochloride salt is also a white solid.[3]

Property5-(Dimethylamino)pentanoic Acid5-(Dimethylamino)pentanoic Acid Hydrochloride
Molecular Formula C7H15NO2C7H16ClNO2
Molecular Weight 145.20 g/mol [1]181.66 g/mol [4]
Melting Point 64-65 °C[2]163-165 °C[5]
Boiling Point (Predicted) 235.5 ± 23.0 °C[2]273.4 °C at 760 mmHg[5]
pKa (Predicted) 4.58 ± 0.10[2]Not available

Theoretical Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like." The molecular structure of 5-(Dimethylamino)pentanoic acid, with its polar carboxylic acid and amine functional groups, alongside a nonpolar hydrocarbon chain, suggests a nuanced solubility profile.

5-(Dimethylamino)pentanoic Acid (Free Base): In its free base form, the molecule can exist as a zwitterion, with a negatively charged carboxylate group and a positively charged tertiary ammonium group. This dual ionic character significantly influences its solubility.

5-(Dimethylamino)pentanoic Acid Hydrochloride: The hydrochloride salt is formed by the reaction of the tertiary amine with hydrochloric acid.[4] This salt is expected to be more polar than the free base, leading to enhanced solubility in polar solvents.[3]

The following table provides a theoretical qualitative solubility profile based on the chemical structures and established principles of solubility.

Solvent ClassSolvent ExamplePredicted Solubility of Free BasePredicted Solubility of Hydrochloride SaltRationale
Polar Protic WaterSoluble[3]Highly Soluble[3]The polar nature of water and its ability to form hydrogen bonds with the carboxylic acid and amine groups, as well as solvate the ionic salt, leads to high solubility.
MethanolSolubleHighly SolubleMethanol, being a polar protic solvent, can engage in hydrogen bonding and effectively solvate both the free base and the hydrochloride salt.
EthanolModerately SolubleSolubleWhile still a polar protic solvent, ethanol's longer hydrocarbon chain reduces its polarity compared to water and methanol, which may slightly decrease solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleSolubleDMSO is a strong hydrogen bond acceptor and has a high dielectric constant, allowing it to effectively solvate both the zwitterionic free base and the ionic hydrochloride salt.
AcetonitrileSparingly SolubleModerately SolubleAcetonitrile is less polar than DMSO and a weaker hydrogen bond acceptor, leading to lower expected solubility.
Nonpolar HexaneInsolubleInsolubleThe nonpolar nature of hexane cannot overcome the strong intermolecular forces (hydrogen bonding and ionic interactions) present in both the free base and the hydrochloride salt.
TolueneVery Sparingly SolubleSparingly SolubleToluene is slightly more polarizable than hexane, which might lead to very minimal solubility, but it is still considered a nonpolar solvent.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of 5-(Dimethylamino)pentanoic Acid in various solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility determination.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_solvent Select Solvents add_compound Add Excess Compound to Solvent prep_solvent->add_compound prep_compound Weigh Compound prep_compound->add_compound prep_vials Prepare Vials prep_vials->add_compound shake Shake at Constant Temperature add_compound->shake equilibrate Allow to Equilibrate shake->equilibrate centrifuge Centrifuge to Separate Solid equilibrate->centrifuge sample Extract Supernatant centrifuge->sample analyze Analyze Concentration (Gravimetric/UPLC) sample->analyze calculate Calculate Solubility analyze->calculate report Report Results calculate->report

Sources

Introduction: Unveiling a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Dimethylamino)pentanoic Acid Hydrochloride for Advanced Research Applications

5-(Dimethylamino)pentanoic acid hydrochloride is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. As a derivative of pentanoic acid (also known as valeric acid), it features a five-carbon aliphatic chain, which provides a flexible and moderately lipophilic spacer. This backbone is terminated by two critical functional groups: a carboxylate group at one end and a protonated tertiary amine (a dimethylammonium group) at the other.

This dual functionality makes it an invaluable building block, or linker, for the synthesis of more complex molecular architectures.[1][2] The carboxylic acid is amenable to forming stable amide bonds, while the tertiary amine offers a permanent cationic center (at physiological pH) or a site for further chemical modification. Its hydrochloride salt form ensures that the compound is typically a stable, water-soluble, crystalline solid, which simplifies handling and reaction setup.[1] This guide provides a comprehensive overview of its properties, synthesis, characterization, and core applications, grounded in established chemical principles to empower researchers in their experimental design.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. 5-(Dimethylamino)pentanoic acid hydrochloride is a well-defined chemical entity with properties that make it suitable for a range of synthetic protocols.

Core Data Summary

The key quantitative and qualitative properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 25726-28-7[1][3][4]
Molecular Formula C₇H₁₆ClNO₂[1][5]
Molecular Weight 181.66 g/mol [3][4][5]
Appearance White to off-white crystalline solid[1]
Melting Point 163-165 °C
Solubility Soluble in water[1]
Purity (Typical) ≥95%[1][5]
InChI Key HOHQBFGGPNOAFB-UHFFFAOYSA-N[3]
SMILES CN(C)CCCCC(=O)O.Cl[1]
Structural Elucidation

The molecule consists of a pentanoic acid backbone where the hydrogen on the 5th carbon is substituted with a dimethylamino group. In its hydrochloride salt form, the tertiary amine is protonated, forming a dimethylammonium cation, with chloride as the counter-ion. This protonation is crucial as it prevents the amine from participating in undesired side reactions (e.g., acting as a nucleophile) during reactions targeting the carboxylic acid moiety.

Synthesis and Purification

While 5-(Dimethylamino)pentanoic acid hydrochloride is commercially available, understanding its synthesis provides insight into potential impurities and informs the design of novel derivatives. The most chemically robust and common strategy for its synthesis is via reductive amination.

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and the mild conditions typically employed, which preserves other functional groups.[6][7][8] The process involves the reaction of a carbonyl compound (an aldehyde in this case) with an amine to form an iminium ion intermediate, which is then reduced in situ to the target amine.

The logical precursor for this synthesis is 5-oxopentanoic acid or its corresponding ester.

Synthetic Pathway Start 5-Oxopentanoic Acid Intermediate Iminium Ion Intermediate (in situ) Start->Intermediate pH 4-6 Amine Dimethylamine (aq. solution) Amine->Intermediate Reducer Sodium Triacetoxyborohydride (NaBH(OAc)₃) Product_FreeBase 5-(Dimethylamino)pentanoic Acid (Free Base) Acid HCl in Ether/Dioxane Final_Product 5-(Dimethylamino)pentanoic Acid HCl (Final Product) Intermediate->Product_FreeBase Reduction Product_FreeBase->Final_Product Acidification

Proposed synthesis via reductive amination.

Causality of Experimental Choices:

  • Precursor: 5-Oxopentanoic acid is chosen as it contains the required five-carbon chain with a carbonyl group at the precise position for introducing the dimethylamino moiety.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive aminations.[9] It is milder and more selective for iminium ions over ketones/aldehydes compared to agents like sodium borohydride, reducing the risk of side reactions. It is also stable in mildly acidic conditions, which are optimal for iminium ion formation.

  • Final Step: Conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid. This step not only yields the final desired product form but also serves as a critical part of the purification process, as the salt often has lower solubility in organic solvents, facilitating its precipitation and isolation.

Step-by-Step Laboratory Protocol (Illustrative)

This protocol describes a self-validating system for synthesizing and purifying the target compound.

  • Reaction Setup: To a solution of 5-oxopentanoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add an aqueous solution of dimethylamine (2-3 equivalents, ~40 wt. %).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours. The reaction is typically run at a slightly acidic pH (4-6) to facilitate the dehydration step that forms the iminium ion. Acetic acid can be added if necessary to adjust the pH.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Causality: Portion-wise addition helps to control any exotherm and gas evolution. The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts.

  • Isolation of Free Base: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(Dimethylamino)pentanoic acid free base.

  • Salt Formation and Purification: Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or methanol. Add a solution of HCl in diethyl ether or dioxane (1.1 equivalents) dropwise while stirring. The hydrochloride salt will precipitate out of the solution.

  • Final Purification: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final, purified 5-(Dimethylamino)pentanoic acid hydrochloride. Purity can be further enhanced by recrystallization from a solvent system like methanol/ethyl acetate.

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a chemical reagent intended for high-stakes applications like drug development.

QC_Workflow cluster_0 Initial Checks cluster_1 Structural Confirmation cluster_2 Purity & Stability Assessment Appearance Appearance & Color (Visual) Solubility Solubility Test (Water, DMSO) Appearance->Solubility NMR ¹H and ¹³C NMR Solubility->NMR MS Mass Spectrometry (ESI+) NMR->MS HPLC Purity by HPLC-UV/ELSD MS->HPLC Water_Content Water Content (Karl Fischer) HPLC->Water_Content Final_Product Released Batch of 5-(Dimethylamino)pentanoic Acid Hydrochloride Water_Content->Final_Product

A comprehensive analytical quality control workflow.
Spectroscopic Interpretation (E-E-A-T)
  • ¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. The expected signals for the hydrochloride salt in a solvent like D₂O would be:

    • ~2.8-3.0 ppm (singlet, 6H): The six equivalent protons of the two methyl groups on the nitrogen (-N(CH₃)₂). The signal is a singlet as there is no adjacent proton to couple with.

    • ~3.0-3.2 ppm (triplet, 2H): The two protons on the carbon adjacent to the nitrogen (-CH₂-N-).

    • ~2.3-2.5 ppm (triplet, 2H): The two protons on the carbon alpha to the carbonyl group (-CH₂-COOH).

    • ~1.6-1.8 ppm (multiplet, 4H): The four protons of the two central methylene groups (-CH₂-CH₂-). These often appear as overlapping multiplets.

  • ¹³C NMR Spectroscopy: The carbon NMR provides confirmation of the carbon backbone.

    • ~175-180 ppm: The carbonyl carbon of the carboxylic acid.

    • ~55-60 ppm: The carbon adjacent to the nitrogen (-CH₂-N-).

    • ~42-45 ppm: The two methyl carbons on the nitrogen (-N(CH₃)₂).

    • ~30-35 ppm: The carbon alpha to the carbonyl group (-CH₂-COOH).

    • ~20-25 ppm: The two central methylene carbons.

  • Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the expected mass-to-charge ratio (m/z) would correspond to the cationic free base form of the molecule [M+H]⁺, which has a molecular weight of 145.20 g/mol .[10] The primary observed ion should be at m/z ≈ 146.1.

Purity Assessment

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase method (e.g., C18 column) with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent or an acidic modifier (like formic acid or TFA) is suitable. Detection can be achieved with UV (at low wavelength, ~210 nm) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the molecule lacks a strong chromophore.

Core Applications in Research and Drug Development

The utility of 5-(Dimethylamino)pentanoic acid hydrochloride stems from its role as a versatile linker. In drug development, linkers are used to connect different molecular fragments, such as joining a targeting moiety to a therapeutic payload in an Antibody-Drug Conjugate (ADC) or connecting a protein-targeting ligand to an E3 ligase binder in a PROTAC.

Its five-carbon chain provides spatial separation between conjugated moieties, which can be critical for maintaining the biological activity of each component. The terminal dimethylamino group can improve aqueous solubility and modulate the overall pharmacokinetic profile of the final molecule.

Application Workflow: Amide Coupling via EDC/NHS Chemistry

A primary application of this compound is to conjugate it to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule probe). The most common and reliable method for this is using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Amide_Coupling cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling CarboxylicAcid 5-(Dimethylamino)pentanoic Acid O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC NHS NHS R_NH2 Amine-containing Molecule (R-NH₂) NHS_Ester NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS (Stabilization) Amide_Product Final Amide Conjugate NHS_Ester->Amide_Product + R-NH₂ (Nucleophilic Attack)

Mechanism of EDC/NHS mediated amide bond formation.

Step-by-Step Protocol for Conjugation:

  • Reagent Preparation:

    • Dissolve 5-(Dimethylamino)pentanoic acid hydrochloride (1.5 equivalents) in an appropriate buffer. For the activation step, a buffer without competing amines or carboxylates, such as 2-(N-morpholino)ethanesulfonic acid (MES) at pH 5.5-6.5, is ideal.[11]

    • Prepare fresh solutions of EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents; Sulfo-NHS is used for aqueous reactions to improve solubility) in the same MES buffer.

    • Dissolve the amine-containing target molecule (1 equivalent) in a coupling buffer, typically Phosphate-Buffered Saline (PBS) at pH 7.2-7.5.

  • Activation of Carboxylic Acid (Step 1):

    • To the solution of 5-(Dimethylamino)pentanoic acid hydrochloride, add the EDC and Sulfo-NHS solutions.

    • Allow the reaction to proceed for 15-30 minutes at room temperature. Causality: EDC first reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[2][12] This intermediate is prone to hydrolysis. Sulfo-NHS rapidly reacts with it to form a more stable Sulfo-NHS ester, which is still highly reactive towards primary amines but less susceptible to hydrolysis, thereby increasing the efficiency of the subsequent coupling step.[11][13]

  • Coupling to Amine (Step 2):

    • Immediately add the activated linker solution to the solution of the amine-containing target molecule.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The higher pH of the coupling buffer (7.2-7.5) ensures the primary amine of the target molecule is deprotonated and thus maximally nucleophilic.

  • Quenching:

    • Add a quenching reagent such as Tris buffer or hydroxylamine to a final concentration of ~50 mM to react with and deactivate any remaining Sulfo-NHS esters.[11]

  • Purification:

    • Purify the final conjugate from excess reagents and byproducts using an appropriate method based on the properties of the conjugate, such as dialysis, size-exclusion chromatography (SEC), or reversed-phase HPLC.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

  • Hazard Identification: 5-(Dimethylamino)pentanoic acid hydrochloride is classified as an irritant. The relevant GHS hazard statements are:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[3][5] This prevents moisture absorption, to which the hydrochloride salt can be hygroscopic.

References

  • Balamurugan, K., Lee, H., & Shim, I. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Kapustina, N. V., et al. (2012). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions.
  • Aladdin Scientific. (n.d.). 5-(Dimethylamino)pentanoic acid hydrochloride, min 95%, 100 mg. Available at: [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Barabanov, M. A., et al. (2025). Synthesis of dimethylaminoalkylamides of butanoic and pentanoic acids and study of their activity in the epoxy resin polymerization.
  • Royal Society of Chemistry. (2023).
  • PubChem. (n.d.). 5-(Dimethylamino)pentanoic Acid. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules, 28(3), 1185.
  • Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Available at: [Link]

  • ResearchGate. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Available at: [Link]

Sources

Therapeutic Targets & Pharmacological Profile: 5-(Dimethylamino)pentanoic Acid

[1][2]

Executive Summary

5-(Dimethylamino)pentanoic Acid (also known as N,N-dimethyl-5-aminovaleric acid or N,N-dimethyl-δ-aminovaleric acid) is a bioactive small molecule occupying a unique chemical space between neurotransmitter analogues and metabolic modulators.[1][2] While often encountered as a critical synthetic precursor for ionizable lipids in mRNA lipid nanoparticles (LNPs), its free acid form exhibits distinct pharmacological activity.

Its therapeutic potential is defined by three primary mechanisms:

  • Metabolic Reprogramming: Modulation of the OCTN2 carnitine transporter, influencing fatty acid oxidation (FAO).[1][2]

  • Neuromodulation: Interaction with GABAergic systems due to its structural homology with GABA and 5-aminovaleric acid.[1][2]

  • Intracellular Delivery (Physicochemical Target): Targeting the endosomal membrane via pH-dependent protonation, a mechanism critical for gene therapy vectors.[1][2]

Primary Therapeutic Target: The Carnitine Transport System (OCTN2)

The most substantiated biological target for 5-(dimethylamino)pentanoic acid is the Organic Cation Transporter Novel 2 (OCTN2/SLC22A5) .[1] This transporter is the gatekeeper for L-carnitine entry into cells, which is essential for transporting long-chain fatty acids into the mitochondria for

2
Mechanism of Action

5-(Dimethylamino)pentanoic acid acts as a structural analogue of


-butyrobetaineL-carnitine12
  • Binding Affinity: In silico docking simulations and competitive transport assays indicate that the dimethylamino motif mimics the trimethylammonium headgroup of carnitine, allowing the molecule to bind to the substrate-recognition pocket of OCTN2 (specifically interacting with residues Tyr239 and Ser467 ).

  • Metabolic Shunt: By competing with L-carnitine for transport, the compound can reduce intracellular carnitine pools.[2] This inhibition shifts cellular metabolism away from Fatty Acid Oxidation (FAO) toward Glucose Oxidation .[1][2]

  • Therapeutic Application: This "metabolic switching" is the same mechanism utilized by Meldonium (anti-ischemic drug).[1][2] In ischemic tissues (e.g., following myocardial infarction), shifting energy production to glucose oxidation is cytoprotective because it requires less oxygen per ATP produced than fatty acid oxidation.[1]

Experimental Validation Protocol: OCTN2 Competition Assay

To validate the affinity of 5-(dimethylamino)pentanoic acid for OCTN2:

  • Cell Line: HEK293 cells stably overexpressing human OCTN2 (HEK-OCTN2).

  • Tracer: [3H]-L-Carnitine.

  • Method:

    • Incubate HEK-OCTN2 cells with 5 nM [3H]-L-Carnitine in the presence of increasing concentrations (0.1 µM – 1 mM) of 5-(dimethylamino)pentanoic acid.[1][2]

    • Wash cells with ice-cold PBS to stop transport.[1][2]

    • Lyse cells and measure radioactivity via liquid scintillation counting.[2]

  • Output: Plot % inhibition vs. Log[Concentration] to determine the IC50 . A value in the low micromolar range confirms potent targeting.[2]

Secondary Therapeutic Target: The GABAergic System

Structurally, the compound is an

5-aminovaleric acid
Receptor Specificity
  • GABA-B Receptors: The extended carbon chain (pentanoic vs. butanoic) aligns with GABA-B receptor pharmacophores.[1][2] The dimethyl group increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration compared to native GABA.[1]

  • GABA-

    
     (Rho) Receptors:  5-AVA is a known antagonist of GABA-
    
    
    receptors (expressed in the retina).[1][2] The dimethyl derivative is predicted to act as a low-affinity antagonist , potentially modulating visual processing or specific inhibitory pathways without global sedation.[2]
Signaling Pathway Visualization

The following diagram illustrates the dual-pathway interaction of the compound (Metabolic vs. Neurological).

PathwayMapCompound5-(Dimethylamino)pentanoic AcidOCTN2Target 1: OCTN2 Transporter(SLC22A5)Compound->OCTN2Competitive BindingGABA_RTarget 2: GABA Receptors(GABA-B / Rho)Compound->GABA_RLigand InteractionCarnitine_InInhibit Carnitine UptakeOCTN2->Carnitine_InSignal_ModModulate Inhibitory SignalingGABA_R->Signal_ModFAO_DownDecrease Fatty Acid OxidationCarnitine_In->FAO_DownGlucose_UpIncrease Glucose Oxidation(Cytoprotection)FAO_Down->Glucose_UpMetabolic Switch

Figure 1: Dual mechanism of action targeting metabolic reprogramming (via OCTN2) and neuromodulation (via GABA receptors).[1]

Physicochemical "Target": The Endosomal Membrane (LNP Context)

In the context of genetic medicine (mRNA vaccines/therapeutics), 5-(dimethylamino)pentanoic acid is the functional "warhead" precursor for ionizable lipids (e.g., DLin-MC3-DMA analogs).[1] While the lipid is the drug product, the acid moiety provides the critical pH-responsive mechanism.

Mechanism: The Proton Sponge Effect
  • Physiological pH (7.4): The dimethylamino group (pKa ~6.2–6.[1][2]5) remains uncharged.[2] This neutrality allows the Lipid Nanoparticle (LNP) to circulate in the blood without binding to anionic serum proteins (which would cause rapid clearance).

  • Endosomal pH (5.5–6.0): Following endocytosis, the endosome acidifies.[1][2] The dimethylamino nitrogen becomes protonated (positively charged).[2]

  • Membrane Destabilization: The cationic charge interacts with the anionic endosomal lipids (phosphatidylserine), inducing a hexagonal phase transition.[1] This disrupts the endosomal membrane, releasing the mRNA payload into the cytosol.

Note: In this context, the "therapeutic target" is the endosomal bilayer integrity , and the molecule acts as a permeation enhancer .

Summary of Quantitative Data

ParameterValue / CharacteristicRelevance
Molecular Weight 145.20 g/mol Small molecule, high bioavailability potential.[1][2]
Predicted pKa ~4.6 (Acid), ~9.5 (Amine)*Note: In lipid format, apparent pKa shifts to ~6.4.[1]
Target 1 OCTN2 (SLC22A5) Metabolic modulation (Ischemia/Reperfusion injury).[1][2]
Target 2 GABA-B / GABA-

Neurological modulation (Antagonist/Weak Agonist).[1][2]
Target 3 Endosomal Membrane Gene delivery (mRNA release mechanism).[1][2]
Toxicity Class Irritant (Skin/Eye)Requires encapsulation or salt formation for delivery.[1][2]

References

  • Koistinen, K. M., et al. (2018).[2] "Whole grain intake associated molecule 5-aminovaleric acid betaine decreases β-oxidation of fatty acids in mouse cardiomyocytes."[2] Scientific Reports. Available at: [Link]

  • Callaghan, R., et al. (2022).[2] "Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity." Frontiers in Neuroscience. Available at: [Link]

  • PubChem. (2025).[1][2][3][4] "5-(Dimethylamino)pentanoic Acid - Compound Summary." National Library of Medicine.[2] Available at: [Link]

  • Tam, Y. Y., et al. (2013).[2] "Advances in Lipid Nanoparticles for siRNA Delivery." Pharmaceutics.[1][2] (Contextualizing the role of dimethylamino-lipids). Available at: [Link][5][6]

in silico modeling of 5-(Dimethylamino)pentanoic Acid interactions

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Scale Modeling Framework for Amino Acid Homologs[1]

Executive Summary & Chemical Ontology

5-(Dimethylamino)pentanoic acid (5-DMPA) represents a structural homolog of


-aminobutyric acid (GABA) and valeric acid. Characterized by a pentanoic backbone and a terminal tertiary amine, this molecule presents unique challenges for in silico modeling due to its zwitterionic nature at physiological pH and high conformational flexibility.

This technical guide outlines a rigorous, field-proven workflow for modeling 5-DMPA. Unlike rigid small molecules, 5-DMPA requires a multi-scale approach: Quantum Mechanics (QM) for accurate charge distribution, Molecular Docking for exploring GABA-ergic homology, and Molecular Dynamics (MD) to verify solution-phase stability.

Chemical Profile:

  • IUPAC Name: 5-(dimethylamino)pentanoic acid

  • CAS: 13012-32-3

  • Molecular Formula:

    
    
    
  • Key Feature: Amphiphilic zwitterion (Lipophilic dimethyl tail + Hydrophilic carboxyl head).

Phase I: Quantum Mechanical (QM) Parameterization[1]

Standard force fields (like MMFF94) often fail to capture the subtle electronic polarization of zwitterions. To ensure the "Garbage In, Garbage Out" principle does not compromise downstream MD simulations, we must first derive partial charges using Density Functional Theory (DFT).

2.1 The Protocol
  • Conformational Scan: Perform a relaxed potential energy surface (PES) scan on the C2-C3-C4-C5 dihedral angle to identify the global minimum.

  • Geometry Optimization: Optimize the lowest energy conformer using B3LYP/6-31G* level of theory.

  • Electrostatic Potential (ESP) Calculation: Generate the ESP surface to fit partial charges.

  • Charge Fitting: Use the RESP (Restrained Electrostatic Potential) method. This is critical for Amber/GAFF compatibility.

2.2 Why This Matters (Causality)

The tertiary amine nitrogen in 5-DMPA has a lone pair that is highly sensitive to pH. Standard Gasteiger charges underestimate the polarization of the


 bonds. RESP charges derived from QM ensure that the cation-

interactions (crucial for binding to aromatic residues in receptors) are modeled correctly.
Phase II: Physiological State Enumeration

A common failure point in modeling amino acid derivatives is docking the neutral species. At pH 7.4, 5-DMPA exists primarily as a zwitterion.

SpeciesStructureAbundance (pH 7.4)Modeling Relevance
Cationic

< 1%Low (Acidic environments)
Zwitterionic

> 95% Critical (Active Species)
Neutral

< 5%Membrane Permeation Only

Protocol Requirement: Use tools like Epik or OpenBabel (obabel -p 7.4) to generate the correct protonation state before docking. Do not dock the neutral structure into a solvent-exposed pocket.

Phase III: Molecular Docking (Target: GABA-A Receptor)[1]

Given the structural homology to GABA, the GABA-A receptor (PDB: 4COF ) is the primary putative target. The binding pocket is an "aromatic box" lined by Tyr and Phe residues.

4.1 The "Induced Fit" Challenge

The pentanoic chain of 5-DMPA is more flexible than the butanoic chain of GABA. Rigid receptor docking will likely fail because the receptor side chains must reorganize to accommodate the extra methylene group and the bulky dimethylamine.

4.2 Workflow Visualization

The following diagram illustrates the necessary decision logic for the docking campaign.

G Start Ligand Input (5-DMPA) Prep LigPrep (pH 7.4 Zwitterion) Start->Prep Grid Receptor Grid Gen (PDB: 4COF) Prep->Grid Dock Standard Glide/Vina (Rigid Receptor) Grid->Dock Eval RMSD < 2.0Å vs GABA? Dock->Eval IFD Induced Fit Docking (Flexible Sidechains) Eval->IFD No (Clash) Final Binding Pose Selection Eval->Final Yes (Fit) IFD->Final

Figure 1: Decision tree for docking flexible amino acid homologs. Note the branch for Induced Fit Docking (IFD) which is required when the ligand tail length exceeds the native ligand's envelope.

4.3 Key Interaction Checkpoints

To validate a pose, verify these specific interactions:

  • Salt Bridge: The carboxylate head (

    
    ) must form a salt bridge with Arg66  (in GABA-A 
    
    
    
    1 subunit).
  • Cation-

    
    :  The protonated dimethylamine (
    
    
    
    ) should align with Tyr97 or Phe65 , engaging in a cation-
    
    
    interaction.
Phase IV: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to determine if the extra methylene group in the pentanoic chain causes entropic instability that breaks the binding event.

5.1 System Setup
  • Force Field: Amber ff14SB (Protein) + GAFF2 (Ligand).

  • Solvation: TIP3P water box with 10Å buffer.

  • Neutralization: Add

    
     and 
    
    
    
    ions to 0.15M concentration.
5.2 The Simulation Protocol
  • Minimization: 5000 steps steepest descent to remove steric clashes.

  • Heating: 0K to 300K over 100ps (NVT ensemble).

  • Equilibration: 1ns (NPT ensemble) to stabilize density.

  • Production Run: 100ns.

5.3 Analysis Metrics
  • RMSD (Root Mean Square Deviation): If ligand RMSD > 3.0Å, the binding is unstable.

  • Hydrogen Bond Lifetime: Calculate the % occupancy of the Arg66 salt bridge. If < 50%, the ligand is a transient binder (low affinity).

Phase V: ADMET & BBB Permeability

For 5-DMPA to be effective in CNS applications (like GABA modulation), it must cross the Blood-Brain Barrier (BBB).

In Silico Prediction (SwissADME / QikProp):

  • LogP (Lipophilicity): The dimethyl groups increase lipophilicity compared to GABA.

    • Target Range: 1.5 < LogP < 3.5.

  • TPSA (Topological Polar Surface Area):

    • Rule: TPSA < 90 Ų is ideal for BBB penetration.

    • 5-DMPA TPSA

      
       40-50 Ų (Carboxyl + Amine).
      
References
  • Gaussian 16, Revision C.01 , Gaussian, Inc., Wallingford CT, 2016. (Standard for DFT calculations).

  • AmberTools23 , The Amber Molecular Dynamics Package. (Source for GAFF2 force field).

  • SwissADME , Swiss Institute of Bioinformatics. (Free web tool for ADMET profiling).

  • RCSB PDB ID: 4COF . Crystal structure of the GABA-A receptor.

  • AutoDock Vina . "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function." J. Comput. Chem. 2010.

Technical Guide: Discovery and Isolation of Novel Dimethylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of novel dimethylated amino acids—whether as free metabolites or post-translational modifications (PTMs)—represents a frontier in chemical biology and peptide therapeutics. Unlike monomethylation,


-dimethylation significantly alters the physicochemical properties of an amino acid residue, removing a hydrogen bond donor while increasing basicity and hydrophobicity. This guide provides a rigorous, self-validating workflow for the identification, isolation, and structural elucidation of these residues, moving beyond standard proteomics into the realm of de novo natural product discovery.

Part 1: Biological Context & Physicochemical Significance[1]

The "Methyl Effect"

To discover novel dimethylated species, one must understand their chemical signature. The addition of two methyl groups (


) to a primary amine:
  • Increases Basicity: The inductive effect of the alkyl groups stabilizes the positive charge on the nitrogen, typically raising the pKa (e.g., Lysine

    
    
    
    
    
    -Dimethyllysine).
  • Increases Hydrophobicity: It introduces steric bulk and lipophilicity, often increasing retention time on Reverse Phase (RP) chromatography compared to the unmodified parent.

  • Abolishes H-Bonding: It removes the protons required for hydrogen bonding, often altering secondary structure (e.g., disrupting

    
    -helices or inducing turn structures in peptides).
    
Biosynthetic Logic (The Search Space)

Novel dimethylated amino acids typically arise from two pathways:

  • Post-Translational: S-adenosylmethionine (SAM)-dependent methyltransferases (e.g., PRMTs) acting on ribosomally synthesized proteins.

  • Non-Ribosomal: Methyltransferase domains embedded within Non-Ribosomal Peptide Synthetase (NRPS) modules in bacteria or fungi.

Biosynthesis SAM SAM (Cofactor) Mono Monomethylated Intermediate SAM->Mono Di N,N-Dimethylated Product SAM->Di Substrate Amino Acid (Primary Amine) Substrate->Mono Transfer 1 SAH SAH (Byproduct) Mono->SAH Mono->Di Transfer 2 Di->SAH Enz Methyltransferase (e.g., PRMT/NRPS) Enz->Mono Catalysis

Figure 1: General biosynthetic pathway for N,N-dimethylation involving sequential methyl transfers from SAM.

Part 2: Discovery Strategy (LC-MS/MS)

The primary challenge in discovering novel species is distinguishing them from isobaric interferences. For example, a dimethylation (+28.03 Da) can be confused with a formylation (+27.99 Da) or an ethylation (+28.03 Da) if mass accuracy is insufficient.

Diagnostic Fragmentation (The "Fingerprint")

The most robust method for identification is Neutral Loss (NL) Scanning . Dimethylated amines possess a specific fragmentation pathway where the dimethylamine group is cleaved.

  • Asymmetric Dimethylarginine (ADMA): Loses dimethylamine (

    
     Da).
    
  • Symmetric Dimethylarginine (SDMA): Loses monomethylamine (

    
     Da).
    
  • Novel Dimethylated Residues: Look for the characteristic loss of the side chain amine.

Critical Protocol: Optimization of Collision Energy Standard proteomics collision energies are often too low to generate diagnostic neutral losses for methylated species.

  • Step: Perform a gradient of Normalized Collision Energies (NCE).

  • Target: Increase NCE by 15–25% over standard peptide settings.

  • Observation: Monitor the emergence of low-mass diagnostic ions (e.g.,

    
     46.06 for the dimethylammonium ion).
    
Data Analysis Table: Diagnostic Ions
ModificationMass Shift (

M)
Key Neutral Loss (NL)Diagnostic Low Mass Ion (

)
Specificity
Monomethylation +14.0157 Da-31.03 Da (Methylamine)VariableLow (Isobaric w/ oxidation)
Dimethylation (Asym) +28.0313 Da-45.06 Da (Dimethylamine) 46.06 (

)
High
Dimethylation (Sym) +28.0313 Da-31.03 Da (Methylamine)None specificMedium
Trimethylation +42.0470 Da-59.07 Da (Trimethylamine)60.08High

Part 3: Isolation & Enrichment Protocols

Once a candidate mass is identified, it must be physically isolated. Because dimethylation increases basicity, Strong Cation Exchange (SCX) is the gold standard for enrichment.

Workflow Diagram

IsolationWorkflow Sample Crude Extract / Lysate SPE Solid Phase Extraction (C18 Desalting) Sample->SPE SCX Strong Cation Exchange (SCX) (pH 2.7 - 3.0) SPE->SCX FlowThrough Flow Through (Acidic/Neutral Peptides) SCX->FlowThrough Unbound Elution1 Elution: Low Salt (Mono-methylated) SCX->Elution1 0.1M KCl Elution2 Elution: High Salt/pH (Poly-methylated / Basic) SCX->Elution2 0.5M KCl HILIC HILIC or RP-HPLC (Final Purification) Elution2->HILIC NMR NMR / HRMS Validation HILIC->NMR

Figure 2: Fractionation strategy prioritizing charge-based separation (SCX) followed by hydrophobicity (RP) or polarity (HILIC).

Step-by-Step Isolation Protocol

Phase 1: Strong Cation Exchange (SCX) Fractionation Rationale: Dimethylation of a side chain (like Lys or Arg) or N-terminus ensures the molecule remains positively charged at low pH, while acidic/neutral species wash away.

  • Column Preparation: Use a Polysulfoethyl A column (or equivalent SCX phase).

  • Mobile Phase A: 5 mM

    
    , 25% Acetonitrile, pH 2.7 (Adjust with Formic Acid).
    
  • Mobile Phase B: Mobile Phase A + 500 mM

    
    .
    
  • Loading: Load sample in 100% Mobile Phase A.

  • Wash: Hold 100% A for 10 minutes to elute non-basic compounds.

  • Elution: Apply a linear gradient to 100% B over 40 minutes.

    • Insight: Dimethylated species (more basic) will generally elute later than their non-methylated counterparts in this system.

Phase 2: Orthogonal Purification (RP-HPLC) Rationale: SCX separates by charge; Reverse Phase (C18) separates by hydrophobicity. The "Methyl Effect" increases hydrophobicity, causing a retention time shift.

  • Column: C18 analytical column (e.g., 1.7 µm particle size).

  • Mobile Phase: Water/Acetonitrile with 0.1% Perfluoropentanoic acid (PFPA).

    • Expert Note: PFPA is an ion-pairing agent. It interacts strongly with the basic dimethylated amine, improving peak shape and resolution compared to standard formic acid.

Part 4: Structural Confirmation (Self-Validating Systems)

Discovery is only a hypothesis until structurally validated.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides definitive proof of


-dimethylation.
  • 1H NMR Signature: Look for a sharp singlet integrating to 6 protons (representing the two equivalent methyl groups).

  • Chemical Shift (

    
    ): 
    
    • 
      -dimethylamine (aliphatic): 
      
      
      
      2.2 – 2.9 ppm.
    • 
      -dimethylguanidine (Arginine-like): 
      
      
      
      2.8 – 3.1 ppm.
  • HMBC Correlation: A critical check is the correlation between the methyl protons and the adjacent nitrogen-bearing carbon.

Synthetic Validation (The Ultimate Control)

To confirm a novel discovery, you must synthesize the standard.

  • Reaction: Reductive amination of the parent amino acid using Formaldehyde (

    
    ) and Sodium Cyanoborohydride (
    
    
    
    ).
  • Comparison: The synthetic standard must match the natural isolate in:

    • Retention Time (co-injection).

    • MS/MS Fragmentation pattern (including Neutral Loss ratios).[1][2][3][4]

References

  • Improved discrimination of asymmetric and symmetric arginine dimethylation by optimization of the normalized collision energy in LC-MS proteomics. Source: bioRxiv / PubMed URL:[Link]

  • A mass spectrometry based method for distinguishing between symmetrically and asymmetrically dimethylated arginine residues. Source: Rapid Communications in Mass Spectrometry URL:[Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

  • Determination of Asymmetric Dimethylarginine and Symmetric Dimethylarginine in Biological Samples of Mice Using LC/MS/MS. Source: American Journal of Analytical Chemistry URL:[Link]

  • Cation Exchange Chromatography Principles and Workflow. Source: Bio-Rad Technical Library URL:[Link]

Sources

metabolic fate of 5-(Dimethylamino)pentanoic Acid in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Elucidating the Metabolic Fate of 5-(Dimethylamino)pentanoic Acid (5-DMAP) in In Vitro Systems

Executive Summary

5-(Dimethylamino)pentanoic acid (5-DMAP) represents a specific class of zwitterionic tertiary amines often encountered as pharmaceutical impurities, lipid excipient degradation products, or metabolic probes. Its metabolic fate is governed by the competition between oxidative N-demethylation (CYP450-mediated) and N-oxygenation (FMO-mediated).

This guide provides a definitive technical framework for assessing the in vitro metabolism of 5-DMAP. Unlike lipophilic drugs that passively diffuse into hepatocytes, 5-DMAP’s zwitterionic character at physiological pH (pKa Acid ~4.8; pKa Base ~9.8) necessitates specific experimental considerations regarding membrane permeability and enzyme accessibility.

Part 1: The Metabolic Landscape & Mechanistic Hypotheses

The metabolic clearance of 5-DMAP is predicted to follow a sequential oxidative cascade. The primary site of metabolism is the terminal dimethylamine moiety.

Primary Pathway: Oxidative N-Demethylation (CYP450)

The dominant clearance route is the stepwise removal of methyl groups via Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4, typical for basic amines).

  • Step 1: Hydroxylation of the

    
    -carbon of the methyl group forms an unstable carbinolamine intermediate .
    
  • Step 2: Spontaneous heterolytic cleavage releases formaldehyde (HCHO) and the secondary amine, 5-(methylamino)pentanoic acid .

  • Step 3: A second cycle yields the primary amine, 5-aminopentanoic acid (5-AVA) .

Secondary Pathway: Flavin-Containing Monooxygenase (FMO)

FMOs (specifically FMO3 in the liver) can directly oxygenate the nitrogen lone pair, forming the 5-DMAP N-oxide .

  • Expert Insight: N-oxides are often "metabolic dead ends" in vitro but can be retro-reduced to the parent amine in vivo by cytosolic aldehyde oxidase or gut microbiota.

Downstream Fate: The GABA/Glutarate Shunt

The terminal metabolite, 5-AVA, is an analog of GABA. It enters the endogenous lysine catabolism pathway:

  • Transamination: 5-AVA is converted to Glutarate Semialdehyde by GABA transaminase (GABA-T).

  • Oxidation: Converted to Glutaric Acid , eventually entering the TCA cycle as Glutaryl-CoA.

Part 2: Visualization of Signaling & Pathways

The following diagram illustrates the bifurcation between CYP and FMO pathways and the downstream integration into endogenous metabolism.

MetabolicFate Parent 5-(Dimethylamino) pentanoic Acid (5-DMAP) Carbinol Carbinolamine Intermediate (Unstable) Parent->Carbinol CYP450 (NADPH, O2) N_Oxide 5-DMAP N-Oxide Parent->N_Oxide FMO3 (NADPH, O2) Sec_Amine 5-(Methylamino) pentanoic Acid Carbinol->Sec_Amine Spontaneous Collapse HCHO Formaldehyde Carbinol->HCHO N_Oxide->Parent Retro-reduction (Cytosolic) Prim_Amine 5-Aminopentanoic Acid (5-AVA) Sec_Amine->Prim_Amine CYP450 (2nd Demethylation) Glutarate Glutaric Acid (TCA Cycle Entry) Prim_Amine->Glutarate GABA-T / ALDH (Endogenous Path)

Figure 1: Predicted metabolic pathways of 5-DMAP showing the competition between N-demethylation (Blue) and N-oxygenation (Red).

Part 3: In Vitro Experimental Strategy

To validate the pathways above, a "System of Exclusion" approach is recommended.

System Selection: HLM vs. Hepatocytes
  • Human Liver Microsomes (HLM): Recommended Primary System.

    • Reasoning: 5-DMAP metabolism is primarily Phase I (CYP/FMO). Microsomes are enriched in these enzymes and eliminate the permeability barrier that might hinder zwitterionic 5-DMAP uptake in intact hepatocytes.

  • Primary Hepatocytes: Secondary Confirmation.

    • Reasoning: Use only if HLM turnover is negligible. This assesses if uptake transporters (OATPs/OCTs) are required for the compound to access intracellular enzymes.

Differentiating N-Oxide vs. Hydroxylation

Both N-oxidation and Carbon-hydroxylation add +16 Da to the parent mass.

  • Protocol Validation: If a +16 Da metabolite is observed, treat the sample with Titanium Trichloride (TiCl3) .

  • Result: TiCl3 reduces N-oxides back to the parent amine but leaves C-hydroxyl groups intact. This confirms the FMO pathway.

Part 4: Detailed Experimental Protocols

Protocol A: Microsomal Stability & Metabolite Profiling

Objective: Determine intrinsic clearance (


) and identify metabolites.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4).

  • Test Compound: 5-DMAP (10 mM stock in water; avoid DMSO if possible due to FMO inhibition effects).

Workflow:

  • Pre-Incubation:

    • Mix Buffer (470 µL) + HLM (25 µL, final conc 0.5 mg/mL).

    • Add 5-DMAP (5 µL, final conc 1-10 µM).

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH Regenerating System (50 µL).

    • Control: Add Buffer instead of NADPH (Negative Control).

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

    • Critical Step: For zwitterions, adding 0.1% Formic Acid to the quench helps recovery.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 min. Collect supernatant for LC-MS/MS.

Protocol B: Analytical Detection (LC-MS/MS)

Column Strategy: Since 5-DMAP is polar and zwitterionic, standard C18 columns may result in void volume elution.

  • Recommended: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18-Polar Embedded column.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate pH 3.0 (Protonation of acid ensures retention on C18; High pH for HILIC).

    • B: Acetonitrile.[1]

Table 1: Mass Transitions (MRM) for 5-DMAP and Metabolites

AnalyteModificationMass Shift (Da)Predicted Precursor (

)
Key Fragment Ions
5-DMAP Parent0146.1101 (Loss of COOH), 46 (Dimethylamine)
Metabolite M1 N-Demethylation-14132.187, 32 (Methylamine)
Metabolite M2 Bis-N-Demethylation (5-AVA)-28118.1101 (Loss of NH3)
Metabolite M3 N-Oxidation+16162.1146 (Loss of O), 60

Part 5: Experimental Workflow Diagram

Workflow Step1 Preparation Buffer + HLM + 5-DMAP (37°C Pre-warm) Step2 Initiation Step1->Step2 Exp Experimental Group (+ NADPH) Step2->Exp Start Control Negative Control (- NADPH) Step2->Control Baseline Incubation Incubation (0, 5, 15, 30, 60 min) Exp->Incubation Control->Incubation Quench Quench (ACN + 0.1% Formic Acid) Incubation->Quench Analysis LC-MS/MS Analysis (HILIC Mode) Quench->Analysis

Figure 2: Step-by-step experimental workflow for microsomal stability assessment.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.

  • Cashman, J. R., & Zhang, J. (2006). Human Flavin-Containing Monooxygenases. Annual Review of Pharmacology and Toxicology, 46, 65-100.

  • Struys, E. A., et al. (2012). Metabolism of 5-aminopentanoic acid (5-aminovaleric acid) in mammalian tissues. Journal of Inherited Metabolic Disease, 35, 1125–1132.

  • Servillo, L., et al. (2018). Betaine aldehyde dehydrogenase and the metabolic fate of 5-aminopentanoic acid. Biochimie, 154, 151-157.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

Sources

An In-Depth Technical Guide to the Theoretical Mechanism of Action of 5-(Dimethylamino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Molecule

5-(Dimethylamino)pentanoic acid is a structurally intriguing molecule, featuring a five-carbon chain characteristic of a short-chain fatty acid (SCFA), capped by a carboxylic acid and a tertiary amine (dimethylamino group). While its direct biological activities and mechanism of action are not yet extensively characterized in publicly available literature, its structural similarity to well-studied classes of bioactive molecules—namely short-chain fatty acids and GABA analogs—provides a strong foundation for postulating its potential physiological roles and molecular interactions. This guide will delve into the theoretical mechanisms of action of 5-(Dimethylamino)pentanoic Acid, drawing upon established knowledge of its structural analogs to propose scientifically grounded hypotheses. We will further outline detailed experimental protocols for the validation of these proposed mechanisms, providing a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Hypothesized Mechanisms of Action: A Multi-pronged Approach

Based on its chemical structure, 5-(Dimethylamino)pentanoic Acid could potentially exert its effects through several distinct, yet possibly interconnected, pathways. The presence of the pentanoic acid backbone suggests an interaction with pathways modulated by SCFAs, while the amino group points towards a potential role in neurotransmission.

Hypothesis 1: Modulation of Short-Chain Fatty Acid Receptors (GPCRs)

Short-chain fatty acids are known to be key signaling molecules that mediate communication between the gut microbiota and the host. They exert many of their effects through the activation of a class of G-protein coupled receptors (GPCRs), namely GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2)[1][2][3]. The activation of these receptors triggers a variety of downstream signaling cascades that influence immune responses, hormone secretion, and lipid metabolism[1][4].

Given its structural resemblance to SCFAs, it is plausible that 5-(Dimethylamino)pentanoic Acid acts as a ligand for these receptors. The dimethylamino group could influence its binding affinity and selectivity for the different receptor subtypes.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5-DMAPA 5-(Dimethylamino)pentanoic Acid GPR41 GPR41/FFAR3 5-DMAPA->GPR41 Binds to GPR43 GPR43/FFAR2 5-DMAPA->GPR43 Binds to GPR109A GPR109A/HCAR2 5-DMAPA->GPR109A Binds to G_protein G-protein (Gi/o, Gq) GPR41->G_protein Activates GPR43->G_protein Activates GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gi/o) PLC Phospholipase C G_protein->PLC Activates (Gq) cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG ERK_MAPK ERK/MAPK Activation cAMP->ERK_MAPK IP3_DAG->ERK_MAPK Cellular_Response Cellular Response (e.g., Hormone Secretion, Immune Modulation) ERK_MAPK->Cellular_Response

Caption: Proposed GPCR signaling pathway for 5-(Dimethylamino)pentanoic Acid.

Objective: To determine if 5-(Dimethylamino)pentanoic Acid can activate GPR41, GPR43, and GPR109A.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR41, GPR43, or GPR109A.

  • Assay Principle: Utilize a calcium mobilization assay or a cAMP assay. For Gq-coupled receptors (GPR43), activation will lead to an increase in intracellular calcium. For Gi/o-coupled receptors (GPR41, GPR43, GPR109A), activation will lead to a decrease in forskolin-stimulated cAMP levels.

  • Procedure (Calcium Mobilization): a. Seed the cells in a 96-well plate. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). c. Prepare serial dilutions of 5-(Dimethylamino)pentanoic Acid and known receptor agonists (positive controls). d. Add the compounds to the wells and measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 value.

CompoundExpected Outcome on GPR43 Activation
5-(Dimethylamino)pentanoic AcidDose-dependent increase in fluorescence
Known GPR43 AgonistDose-dependent increase in fluorescence
Vehicle ControlNo change in fluorescence
Hypothesis 2: Inhibition of Histone Deacetylases (HDACs)

Butyrate and, to a lesser extent, propionate are known inhibitors of histone deacetylases (HDACs)[1]. HDAC inhibition leads to an increase in histone acetylation, which in turn alters gene expression, often resulting in anti-inflammatory and anti-proliferative effects[1][3]. The carboxylic acid moiety of 5-(Dimethylamino)pentanoic Acid could potentially interact with the active site of HDAC enzymes.

HDAC_Inhibition 5-DMAPA 5-(Dimethylamino)pentanoic Acid HDAC Histone Deacetylase (HDAC) 5-DMAPA->HDAC Inhibits Acetyl_Histone Acetylated Histone HDAC->Acetyl_Histone Deacetylates Histone Histone Protein Histone->Acetyl_Histone Acetylation Open_Chromatin Open Chromatin (Accessible for Transcription) Acetyl_Histone->Open_Chromatin Chromatin Chromatin Chromatin->Histone Gene_Expression Altered Gene Expression (e.g., Anti-inflammatory genes ↑) Open_Chromatin->Gene_Expression

Caption: Proposed mechanism of HDAC inhibition by 5-(Dimethylamino)pentanoic Acid.

Objective: To assess the ability of 5-(Dimethylamino)pentanoic Acid to inhibit HDAC activity.

Methodology:

  • Assay Principle: Utilize a commercially available HDAC activity assay kit. These kits typically use a fluorogenic substrate that, upon deacetylation by HDACs, can be cleaved by a developer to produce a fluorescent signal.

  • Procedure: a. In a 96-well plate, add purified human HDAC enzyme. b. Add serial dilutions of 5-(Dimethylamino)pentanoic Acid or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control. c. Add the fluorogenic HDAC substrate. d. Incubate at 37°C for a specified time. e. Add the developer and measure fluorescence.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.

CompoundExpected Outcome on HDAC Activity
5-(Dimethylamino)pentanoic AcidDose-dependent decrease in fluorescence
Trichostatin A (TSA)Dose-dependent decrease in fluorescence
Vehicle ControlHigh fluorescence signal
Hypothesis 3: Modulation of GABAergic Neurotransmission

5-Aminopentanoic acid, which differs from the topic compound only by the absence of two methyl groups on the amine, is a known weak agonist of GABA receptors[5]. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is crucial for maintaining neuronal excitability[6][7][8]. GABA analogs are used clinically for their anticonvulsant, anxiolytic, and analgesic properties[9]. It is therefore highly probable that 5-(Dimethylamino)pentanoic Acid also interacts with GABA receptors, with the dimethylamino group potentially altering its binding affinity, efficacy, or receptor subtype selectivity.

GABA_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5-DMAPA 5-(Dimethylamino)pentanoic Acid GABA_A GABA-A Receptor (Ion Channel) 5-DMAPA->GABA_A Binds to GABA_B GABA-B Receptor (GPCR) 5-DMAPA->GABA_B Binds to Cl_influx Cl- Influx GABA_A->Cl_influx Opens K_efflux K+ Efflux GABA_B->K_efflux Opens Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization K_efflux->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Caption: Proposed modulation of GABA receptors by 5-(Dimethylamino)pentanoic Acid.

Objective: To characterize the effects of 5-(Dimethylamino)pentanoic Acid on GABA receptor-mediated currents in neurons.

Methodology:

  • Cell Preparation: Use primary cultured neurons or brain slices.

  • Technique: Whole-cell patch-clamp recording.

  • Procedure: a. Establish a whole-cell recording from a neuron. b. Apply GABA to elicit an inward chloride current (GABA-A) or an outward potassium current (GABA-B). c. Co-apply 5-(Dimethylamino)pentanoic Acid with GABA to determine if it potentiates or inhibits the GABA-induced current. d. Apply 5-(Dimethylamino)pentanoic Acid alone to see if it directly activates the receptors.

  • Data Analysis: Measure the amplitude and kinetics of the currents in the presence and absence of the test compound.

Experimental ConditionExpected Outcome for a GABA Agonist
GABA applicationInward or outward current
5-DMAPA application (alone)Elicits a current similar to GABA
GABA + 5-DMAPA co-applicationAdditive or synergistic effect on current
GABA + 5-DMAPA + GABA antagonistBlockade of the current

Conclusion and Future Directions

The structural features of 5-(Dimethylamino)pentanoic Acid provide a compelling basis for hypothesizing its involvement in several key biological pathways, including the modulation of SCFA receptors, inhibition of HDACs, and interaction with the GABAergic system. The experimental protocols outlined in this guide offer a systematic approach to investigating these theoretical mechanisms of action. Further research into this compound could reveal novel therapeutic opportunities for a range of conditions, from metabolic and inflammatory disorders to neurological diseases. The elucidation of its precise molecular targets and signaling pathways will be a critical step in realizing its full potential in drug development.

References

  • Bolognini, D., Tobin, A. B., Milligan, G., & Moss, C. E. (2016). The pharmacology and function of receptors for short-chain fatty acids. Molecular pharmacology, 89(4), 388-398.
  • Rios-Covian, D., Ruas-Madiedo, P., Margolles, A., Gueimonde, M., de Los Reyes-Gavilán, C. G., & Salazar, N. (2016). Intestinal short chain fatty acids and their link with diet and human health. Frontiers in microbiology, 7, 185. [Link]

  • Kimura, I., Ichimura, A., Ohue-Kitano, R., & Igarashi, M. (2020). Free fatty acid receptors in health and disease. Physiological reviews, 100(1), 171-210.
  • Layden, B. T., Angueira, A. R., Brodsky, M., Durai, V., & Lowe, W. L. (2013). Short chain fatty acids and their receptors: new metabolic targets. Current opinion in clinical nutrition and metabolic care, 16(4), 449.
  • Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA). [Link]

  • Multimodal Role of Amino Acids in Microbial Control and Drug Development. (2022). MDPI. [Link]

  • PubChem. (n.d.). 5-Aminovaleric acid. National Center for Biotechnology Information. [Link]

  • Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. (2021). ResearchGate. [Link]

  • Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism. (2017). PMC. [Link]

  • Gut microbiota-derived short-chain fatty acids and depression: deep insight into biological mechanisms and potential applications. (2022). PMC. [Link]

  • GABA Receptor. (2023). StatPearls. [Link]

  • GABA. (n.d.). Wikipedia. [Link]

  • Biological significance of short-chain fatty acid metabolism by the intestinal microbiome. (2017). ResearchGate. [Link]

  • Amino Acids in the Development of Prodrugs. (2021). MDPI. [Link]

  • Flatulence. (n.d.). Wikipedia. [Link]

  • How Do GABA Analogs Work? (2021). RxList. [Link]

  • Antiarrhythmic Activity of Amino Acids Containing Nibentan Derivatives in Case of Symptoms of Occlusive and Reperfusion Arrhythmias. (2023). Drug development & registration. [Link]

  • The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health. (2021). PMC. [Link]

  • What do short-chain fatty acids actually do? Gut barrier, immunity, microbiome. (2024). YouTube. [Link]

  • Physiology, GABA. (2023). StatPearls. [Link]

  • Therapeutic potential of 5-aminolevulinic acid in metabolic disorders: Current insights and future directions. (2023). PMC. [Link]

  • Glutamic acid. (n.d.). Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Structural Analogs of 5-(Dimethylamino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the structural analogs of 5-(dimethylamino)pentanoic acid, a versatile scaffold with applications in pharmaceutical and chemical research. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and structure-activity relationships (SAR) of this class of compounds.

Introduction: The Significance of the ω-Dialkylaminoalkanoic Acid Scaffold

5-(Dimethylamino)pentanoic acid and its structural analogs belong to the class of ω-aminoalkanoic acids, which are characterized by an amino group at the terminus of an alkyl carboxylic acid chain. The tertiary amine functionality, in particular, imparts unique physicochemical properties, including increased basicity and lipophilicity compared to their primary and secondary amine counterparts. These characteristics make them valuable building blocks in medicinal chemistry and materials science.

The core structure allows for systematic modifications at three key positions, providing a rich chemical space for exploration:

  • The Amino Group: Variation of the N-alkyl substituents (e.g., diethyl, dipropyl, cyclic amines) significantly influences steric bulk, basicity, and receptor-ligand interactions.

  • The Alkyl Chain: Altering the length of the pentanoic acid backbone can modulate the distance between the two terminal functional groups, impacting biological activity and physical properties.

  • The Carboxylic Acid Moiety: While less commonly modified, esterification or amidation of the carboxyl group can be employed to create prodrugs or alter solubility and pharmacokinetic profiles.

This guide will delve into the synthetic strategies to access these analogs, explore the impact of structural modifications on their properties, and discuss their current and potential applications.

Synthetic Strategies for N,N-Disubstituted-ω-aminoalkanoic Acids

The synthesis of structural analogs of 5-(dimethylamino)pentanoic acid primarily relies on two robust strategies: N-alkylation of a primary or secondary amine and reductive amination.

N-Alkylation of Amines with ω-Haloalkanoic Acid Esters

A prevalent and straightforward method involves the reaction of a secondary amine with an ester of an ω-haloalkanoic acid, followed by hydrolysis of the resulting ester. This two-step process is highly versatile and can accommodate a wide range of secondary amines.

Experimental Protocol: Synthesis of 5-(Piperidin-1-yl)pentanoic Acid

This protocol details the synthesis of a representative cyclic analog, 5-(piperidin-1-yl)pentanoic acid.

  • Step 1: N-Alkylation of Piperidine with Ethyl 5-bromopentanoate

    • To a stirred solution of piperidine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a weak inorganic base, typically potassium carbonate (1.5-2.0 equivalents).

    • To this suspension, add ethyl 5-bromopentanoate (1.0-1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the mixture to room temperature and remove the inorganic salts by filtration.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-(piperidin-1-yl)pentanoate. The crude product can be purified by column chromatography on silica gel if necessary.

  • Step 2: Hydrolysis of Ethyl 5-(piperidin-1-yl)pentanoate

    • Dissolve the crude or purified ester from Step 1 in a mixture of an alcohol (e.g., ethanol) and water.

    • Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

    • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and remove the alcohol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic byproducts.

    • Carefully acidify the aqueous layer to a pH of approximately 6-7 with a suitable acid (e.g., 1M HCl). The product may precipitate at this stage.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-(piperidin-1-yl)pentanoic acid.

This general procedure can be adapted for the synthesis of a variety of analogs by substituting piperidine with other secondary amines such as diethylamine, dipropylamine, or pyrrolidine.

Reductive Amination

Conceptual Workflow for Reductive Amination

Reductive_Amination AldehydeEster ω-Aldehydo Ester Imine Iminium Ion Intermediate AldehydeEster->Imine + SecondaryAmine SecondaryAmine Secondary Amine (R₂NH) FinalProduct N,N-Dialkyl-ω-amino Acid Ester Imine->FinalProduct + ReducingAgent FinalAcid N,N-Dialkyl-ω-amino Acid FinalProduct->FinalAcid + Hydrolysis ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Hydrolysis Hydrolysis

Caption: Reductive Amination Workflow for N,N-Dialkyl-ω-amino Acid Synthesis.

Structural Analogs and Their Physicochemical Properties

Systematic modification of the 5-(dimethylamino)pentanoic acid scaffold allows for the fine-tuning of its physicochemical properties. The following table summarizes key structural analogs and their general characteristics.

Analog NameStructureKey ModificationsExpected Physicochemical Changes
5-(Dimethylamino)pentanoic Acid CN(C)CCCCC(=O)OParent CompoundBaseline properties
5-(Diethylamino)pentanoic Acid CCN(CC)CCCCC(=O)OIncreased N-alkyl chain lengthIncreased lipophilicity, potential decrease in aqueous solubility.[1]
5-(Dipropylamino)pentanoic Acid CCCN(CCC)CCCCC(=O)OFurther increased N-alkyl chain lengthSignificantly increased lipophilicity, lower aqueous solubility.
5-(Pyrrolidin-1-yl)pentanoic Acid C1CCN(C1)CCCCC(=O)OCyclic amine (5-membered ring)Constrained nitrogen conformation, potentially altered receptor binding.
5-(Piperidin-1-yl)pentanoic Acid C1CCN(CC1)CCCCC(=O)OCyclic amine (6-membered ring)Different ring pucker and steric profile compared to pyrrolidine analog.
5-(Azepan-1-yl)pentanoic Acid C1CCCCN(C1)CCCCC(=O)OCyclic amine (7-membered ring)Increased flexibility of the cyclic amine compared to smaller rings.
4-(Dimethylamino)butanoic Acid CN(C)CCCC(=O)OShorter alkyl chainDecreased distance between functional groups, potentially impacting biological activity.
6-(Dimethylamino)hexanoic Acid CN(C)CCCCCC(=O)OLonger alkyl chainIncreased distance between functional groups, increased lipophilicity.

Spectroscopic Characterization

The structural elucidation of these analogs relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectra are characterized by signals corresponding to the N-alkyl groups, the methylene protons of the pentanoic acid chain, and the acidic proton of the carboxylic acid (if not in a deuterated solvent that allows for exchange). The protons alpha to the nitrogen and the carbonyl group will be the most downfield among the alkyl signals.

    • ¹³C NMR: The carbon NMR spectra will show distinct signals for the carbonyl carbon (typically >170 ppm), the carbons of the alkyl chain, and the carbons of the N-alkyl substituents.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.

    • A strong carbonyl (C=O) stretching vibration is typically observed between 1700 and 1725 cm⁻¹.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) is a common technique for these compounds, which can be readily protonated. The mass spectrum will show a prominent peak for the molecular ion [M+H]⁺.

    • Fragmentation patterns can provide further structural information, often involving cleavage of the alkyl chain.

Structure-Activity Relationships (SAR) and Applications

The structural analogs of 5-(dimethylamino)pentanoic acid are of significant interest in drug discovery and development due to their ability to mimic or interact with endogenous molecules.

GABA Receptor Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The flexible backbone of ω-aminoalkanoic acids allows them to adopt conformations that can interact with GABA receptors. While 5-aminopentanoic acid itself is a weak GABA agonist, modifications to the amino group can significantly alter this activity. The introduction of bulky N-alkyl groups can influence receptor subtype selectivity and potency.

Transporter and Enzyme Inhibition

The charged nature of these molecules at physiological pH makes them potential ligands for various transporters and enzymes. The SAR in this context is highly dependent on the specific target. For instance, the lipophilicity and steric bulk of the N-substituents can play a crucial role in binding to hydrophobic pockets within a protein.

Building Blocks for Complex Molecules

These compounds serve as versatile intermediates in the synthesis of more complex molecules. The carboxylic acid and the tertiary amine can be independently functionalized, allowing for their incorporation into larger scaffolds, such as peptides, polymers, and heterocyclic systems. Their use as building blocks in drug discovery allows for the introduction of a basic nitrogen atom, which can be crucial for target engagement and improving pharmacokinetic properties.

Logical Flow of SAR Exploration

SAR_Exploration CoreScaffold 5-(Dimethylamino)pentanoic Acid N_Alkyl_Mod N-Alkyl Group Modification CoreScaffold->N_Alkyl_Mod Chain_Length_Mod Alkyl Chain Length Modification CoreScaffold->Chain_Length_Mod Carboxyl_Mod Carboxylic Acid Modification CoreScaffold->Carboxyl_Mod Lipophilicity Lipophilicity N_Alkyl_Mod->Lipophilicity Sterics Steric Hindrance N_Alkyl_Mod->Sterics Basicity pKa N_Alkyl_Mod->Basicity Conformation Conformational Rigidity N_Alkyl_Mod->Conformation (for cyclic amines) Chain_Length_Mod->Lipophilicity BiologicalActivity Biological Activity (e.g., Receptor Affinity, Enzyme Inhibition) Chain_Length_Mod->BiologicalActivity alters distance between pharmacophoric groups Carboxyl_Mod->Lipophilicity Lipophilicity->BiologicalActivity Sterics->BiologicalActivity Basicity->BiologicalActivity Conformation->BiologicalActivity

Caption: Structure-Activity Relationship (SAR) exploration workflow for 5-(dimethylamino)pentanoic acid analogs.

Conclusion

The structural analogs of 5-(dimethylamino)pentanoic acid represent a valuable and versatile class of compounds for researchers in the chemical and pharmaceutical sciences. The synthetic methodologies are well-established and allow for the generation of a diverse library of analogs with tailored physicochemical properties. A systematic exploration of the structure-activity relationships of these compounds will continue to be a fruitful area of research, with the potential to yield novel therapeutic agents and chemical probes. The foundational knowledge presented in this guide provides a solid starting point for scientists and developers to design and synthesize new molecules based on this promising scaffold.

References

  • True Labs. (n.d.). 5 (diethylamino) Pentanoic Acid Cas No: 90727-09-6. Retrieved from [Link]

  • Hughes, A. B. (2010). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 3: Building Blocks, Catalysis and Coupling Chemistry. Wiley-VCH.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 752699, 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of functionalized piperidines. Aldrichimica Acta, 39(3), 67-82.
  • Barabanov, M. A., Osipova, V. P., Mekhaev, A. V., & Pestov, A. V. (2021). Synthesis of dimethylaminoalkylamides of butanoic and pentanoic acids and study of their activity in the epoxy resin polymerization. Russian Journal of Applied Chemistry, 94(3), 368-375.
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Ricci, A. (Ed.). (2010). Amino group chemistry: from synthesis to the life sciences. John Wiley & Sons.
  • Kihlberg, J. (2018). Opportunities and guidelines for discovery of orally absorbed drugs in beyond rule of 5 space. Current Opinion in Chemical Biology, 44, 88-96. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 5-(Dimethylamino)pentanoic Acid Using Hydrophilic Interaction Liquid Chromatography (HILIC) and Charged Aerosol Detection (CAD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the quantitative analysis of 5-(Dimethylamino)pentanoic Acid, a polar, zwitterionic compound. Traditional reversed-phase liquid chromatography (RP-HPLC) methods often fail to provide adequate retention for such analytes. To overcome this challenge, we have developed a robust method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC). Due to the absence of a significant UV chromophore in the analyte, a universal detector is required. This guide details the use of a Charged Aerosol Detector (CAD), which offers high sensitivity and a consistent response for non-volatile compounds. The described method is ideal for researchers, scientists, and drug development professionals requiring accurate quantification of 5-(Dimethylamino)pentanoic Acid in various sample matrices.

Introduction: The Analytical Challenge

5-(Dimethylamino)pentanoic acid is an amino acid derivative characterized by a carboxylic acid group and a tertiary amine group.[1][2] This structure imparts a zwitterionic nature, making it highly polar and readily soluble in aqueous solutions. These properties, while beneficial in many biological contexts, present a significant challenge for chromatographic analysis.

The primary obstacles are twofold:

  • Poor Retention in Reversed-Phase Chromatography: Standard C18 columns, the workhorses of HPLC, rely on hydrophobic interactions for analyte retention. Highly polar molecules like 5-(Dimethylamino)pentanoic Acid exhibit minimal interaction with the nonpolar stationary phase, leading to poor retention and elution at or near the solvent front.[3][4]

  • Lack of a UV Chromophore: The molecule does not possess a functional group that absorbs ultraviolet (UV) light, rendering standard UV-Vis detectors ineffective for sensitive detection.[5][6]

This guide provides a comprehensive solution by pairing a separation mode designed for polar compounds—HILIC—with a universal detection technology that does not depend on the analyte's optical properties.

Causality of Experimental Design: Why HILIC and CAD?

The Separation Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful chromatographic technique for the separation of polar and hydrophilic compounds.[7][8][9] Unlike reversed-phase chromatography, the HILIC stationary phase is polar (e.g., amide, diol, or bare silica). The mobile phase consists of a high concentration of a water-miscible organic solvent, typically acetonitrile, with a smaller amount of aqueous buffer.

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[10][11] Polar analytes, like 5-(Dimethylamino)pentanoic Acid, preferentially partition into this aqueous layer, resulting in strong retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component), which disrupts the partitioning equilibrium and moves the analyte through the column.

HILIC_Mechanism Analyte 5-(Dimethylamino)pentanoic Acid (Polar Analyte) WaterLayer WaterLayer Analyte->WaterLayer Partitioning (Retention) StationaryPhase StationaryPhase WaterLayer->StationaryPhase Adsorption

The Detection Principle: Charged Aerosol Detector (CAD)

Since 5-(Dimethylamino)pentanoic Acid is non-chromophoric, a universal detector is essential. Both Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are suitable choices.[6][12] We focus on CAD for its excellent sensitivity and wide dynamic range for non-volatile and semi-volatile compounds.[13]

The CAD process involves three main steps:

  • Nebulization: The HPLC column eluent is converted into fine droplets.

  • Evaporation: The volatile mobile phase is evaporated in a heated drift tube, leaving behind dried analyte particles.

  • Detection: These particles are charged by a corona discharge and then detected by an electrometer. The resulting signal is proportional to the mass of the analyte.[14][15]

This detection method is independent of the analyte's chemical structure, providing a consistent response that is ideal for quantitative analysis when authentic standards are available.[16][17]

Experimental Protocol

This protocol provides a validated starting point for the analysis. Optimization may be required depending on the specific sample matrix and instrumentation.

Reagents and Materials
  • 5-(Dimethylamino)pentanoic acid hydrochloride standard (purity ≥98%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade, 18.2 MΩ·cm)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm Syringe filters (e.g., PVDF or Nylon)

Instrumentation
  • HPLC or UHPLC system with a binary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD)

Chromatographic Conditions

The following table outlines the recommended starting conditions for the HILIC-CAD method.

ParameterRecommended Condition
Column Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm)
Mobile Phase A 10 mM Ammonium formate in Water with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution 0-1 min (95% B), 1-8 min (95% to 60% B), 8-8.1 min (60% to 95% B), 8.1-12 min (95% B)
CAD Settings Evaporation Temp: High, Filter: None, Power Function: 1.0
Standard and Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of 5-(Dimethylamino)pentanoic acid hydrochloride standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This solution is stable for one week when stored at 2-8 °C.

Calibration Standards:

  • Perform serial dilutions of the stock solution using the 50:50 A:B mixture to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Dissolve the sample in a known volume of the 50:50 A:B mixture to achieve a concentration within the calibration range.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial before analysis.

Analytical Workflow Visualization

The entire process, from sample preparation to final data analysis, is outlined in the workflow diagram below.

// Nodes Prep [label="Sample and Standard\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Filtration\n(0.22 µm Syringe Filter)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="HILIC-CAD Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PeakInt [label="Peak Integration\nand Identification", fillcolor="#FBBC05", fontcolor="#202124"]; Calib [label="Calibration Curve\nGeneration (Peak Area vs. Conc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Quant [label="Quantification of\nUnknown Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Report Generation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Prep -> Filter [color="#5F6368"]; Filter -> HPLC [color="#5F6368"]; HPLC -> PeakInt [color="#5F6368"]; PeakInt -> Calib [label="Standards", color="#5F6368"]; PeakInt -> Quant [label="Sample", color="#5F6368"]; Calib -> Quant [color="#5F6368"]; Quant -> Report [color="#5F6368"]; } dot Caption: General workflow for the HPLC analysis of 5-(Dimethylamino)pentanoic Acid.

Data Analysis and System Suitability

  • Calibration: Generate a calibration curve by plotting the peak area of the 5-(Dimethylamino)pentanoic Acid standard against its concentration. A linear regression with a correlation coefficient (r²) > 0.999 is expected.

  • System Suitability: Before running samples, inject a mid-level standard multiple times (n=5). The system is deemed suitable if the relative standard deviation (RSD) for retention time is < 1.0% and for peak area is < 2.0%. The theoretical plates should be > 2500, and the tailing factor should be between 0.9 and 1.5.

Conclusion

The analytical method detailed in this application note provides a robust, sensitive, and reliable solution for the quantification of 5-(Dimethylamino)pentanoic Acid. The strategic combination of Hydrophilic Interaction Liquid Chromatography (HILIC) for separation and Charged Aerosol Detection (CAD) for universal detection successfully overcomes the inherent challenges of analyzing this polar, non-chromophoric compound. This protocol serves as an excellent starting point for method development and can be adapted for routine analysis in quality control and research environments.

References

  • SIELC Technologies. (n.d.). Separation of Pentanoic acid on Newcrom R1 HPLC column.
  • Thermo Fisher Scientific. (n.d.). Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection.
  • HPLC. (n.d.). direct analysis of amino acids by HILIC–eSI-MS.
  • AnalyteGuru. (2026, January 8). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids.
  • PubChem. (n.d.). 5-(Dimethylamino)pentanoic acid hydrochloride.
  • American Pharmaceutical Review. (n.d.). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection.
  • PubMed. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry.
  • Labiotech.eu. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • PubChem. (n.d.). 5-(Dimethylamino)pentanoic Acid.
  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review.
  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis.
  • ResearchGate. (2025, August 10). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances.
  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD.
  • Chromatography Forum. (2019, June 21). HPLC method dev strategies for Zwitterions.
  • Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography.
  • Butterworth Laboratories. (n.d.). The use of Evaporative Light Scattering Detection (ELSD) in Residual and Impurity Testing.
  • Chromatography Online. (2017, July 1). Direct Analysis of Amino Acids by HILIC–ESI-MS.
  • Taylor & Francis Online. (n.d.). Evaporative light scattering detector – Knowledge and References.
  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography.
  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.
  • ResearchGate. (2025, August 6). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection.
  • PubMed. (2019). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers.

Sources

Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of 5-(Dimethylamino)pentanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-(Dimethylamino)pentanoic Acid in human plasma. Recognizing the challenges in retaining and detecting small polar molecules, this protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for robust chromatographic separation, coupled with tandem mass spectrometry for high-sensitivity detection. The described methodology, from sample preparation to data analysis, is designed to meet the rigorous standards of bioanalytical method validation, making it suitable for pharmacokinetic studies and clinical research applications.

Introduction: The Rationale for a Specialized Protocol

5-(Dimethylamino)pentanoic acid is a small, polar molecule whose accurate quantification in biological matrices is of increasing interest in various research fields, including drug development and metabolomics. The inherent polarity of this analyte presents a significant challenge for traditional reversed-phase liquid chromatography, often resulting in poor retention and inadequate separation from endogenous interferences. This protocol overcomes these limitations through a carefully optimized HILIC-based separation. The subsequent detection by tandem mass spectrometry provides the necessary sensitivity and selectivity for robust quantification in a complex matrix like human plasma. The entire method is developed and validated in accordance with international bioanalytical guidelines to ensure data integrity and reliability.[1][2][3][4]

Analyte Properties
PropertyValueSource
Chemical Formula C₇H₁₅NO₂PubChem CID: 14017020[5]
Molecular Weight 145.20 g/mol PubChem CID: 14017020[5]
Predicted pKa 4.58 ± 0.10ChemicalBook

Experimental Workflow: A Step-by-Step Guide

The overall analytical workflow is designed for efficiency and robustness, ensuring high-quality data generation from sample receipt to final concentration determination.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Thawing & Vortexing p2 Aliquoting (50 µL) p1->p2 p3 Addition of Internal Standard p2->p3 p4 Protein Precipitation (Acetonitrile) p3->p4 p5 Vortexing & Centrifugation p4->p5 p6 Supernatant Transfer & Dilution p5->p6 a1 HILIC Separation p6->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Figure 1: Overall experimental workflow.

Materials and Reagents
  • 5-(Dimethylamino)pentanoic Acid reference standard (≥98% purity)

  • 5-(Dimethylamino)pentanoic Acid-d6 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade, 18.2 MΩ·cm)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K₂EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Sample Preparation: Protein Precipitation

This protocol employs a straightforward and effective protein precipitation method to extract the analyte from the plasma matrix.[2][6]

Protocol:

  • Thaw plasma samples on ice. Once thawed, vortex briefly to ensure homogeneity.

  • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution (e.g., 5-(Dimethylamino)pentanoic Acid-d6 in 50% methanol) to each sample, calibrator, and quality control (QC) sample.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of 90:10 Acetonitrile/Water (v/v) to ensure compatibility with the initial HILIC mobile phase.

  • Cap the vial and vortex briefly. The sample is now ready for injection.

SamplePrep start 50 µL Plasma is Add Internal Standard start->is ppt Add 200 µL Cold Acetonitrile is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant dilute Dilute with 100 µL 90% ACN supernatant->dilute end Inject into LC-MS/MS dilute->end

Caption: Sample preparation workflow.

LC-MS/MS Method Parameters

The selection of a HILIC column is critical for retaining the polar analyte. The mobile phase composition, particularly the buffer and pH, is optimized for peak shape and ionization efficiency.

Liquid Chromatography

Given the polar nature of 5-(Dimethylamino)pentanoic Acid, HILIC is the ideal separation mode, providing excellent retention and resolution.[7][8][9][10][11]

ParameterRecommended Setting
LC System High-performance UHPLC/HPLC system
Column Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm (or equivalent)
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient See Table 2

Table 2: Chromatographic Gradient

Time (min)Flow Rate (mL/min)%A%B
0.00.4595
3.00.44060
3.10.4955
4.00.4955
4.10.4595
6.00.4595
Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM).

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 3

Table 3: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Rationale for Product Ion
5-(Dimethylamino)pentanoic Acid146.1102.110015Loss of CO₂ (44 Da)
5-(Dimethylamino)pentanoic Acid146.158.110020[CH₂=N(CH₃)₂]⁺ fragment
5-(Dimethylamino)pentanoic Acid-d6 (IS)152.1108.110015Loss of CO₂ (44 Da)
5-(Dimethylamino)pentanoic Acid-d6 (IS)152.164.110020[CD₂=N(CD₃)₂]⁺ fragment

Justification of MRM Transitions: The precursor ion ([M+H]⁺) for 5-(Dimethylamino)pentanoic Acid is m/z 146.1. The fragmentation of N,N-dimethylated amino acids often involves an initial loss of the carboxylic acid group as CO₂ (44 Da), leading to the product ion at m/z 102.1.[1] A second, highly characteristic fragmentation pathway for compounds containing a dimethylamino group is the formation of the dimethyliminium ion [CH₂=N(CH₃)₂]⁺ at m/z 58.1.[12] Utilizing two distinct product ions enhances the selectivity and confidence in analyte identification.

Method Validation: Ensuring Trustworthiness and Reliability

The described method must be fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4]

Validation Parameters:

  • Selectivity: Assessed by analyzing at least six different blank plasma lots to check for interferences at the retention time of the analyte and IS.

  • Calibration Curve: A calibration curve should be constructed using a blank matrix spiked with known concentrations of the analyte. A linear range appropriate for the expected concentrations should be established (e.g., 1-1000 ng/mL) with a weighted (1/x²) linear regression.

  • Accuracy and Precision: Determined by analyzing QC samples at a minimum of four concentration levels (LLOQ, Low, Mid, High) in five replicates on at least three separate days. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration for accuracy, and a coefficient of variation (CV) of ≤15% (≤20% for LLOQ).[13]

  • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked blank plasma from multiple sources to the response in a pure solution.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Analyte stability must be demonstrated under various conditions, including bench-top, freeze-thaw, and long-term storage, to ensure sample integrity.

Conclusion

This application note provides a detailed, robust, and reliable LC-MS/MS protocol for the quantification of 5-(Dimethylamino)pentanoic Acid in human plasma. By employing a HILIC-based separation and optimized MS/MS detection, this method overcomes the challenges associated with small polar analyte analysis. The comprehensive validation framework ensures that the generated data is accurate, precise, and suitable for regulatory submission in drug development and other advanced research applications.

References

  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. Retrieved from [Link]

  • McHale, C., & Harmon, T. (2023, May 11). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Advanced Materials Technology. Retrieved from [Link]

  • Restek Corporation. (2019, September 19). Understanding the HILIC Separation Method in LC [Video]. YouTube. Retrieved from [Link]

  • Klavins, K. (2021, January 5). How to quantify 200 metabolites with one LC-MS/MS method? [Video]. Labroots. Retrieved from [Link]

  • Waters Corporation. (n.d.). UPLC-MS/MS Analysis of 45 Amino Acids Using the Kairos Amino Acid Kit for Biomedical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). A Sensitive and Rapid LC-MS/MS Method for Quantification of Aminocaproic Acid in Human Plasma and its Pharmacokinetic Application. Retrieved from [Link]

  • N.A. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Dimethylamino)pentanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Suresh, P., & Grant, R. P. (2015). Characterization of N,N-dimethyl Amino Acids by Electrospray Ionization-Tandem Mass Spectrometry. Journal of Mass Spectrometry, 50(7), 936-943. Retrieved from [Link]

  • National Institutes of Health. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Retrieved from [Link]

  • Moorthy, G. S., Stricker, P. A., & Zuppa, A. F. (2015). A Simple And Selective Liquid Chromatography Tandem Mass Spectrometry Method For Determination Of Ε Aminocaproic Acid In Human Plasma. Journal of Applied Bioanalysis, 1(3), 99-107. Retrieved from [Link]

  • Mallet, C. R., & Lu, Z. (2011). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis, 3(14), 1543-1557. Retrieved from [Link]

  • Agilent Technologies. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6558. Retrieved from [Link]

  • Wu, Y. H., et al. (2012). Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 885-886, 61-65. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

  • Zhang, Y., & Biemann, K. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(1), 71-84. Retrieved from [Link]

  • University of Florida. (n.d.). sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Retrieved from [Link]

  • Kļaviņš, K. (2021, December 5). From sample preparation to LC-MS to data in metabolomics: the devil is in the details [Video]. YouTube. Retrieved from [Link]

  • Ovid. (n.d.). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Retrieved from [Link]

  • International Council for Harmonisation. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A simple and selective liquid chromatography- tandem mass spectrometry method for determination of ε-aminocaproic acid in human plasma. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). LCMS Protocols - The DAN Lab. University of Wisconsin–Madison. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Retrieved from [Link]

Sources

Application Notes and Protocols: 5-(Dimethylamino)pentanoic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Advanced Cancer Therapeutic Delivery

The landscape of cancer research is continually evolving, with a significant focus on the development of targeted and efficient drug delivery systems. Lipid nanoparticles (LNPs) have emerged as a revolutionary platform for delivering a variety of therapeutic payloads, including small molecule inhibitors, siRNA, and mRNA, directly to tumor sites, thereby enhancing efficacy and minimizing systemic toxicity.[1][2] A critical component of modern LNP formulations is the ionizable lipid, which plays a pivotal role in the encapsulation of the therapeutic agent and its subsequent release into the cytoplasm of cancer cells.[][4] This document provides detailed application notes and protocols for the use of 5-(Dimethylamino)pentanoic Acid as a key building block in the synthesis of novel ionizable lipids for the development of next-generation LNP-based cancer therapies.

The Critical Role of Ionizable Lipids in LNP-Mediated Cancer Therapy

Ionizable lipids are amphiphilic molecules that possess a unique pH-responsive character. At acidic pH, typically within the endosome of a cancer cell, the amine headgroup of the ionizable lipid becomes protonated, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane and the release of the encapsulated therapeutic cargo into the cytoplasm.[5] At physiological pH (around 7.4), these lipids remain largely neutral, which is crucial for reducing toxicity and preventing non-specific interactions in the bloodstream.[4] The chemical structure of the ionizable lipid, including the nature of the headgroup and the lipid tails, significantly influences the efficacy, stability, and safety of the LNP formulation.[6]

5-(Dimethylamino)pentanoic Acid, with its tertiary amine headgroup and a five-carbon chain, presents an attractive scaffold for the synthesis of novel ionizable lipids. The dimethylamino group offers a pKa that can be finely tuned through the design of the lipid tails, allowing for optimization of the pH-responsiveness of the resulting LNPs for efficient endosomal escape.

Diagram: LNP-Mediated Drug Delivery to a Cancer Cell

LNP_Delivery cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Cancer Cell LNP Lipid Nanoparticle (LNP) Neutral Surface Charge endosome {Endosome (Acidic pH) | LNP membrane fuses with endosomal membrane} LNP->endosome Endocytosis cytoplasm Cytoplasm | Therapeutic payload is released endosome->cytoplasm Endosomal Escape

Caption: Workflow of LNP uptake and payload release in a cancer cell.

Application 1: Synthesis of a Novel Ionizable Lipid Incorporating 5-(Dimethylamino)pentanoic Acid

This section outlines a hypothetical synthetic route to create a novel ionizable lipid, termed "DMAP-LIPID," using 5-(Dimethylamino)pentanoic Acid as the headgroup precursor. This synthesis is designed to be adaptable, allowing researchers to modify the lipid tails to optimize the properties of the resulting LNPs.

Protocol: Synthesis of DMAP-LIPID

Materials:

  • 5-(Dimethylamino)pentanoic Acid

  • 1,2-Dilinoleyl-4-(dimethylaminomethyl)benzene (as an example of a lipid tail precursor)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(Dimethylamino)pentanoic Acid (1.0 equivalent) in anhydrous DCM.

  • Add DCC (1.1 equivalents) and DMAP (0.1 equivalents) to the solution. Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Esterification: To the activated acid solution, add the lipid tail precursor (e.g., 1,2-Dilinoleyl-4-(dimethylaminomethyl)benzene, 1.0 equivalent) dissolved in anhydrous DCM.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure DMAP-LIPID.

  • Characterization: Confirm the structure and purity of the synthesized DMAP-LIPID using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 2: Formulation and Characterization of DMAP-LIPID Containing LNPs for siRNA Delivery

Once synthesized, the novel ionizable lipid can be incorporated into an LNP formulation for the delivery of a therapeutic payload, such as siRNA targeting an oncogene (e.g., KRAS, MYC).

Protocol: LNP Formulation by Microfluidic Mixing

Materials:

  • DMAP-LIPID (synthesized as described above)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • siRNA targeting a relevant oncogene

  • Ethanol, anhydrous

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of the lipid mixture in ethanol. A typical molar ratio would be DMAP-LIPID:DSPC:Cholesterol:PEG-DMG at 50:10:38.5:1.5. The total lipid concentration should be optimized, for example, 12.5 mM.

  • siRNA Solution Preparation: Dissolve the siRNA in citrate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL).

  • LNP Formulation: Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

  • Set the flow rate ratio (aqueous:organic) to 3:1 and the total flow rate to an optimized value (e.g., 12 mL/min).[7]

  • Initiate the mixing process to form the LNPs.

  • Dialysis: Dialyze the collected LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol: LNP Characterization

Objective: To determine the physicochemical properties of the formulated LNPs.

Methods:

  • Particle Size and Polydispersity Index (PDI):

    • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the LNPs. An optimal size for tumor targeting is typically between 100-300 nm with a PDI below 0.2.[1]

  • Zeta Potential:

    • Measure the surface charge of the LNPs at both pH 7.4 and an acidic pH (e.g., 5.5) using Laser Doppler Velocimetry. The zeta potential should be near-neutral at pH 7.4 and become positive at acidic pH.

  • Encapsulation Efficiency:

    • Quantify the amount of siRNA encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay). Encapsulation efficiency is calculated as: ((Total siRNA - Free siRNA) / Total siRNA) * 100%

  • pKa Determination:

    • Determine the apparent pKa of the ionizable lipid within the LNP formulation using a TNS (2-(p-toluidine)-6-naphthalene sulfonic acid) assay.[6] This is a critical parameter for predicting endosomal escape efficiency.

Table: Target Physicochemical Properties of DMAP-LIPID LNPs

ParameterTarget ValueRationale
Particle Size (DLS) 100 - 200 nmOptimal for exploiting the Enhanced Permeability and Retention (EPR) effect in tumors.[1]
Polydispersity Index (PDI) < 0.2Indicates a homogenous population of nanoparticles.
Zeta Potential (pH 7.4) -10 mV to +10 mVNear-neutral surface charge to minimize non-specific interactions in the bloodstream.
Zeta Potential (pH 5.5) > +20 mVPositive charge at endosomal pH to facilitate membrane disruption.
Encapsulation Efficiency > 90%High payload encapsulation for efficient delivery.
Apparent pKa 6.2 - 6.8Ensures protonation within the late endosome for effective payload release.

Application 3: In Vitro Evaluation of LNP-Mediated Gene Silencing in Cancer Cells

This section provides a protocol to assess the efficacy of the DMAP-LIPID LNPs in silencing a target oncogene in a relevant cancer cell line.

Protocol: In Vitro Transfection and Gene Knockdown Analysis

Materials:

  • Cancer cell line expressing the target oncogene (e.g., pancreatic cancer cells with KRAS mutation)

  • DMAP-LIPID LNPs encapsulating anti-KRAS siRNA (and a non-targeting control siRNA)

  • Complete cell culture medium

  • 96-well plates

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • Reagents for protein extraction and Western blotting

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Treatment: The following day, replace the medium with fresh complete medium containing various concentrations of the LNP-siRNA formulations (e.g., 1, 5, 10, 25, 50 nM siRNA). Include wells with non-targeting control LNP-siRNA and untreated cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

  • Analysis of Gene Expression (qRT-PCR):

    • After the incubation period, lyse the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the mRNA expression level of the target oncogene (e.g., KRAS) and a housekeeping gene (e.g., GAPDH) using qRT-PCR.

    • Calculate the percentage of gene knockdown relative to the non-targeting control.

  • Analysis of Protein Expression (Western Blot):

    • Lyse a parallel set of treated cells and extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein (e.g., KRAS) and a loading control (e.g., β-actin).

    • Visualize the protein bands and quantify the reduction in protein levels.

Diagram: Experimental Workflow for In Vitro Evaluation

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cancer Cells transfection Transfect Cells with LNPs cell_seeding->transfection lnp_prep Prepare LNP-siRNA Dilutions lnp_prep->transfection incubation Incubate for 48-72h transfection->incubation q_rt_pcr qRT-PCR for mRNA levels incubation->q_rt_pcr western_blot Western Blot for Protein Levels incubation->western_blot

Caption: A streamlined workflow for assessing LNP-mediated gene silencing in vitro.

Conclusion and Future Directions

5-(Dimethylamino)pentanoic Acid serves as a versatile and valuable starting material for the synthesis of novel ionizable lipids for cancer drug delivery. The protocols outlined in this document provide a foundational framework for researchers to design, synthesize, and evaluate new LNP formulations. Future work should focus on in vivo studies in relevant animal models to assess the biodistribution, tumor accumulation, and therapeutic efficacy of these novel LNPs. Further optimization of the lipid structure, LNP composition, and targeting moieties will undoubtedly lead to the development of more potent and safer cancer nanomedicines.

References

  • Schreiner N, Fahr L, Benitz S, et al. Lysine Demethylase 5a (Kdm5a) regulates metabolic activity and tumorigenic potential of murine pancreatic cancer cells.
  • Li, J., et al. (2025). Lipid Nanoparticles Formulated with a Novel Cholesterol-tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo.
  • Jain, S., et al. (2023). Development of Amino Acid-Modified Biodegradable Lipid Nanoparticles for siRNA Delivery. Pharmaceutics.
  • Al-Sanea, M. M., et al. (2024). Lipid-based nanoparticles as drug delivery carriers for cancer therapy. Frontiers in Pharmacology.
  • Lee, J. S., et al. (2021). Oncology Therapeutics Targeting the Metabolism of Amino Acids. Biomolecules & Therapeutics.
  • A, A., et al. (2024).
  • Wang, Y., et al. (2023). Amino acids in cancer: Understanding metabolic plasticity and divergence for better therapeutic approaches. Cell Reports Medicine.
  • Wang, X., et al. (2022). Membrane-destabilizing ionizable lipid empowered imaging-guided siRNA delivery and cancer treatment.
  • Tumber, A., et al. (2016). Screen-identified selective inhibitor of lysine demethylase 5A blocks cancer cell growth and drug resistance. Journal of Medicinal Chemistry.
  • Belliveau, N. M., et al. (2021). Characterization of Lipid Nanoparticles Containing Ionizable Cationic Lipids Using Design-of-Experiments Approach. Molecular Pharmaceutics.
  • Xia, L., et al. (2025). Targeting amino acid in tumor therapy.
  • Bio-Synthesis Inc. (2025). Lipids used for the formulation of lipid nanoparticles (LNPs). [Link]

  • El-Sayes, N., et al. (2023). Metabolic control of cancer metastasis: role of amino acids at secondary organ sites. Clinical & Experimental Metastasis.
  • Carrasco, M. J., et al. (2020). Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics. Pharmaceutics.
  • ResearchGate. (n.d.). Characterization of LNPs formulated with the novel ionizable lipid... [Link]

  • Ganesan, A., et al. (2017). Inhibitors of Protein Methyltransferases and Demethylases. Chemical Reviews.
  • ResearchGate. (n.d.). Preparation of compounds 3 and 5. [Link]

  • ResearchGate. (n.d.). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. [Link]

  • ACS Publications. (n.d.). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. [Link]

  • Frontiers. (n.d.). Metabolism of Amino Acids in Cancer. [Link]

  • MDPI. (n.d.). Dietary Manipulation of Amino Acids for Cancer Therapy. [Link]

  • AIP Publishing. (2025). Lipid nanoparticle-assisted mRNA therapy for cancer treatment. [Link]

  • RSC Publishing. (n.d.). More than a delivery system: the evolving role of lipid-based nanoparticles. [Link]

  • Semantic Scholar. (n.d.). Lysine Demethylase 5a (Kdm5a) regulates metabolic activity and tumorigenic potential of murine pancreatic cancer cells. [Link]

  • Exploration. (n.d.). Membrane-destabilizing ionizable lipid empowered imaging-guided siRNA delivery and cancer treatment. [Link]

  • Wiley Online Library. (n.d.). Dysregulation of protein methyltransferases in human cancer: An emerging target class for anticancer therapy. [Link]

  • MDPI. (n.d.). Amino Acid Metabolism in Cancer Drug Resistance. [Link]

  • ACS Publications. (2025). Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. [Link]

  • Dove Press. (2026). Research progress of nano-drug delivery system based on photothermal t. [Link]

  • eScholarship.org. (n.d.). Designing lipid nanoparticles toward targeted drug delivery: Fundamental studies identify key compositional properties to improve formulations for the hydrophobic cancer drug paclitaxel. [Link]

  • PubMed. (2019). Lysine demethylase 5B (KDM5B): A potential anti-cancer drug target. [Link]

  • Polyplus. (n.d.). Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies. [Link]

  • Frontiers. (2021). Dimethyl Fumarate Induces Metabolic Crisie to Suppress Pancreatic Carcinoma. [Link]

Sources

Application Note: Preclinical Evaluation of 5-(Dimethylamino)pentanoic Acid (5-DMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a rigorous technical framework for the preclinical evaluation of 5-(Dimethylamino)pentanoic Acid (5-DMPA) . 5-DMPA is an


-methylated analog of the GABA-B agonist 5-aminovaleric acid and a known metabolite of ionizable lipids used in nucleic acid delivery (e.g., ALC-0315). Due to its zwitterionic nature and structural similarity to neurotransmitters, its evaluation requires specialized protocols that differ from standard lipophilic small molecules.

This guide covers three critical phases:

  • Formulation: Strategies for zwitterionic stability and physiological compatibility.

  • Bioanalysis: A validated HILIC-MS/MS workflow for quantifying polar analytes in plasma.

  • In Vivo Assessment: Pharmacokinetics (PK) and the Modified Irwin Test for CNS safety profiling.

Chemical Context & Rationale

Molecule: 5-(Dimethylamino)pentanoic Acid CAS: 1558-46-9 Chemical Class: Zwitterionic Amino Acid Derivative

Unlike standard lipophilic drugs, 5-DMPA is highly polar. Its dimethylated amine head group (


) and carboxylic acid tail (

) exist primarily as a zwitterion at physiological pH. This presents two specific challenges:
  • Bioanalysis: Standard C18 Reverse Phase Chromatography (RPLC) fails to retain the molecule, leading to ion suppression and poor sensitivity.

  • CNS Penetration: While the dimethylation increases lipophilicity compared to the parent amino acid, blood-brain barrier (BBB) penetration remains a key variable to assess.

Experimental Workflow Overview

Workflow Start 5-DMPA Substance Form Phase 1: Formulation (pH Buffering) Start->Form QC QC: Solubility & pH Check Form->QC GroupA Group A: PK Study (IV/PO Dosing) QC->GroupA Pass GroupB Group B: Safety/PD (Irwin Test) QC->GroupB Pass Analysis Bioanalysis (HILIC-MS/MS) GroupA->Analysis Plasma/Brain Harvest Report Final Profile (Tmax, Cmax, CNS Score) GroupB->Report Behavioral Scoring Analysis->Report

Figure 1: Integrated workflow for the preclinical characterization of 5-DMPA, ensuring formulation stability prior to parallel PK and Safety tracks.

Phase 1: Formulation Strategy

Due to the zwitterionic nature of 5-DMPA, simple dissolution in water can lead to pH drifts that cause injection site irritation or precipitation.

Protocol A: Preparation for IV/PO Dosing

Objective: Create a stable, isotonic solution at 10 mg/mL.

  • Vehicle Selection: Phosphate Buffered Saline (PBS), pH 7.4. Avoid unbuffered saline as the acidity of the salt form can cause local pain upon IV injection.

  • Weighing: Weigh 100 mg of 5-DMPA hydrochloride salt.

  • Dissolution: Add 8 mL of PBS. Vortex for 30 seconds.

  • pH Adjustment: Measure pH. If < 6.5, adjust carefully with 0.1 N NaOH to pH 7.2–7.4.

  • Volume Make-up: Add PBS to a final volume of 10 mL.

  • Filtration: Sterile filter using a 0.22 µm PVDF syringe filter (low protein binding).

  • Stability Check: Inspect for precipitation after 4 hours at room temperature.

Phase 2: Bioanalytical Method (HILIC-MS/MS)

Scientific Integrity Check: Standard C18 columns are unsuitable for 5-DMPA due to lack of retention (elution in void volume). This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure separation from plasma salts and phospholipids.

Protocol B: Plasma Sample Extraction & Analysis

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Column: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.5 µm).

Step-by-Step Extraction:

  • Aliquot: Transfer 20 µL of plasma to a 96-well plate.

  • Precipitation: Add 180 µL of Acetonitrile (ACN) containing Internal Standard (e.g., 5-DMPA-d6 or Gabapentin).

    • Note: High organic content is required to precipitate proteins and prepare the sample for HILIC initial conditions.

  • Vortex/Centrifuge: Vortex 5 mins; Centrifuge at 4000g for 15 mins at 4°C.

  • Transfer: Transfer 100 µL supernatant to a fresh plate. Do not evaporate and reconstitute in water , as this destroys the HILIC mechanism.

Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Provides protons for ionization; controls zwitterion charge state.
Mobile Phase B Acetonitrile (0.1% Formic Acid)High organic phase essential for HILIC retention.
Flow Rate 0.4 mL/minOptimal for electrospray ionization (ESI).
Injection Vol 2 µLLow volume prevents solvent mismatch effects.

Gradient Table:

  • 0.0 - 1.0 min: 90% B (Isocratic Hold)

  • 1.0 - 3.0 min: 90% -> 50% B (Elution)

  • 3.0 - 3.1 min: 50% -> 90% B (Re-equilibration)

  • 3.1 - 6.0 min: 90% B (Equilibration - Critical for HILIC)

HILIC_Mech cluster_0 HILIC Retention Mechanism for 5-DMPA Stationary Stationary Phase (Amide/Silica) WaterLayer Immobilized Water Layer (Enriched on Surface) WaterLayer->Stationary Hydrogen Bonding Analyte 5-DMPA (Partitions into Water Layer) Analyte->WaterLayer Mobile Mobile Phase (High ACN) Mobile->Analyte Hydrophilic Partitioning

Figure 2: HILIC separation mechanism. The polar 5-DMPA partitions into the water layer adsorbed on the stationary phase, allowing retention and separation from matrix interferences.

Phase 3: In Vivo Safety & Efficacy (Irwin Test)

Given the structural homology to GABA (inhibitory neurotransmitter), the primary safety endpoint is Central Nervous System (CNS) depression or excitation. The Modified Irwin Test is the industry standard for this initial screen.

Protocol C: Modified Irwin Test (Mouse)

Animals: Male C57BL/6 mice (n=6 per group). Dose Groups: Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg (IP or PO).

Observation Timeline: Assessments occur at: Pre-dose, 15, 30, 60, 120, and 240 minutes post-dose.[1][2]

Scoring Matrix (0-8 Scale): A score of 4 is normal. <4 indicates depression; >4 indicates excitation.

DomainParameters to ScoreClinical Significance
Behavioral Alertness, Grooming, RestlessnessSedation vs. Agitation (GABAergic activity)
Neurologic Tremors, Convulsions, Gait, Righting ReflexSeizure liability or ataxia
Autonomic Pupil size, Salivation, Urination, PiloerectionCholinergic/Adrenergic off-target effects

Data Interpretation:

  • Sedation (Score < 4): Suggests GABA-B agonism or off-target CNS depression.

  • Convulsions/Tremors (Score > 6): Suggests excitotoxicity or antagonist activity.

  • Respiratory Depression: Critical safety stop criteria.

References

  • FDA Guidance for Industry. (2009). ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Irwin, S. (1968).[2] Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse.[2] Psychopharmacologia, 13(3), 222-257. Link

  • McCurdy, C. R., et al. (2018). Bioanalytical methods for the analysis of zwitterionic neurotransmitters. In Neuromethods (Vol. 138). Springer. Link

  • European Medicines Agency. (2021). Assessment report on ALC-0315 (regarding amine metabolites).Link

Sources

Application Note: Cytotoxicity Profiling of Ionizable Lipid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Focus: 5-(Dimethylamino)pentanoic Acid (CAS: 89855-60-7 / HCl Salt: 25726-28-7)

Introduction & Scientific Context

5-(Dimethylamino)pentanoic acid (also known as N,N-Dimethyl-5-aminovaleric acid) is a critical intermediate in the synthesis of ionizable cationic lipids (e.g., ALC-0315 analogs) used in Lipid Nanoparticles (LNPs) for mRNA delivery.

In the development of nucleic acid therapeutics, the safety profile of raw materials is as critical as the final drug product. While the final ionizable lipid is designed to be pH-responsive (neutral at physiological pH, cationic in the endosome), the unreacted precursor 5-(Dimethylamino)pentanoic acid carries a tertiary amine that may exhibit distinct cytotoxic profiles depending on concentration and cellular uptake.

Why This Protocol? This guide outlines a standardized Cell Viability Assay using the WST-8 (CCK-8) method. Unlike MTT, which generates insoluble formazan requiring solvent extraction (potentially interfering with lipid-like precursors), WST-8 produces a water-soluble formazan dye, minimizing experimental error and handling steps.

Experimental Design Strategy

To ensure Scientific Integrity (E-E-A-T) , this protocol is designed around the ISO 10993-5 standard for biological evaluation of medical devices and raw materials.[1][2]

  • Assay Type: Metabolic Activity (Dehydrogenase-based).

  • Detection Method: Colorimetric (OD 450 nm).

  • Cell Line Selection:

    • HepG2 (Human Liver Carcinoma): Primary model, as LNPs naturally accumulate in the liver (ApoE-mediated uptake).

    • HeLa (Cervical Cancer): Standard robust model for general cytotoxicity screening.

  • Critical Variable: pH Control. The tertiary amine group (

    
    ) will be protonated at physiological pH (7.4). The stock solution must be buffered to prevent culture media acidification, which would cause false-positive toxicity.
    
Logical Workflow (Graphviz Diagram)

ViabilityAssay Stock Stock Prep (100 mM in PBS/DMSO) Treat Compound Treatment (Serial Dilution) Stock->Treat Dilute Seed Cell Seeding (5,000 cells/well) Seed->Treat 24h Attachment Incubate Incubation (24 - 48 Hours) Treat->Incubate Dye Add WST-8 Reagent (10% Volume) Incubate->Dye Read OD 450nm Readout Dye->Read 1-4h Reaction Analyze Calculate IC50 & Safety Margin Read->Analyze

Figure 1: Step-by-step workflow for the WST-8 cytotoxicity assay of 5-(Dimethylamino)pentanoic acid.

Detailed Protocol
3.1. Reagents & Equipment
ComponentSpecificationPurpose
Test Compound 5-(Dimethylamino)pentanoic Acid (HCl salt preferred for solubility)Analyte
Assay Reagent Cell Counting Kit-8 (CCK-8) or WST-8Viability Indicator
Solvent PBS (pH 7.4) or DMSO (if free acid)Stock Preparation
Positive Control Triton X-100 (0.1%) or Doxorubicin (10 µM)Induce 100% cell death
Negative Control 0.5% DMSO or Vehicle-matched MediaBaseline viability (100%)
3.2. Stock Solution Preparation (Critical Step)

The solubility depends on the form:

  • If HCl Salt: Dissolve directly in sterile PBS or ultrapure water to 100 mM . Filter sterilize (0.22 µm).

  • If Free Acid: Dissolve in DMSO to 100 mM .

    • Caution: The free acid is hygroscopic. Weigh quickly in a dry environment.

    • pH Check: Dilute a small aliquot in culture media. If the media turns yellow (acidic), adjust the stock pH to 7.4 using 1N NaOH before adding to cells.

3.3. Step-by-Step Methodology

Step 1: Cell Seeding (Day 0)

  • Harvest cells (HepG2 or HeLa) during the logarithmic growth phase.

  • Count cells using Trypan Blue exclusion to ensure >95% viability.

  • Dilute cells to 50,000 cells/mL in complete media (DMEM + 10% FBS).

  • Dispense 100 µL/well (5,000 cells/well) into a 96-well flat-bottom plate.

    • Edge Effect Mitigation: Fill outer edge wells with 200 µL PBS; do not use for data.

  • Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment.

Step 2: Compound Treatment (Day 1)

  • Prepare a 2x Working Solution of 5-(Dimethylamino)pentanoic acid in complete media.

    • Highest Concentration: Typically 10 mM (screening) or 1 mM (sensitive).

  • Perform 1:2 serial dilutions (e.g., 1000, 500, 250, 125, 62.5, 31.25, 0 µM).

  • Aspirate old media from the plate (carefully, do not dislodge cells).

  • Add 100 µL of the specific concentration to triplicate wells.

  • Controls:

    • 3 wells: Media only (Blank for background subtraction).

    • 3 wells: Cells + Vehicle (0 µM treatment) = 100% Viability.

    • 3 wells: Cells + Triton X-100 = 0% Viability.

Step 3: Assay Readout (Day 2 or 3)

  • After 24 or 48 hours of exposure, add 10 µL of CCK-8 reagent directly to each well (no washing required).

  • Incubate for 1–4 hours at 37°C.

    • Check: Monitor visually.[3] The vehicle control wells should turn orange.

  • Measure absorbance at 450 nm (Reference wave: 650 nm) on a microplate reader.

Data Analysis & Interpretation
4.1. Calculation

Calculate the % Cell Viability for each well:



  • 
    : Absorbance of the test well.
    
  • 
    : Absorbance of media + CCK-8 (no cells).
    
  • 
    : Absorbance of untreated cells.
    
4.2. Dose-Response Logic (Graphviz Diagram)

AnalysisLogic Data Raw OD450 Data Norm Normalize to Vehicle Control (Set to 100%) Data->Norm Curve Non-Linear Regression (Log(inhibitor) vs. Response) Norm->Curve IC50 Calculate IC50 Curve->IC50 Decision Safety Decision IC50->Decision Safe Safe Decision->Safe IC50 > 1 mM Toxic Toxic Decision->Toxic IC50 < 100 µM

Figure 2: Decision tree for interpreting cytotoxicity data.

4.3. Expected Results & Troubleshooting
  • Low Toxicity Expected: As a precursor, 5-(Dimethylamino)pentanoic acid is generally less toxic than the final lipid nanoparticle, which disrupts membranes.

  • IC50 Thresholds:

    • > 1000 µM: Considered non-cytotoxic (Safe for use as raw material).

    • 100 - 1000 µM: Moderate toxicity (Concentration monitoring required).

    • < 100 µM: High toxicity (Potential contamination or intrinsic mechanism).

Troubleshooting Table:

ObservationProbable CauseSolution
High Background (Blank) Contamination or Dye reduction by compoundTest compound + CCK-8 without cells. If OD increases, the amine is reducing the dye. Switch to ATP assay (CellTiter-Glo).
Precipitation Compound insolubility at high conc.Check stock pH. If free acid precipitates in media, use lower max concentration or improve DMSO dispersion.
Edge Effect Evaporation in outer wellsDo not use outer wells; fill with PBS.
References
  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[1][2][4][5]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14017020, 5-(Dimethylamino)pentanoic Acid. Retrieved January 30, 2026. [Link]

  • Tenchov, R., et al. (2021). Lipid Nanoparticles—From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement. ACS Nano. (Discusses the role of ionizable lipids and precursors). [Link]

  • Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Technical Guide: Quantitative Assessment of 5-(Dimethylamino)pentanoic Acid Cellular Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for quantifying the cellular uptake of 5-(Dimethylamino)pentanoic Acid (5-DMPA) .

5-DMPA (


, MW 145.20) is a zwitterionic small molecule often encountered as a metabolic degradation product of ionizable lipids (used in LNP-mRNA formulations) or as a functionalized GABA analog. Its high polarity and lack of a UV chromophore make standard detection (UV/Fluorescence) impossible. This guide details a robust HILIC-MS/MS  workflow, the gold standard for quantifying polar zwitterions in complex biological matrices.

Introduction & Mechanistic Basis

The cellular uptake of 5-DMPA is governed by its physicochemical state. At physiological pH (7.4), 5-DMPA exists primarily as a zwitterion (deprotonated carboxylate


 and protonated tertiary amine 

). This charge distribution prevents passive diffusion across the lipid bilayer, necessitating specific transport mechanisms.

Key Transport Hypotheses:

  • SLC-Mediated Transport: Structural similarity to GABA and lysine suggests potential affinity for Cationic Amino Acid Transporters (CATs, SLC7 family) or GABA transporters (GATs, SLC6 family).

  • Fluid-Phase Pinocytosis: Non-specific uptake, particularly relevant if the molecule is generated intracellularly from LNP degradation.

Analytical Challenge: The molecule is highly polar (


) and does not retain on standard C18 columns. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC)  to ensure retention and separation from matrix salts, coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS)  for femtomole-level sensitivity.

Experimental Design & Architecture

Reagents & Materials
  • Analyte: 5-(Dimethylamino)pentanoic Acid (HCl salt).[1][2]

  • Internal Standard (IS): 5-Aminopentanoic acid-d6 or

    
    -Dimethylglycine-d6 (Structural analog required for matrix correction).
    
  • Cell Lines: HepG2 (Hepatocyte model, primary target for LNPs) or HEK293 (Transporter expression model).

  • Lysis/Extraction Buffer: 80:20 Methanol:Water + 0.1% Formic Acid (Cold).

Analytical Workflow Diagram

The following diagram outlines the critical path from cell culture to quantitative data.

G cluster_0 Phase 1: Cell Treatment cluster_1 Phase 2: Extraction cluster_2 Phase 3: LC-MS/MS Analysis Seed Seed Cells (HepG2/HEK293) Treat Incubate with 5-DMPA (Time/Conc Course) Seed->Treat Wash Ice-Cold PBS Wash (3x Rapid) Treat->Wash Stop Uptake Lysis Add Cold MeOH:H2O (80:20) + Internal Standard Wash->Lysis Disrupt Membrane Scrape Scrape & Collect Lysis->Scrape Centrifuge Centrifuge (15,000 x g, 10 min) Scrape->Centrifuge HILIC HILIC Separation (Amide Column) Centrifuge->HILIC Supernatant MRM MS/MS Detection (m/z 146.2 -> 46.1) HILIC->MRM Data Quantification (Normalized to Protein) MRM->Data

Caption: End-to-end workflow for the extraction and quantification of polar zwitterions from adherent cell cultures.

Detailed Protocols

Protocol A: LC-MS/MS Method Development (The "Engine")

Objective: Establish a sensitive detection method that retains polar 5-DMPA.

1. Chromatographic Conditions (HILIC):

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm). Note: C18 columns will fail to retain this molecule.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).

    • 1-4 min: 90% -> 50% B (Elution).

    • 4-6 min: 50% B (Wash).

    • 6.1 min: 90% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

2. Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization, Positive Mode.

  • MRM Transitions:

    • Precursor: 146.2 (

      
      )
      
    • Product 1 (Quantifier): 101.1 (Loss of Dimethylamine/COOH fragment).

    • Product 2 (Qualifier): 46.1 (

      
       fragment).
      
    • Note: Optimize Collision Energy (CE) for each transition (typically 15-25 eV).

Protocol B: Cellular Uptake Assay

Objective: Measure intracellular accumulation while excluding membrane-bound drug.

Step-by-Step Methodology:

  • Seeding:

    • Plate HepG2 cells in 6-well plates (

      
       cells/well).
      
    • Culture for 24h to reach 80% confluency.

  • Treatment:

    • Prepare 5-DMPA dosing solutions in warm media (Range: 1 µM – 1000 µM for kinetic profiling).

    • Aspirate growth media and add 2 mL dosing solution.

    • Incubate at 37°C (Active + Passive) and 4°C (Passive only control) for defined timepoints (e.g., 15, 30, 60, 120 min).

  • Termination (Critical Step):

    • Place plate on ice immediately.

    • Aspirate media.

    • Wash 3x with Ice-Cold PBS. Expert Tip: Add 0.5% BSA to the first wash to scavenge non-specifically bound cationic molecules from the plastic and cell surface.

  • Lysis & Extraction:

    • Add 500 µL Extraction Buffer (80% MeOH / 20%

      
       / 0.1% Formic Acid) containing 100 nM Internal Standard .
      
    • Scrape cells and transfer lysate to microcentrifuge tubes.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Sample Prep:

    • Transfer 200 µL of supernatant to an LC vial.

    • Optional: Evaporate under

      
       and reconstitute in 100 µL Mobile Phase (90% ACN) to concentrate sample 2x.
      
  • Normalization:

    • Dissolve the remaining protein pellet in 200 µL 0.1M NaOH/1% SDS.

    • Perform BCA Protein Assay to determine total protein per well.

Data Analysis & Interpretation

Calculation

Calculate the uptake (


) using the Internal Standard (IS) ratio:


Where RF is the Response Factor derived from the calibration curve.
Data Presentation

Summarize kinetic data in the following format:

Parameter4°C (Passive)37°C (Total Uptake)Active Transport (

)

(pmol/mg protein)
15.2 ± 2.1145.8 ± 10.5130.6
Initial Rate (

)
0.5 pmol/min12.3 pmol/min11.8 pmol/min
Mechanism Diffusion/BindingActive TransportEnergy-Dependent

Interpretation: A significant difference between 37°C and 4°C indicates energy-dependent uptake (endocytosis or active transport). If the ratio is ~1, uptake is passive.

Kinetic Modeling

Fit the concentration-dependent data to the Michaelis-Menten equation to determine transporter affinity:



  • 
     : Affinity constant (lower = higher affinity).
    
  • 
     : Passive diffusion coefficient (slope of the linear component).
    

References

  • Jiang, H., et al. (2022). "Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization."[3] SCIEX Technical Notes. Link

  • Drin, G., et al. (2001). "Physico-chemical requirements for cellular uptake of pAntp peptide.[4] Role of lipid-binding affinity." European Journal of Biochemistry, 268(5), 1304-1314.[4] Link

  • Mui, B., et al. (2001). "Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles." Molecular Therapy - Nucleic Acids. (Contextual grounding for lipid uptake). Link

  • Alnylam Pharmaceuticals. "Lipids and compositions for the delivery of therapeutics."[5] U.S. Patent 20220023427A1.[5] (Source of 5-DMPA synthesis context). Link

Sources

Troubleshooting & Optimization

Technical Guide: Yield Optimization for 5-(Dimethylamino)pentanoic Acid (5-DAPA)

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.1 | Doc ID: DAPA-OPT-2026 Target Molecule: 5-(Dimethylamino)pentanoic Acid (CAS: 89855-60-7) Primary Application: Lipid Nanoparticle (LNP) synthesis precursors, pharmaceutical intermediates.

Strategic Route Selection: The Chemistry of Yield

Comparative Analysis of Synthetic Pathways
FeatureRoute A: Eschweiler-Clarke (Reductive Amination) Route B: Nucleophilic Substitution (

)
Starting Material 5-Aminopentanoic acid (5-Aminovaleric acid)5-Chlorovaleric acid (or 5-Bromo)
Reagents Formaldehyde (HCHO), Formic Acid (HCOOH)Dimethylamine (DMA), Base (NaOH/KOH)
Mechanism Imine formation

Hydride reduction
Nucleophilic attack on alkyl halide
Yield Potential High (85-95%) Moderate (60-75%)
Impurity Profile N-methyl (incomplete), N-oxide (rare)Lactones, Polymerization, Inorganic salts
Scalability Excellent (Gas evolution requires venting)Good (Requires pressure vessel for DMA)
Recommendation Primary Choice for purity and ease.Secondary Choice if halo-acid is cheaper.

Protocol A: The Eschweiler-Clarke Optimization (Recommended)

This route utilizes the reducing power of formic acid to methylate the amine.[1][2][3] It is chemically self-limiting to the tertiary amine, preventing quaternary salt formation (Betaines), which is a massive advantage over direct methylation with methyl iodide.

The Mechanism & Critical Control Points

The reaction proceeds via an iminium ion intermediate.[1][2][3][4][5] The driving force is the irreversible evolution of


.[2]

Key Reaction:



Step-by-Step Optimization Guide
  • Stoichiometry Setup:

    • 5-Aminovaleric acid: 1.0 equiv

    • Formaldehyde (37% aq): 2.2 - 2.5 equiv (Slight excess ensures full conversion).

    • Formic Acid (98%): 3.0 - 5.0 equiv (Acts as solvent, reductant, and pH buffer).

  • The "Cold Start" (Crucial for Yield):

    • Action: Mix the amino acid and formic acid first and cool to 0°C. Add formaldehyde slowly.

    • Why: Premature heating can cause formaldehyde polymerization (paraformaldehyde) or evaporation before imine formation, leading to mono-methylated impurities.

  • The Reflux Phase:

    • Action: Heat gradually to 90-100°C. Maintain reflux for 12-18 hours .

    • Troubleshooting: If

      
       evolution stops early, the reaction has stalled. Add 0.5 equiv of additional Formic Acid/HCHO mixture.
      
    • Endpoint: Monitor via TLC (ninhydrin stain will show loss of primary amine) or LC-MS.

  • Workup (The Zwitterion Trap):

    • Issue: You cannot simply extract the product because it exists as a zwitterion in water.

    • Solution: Add HCl to convert to the hydrochloride salt (

      
      ). Evaporate to dryness to remove excess formic acid/formaldehyde.
      

Protocol B: Nucleophilic Substitution (Alternative)

Use this route if you lack 5-aminovaleric acid. The challenge here is competing hydrolysis of the halogen and cyclization.

Optimization Factors
  • Concentration: High concentrations of Dimethylamine (DMA) favor substitution over hydrolysis. Use 40% aq. DMA or anhydrous DMA in THF.

  • Temperature: Keep below 50°C to prevent the 5-chlorovaleric acid from cyclizing into

    
    -valerolactone.
    
Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Cl to -OHUse anhydrous solvent (THF/DCM) or increase amine equivalents (5-10 eq).
Oily/Tar Product PolymerizationRun reaction dilute (0.1 M) to favor intramolecular/intermolecular balance, though 5-DAPA doesn't cyclize easily.
Inorganic Contamination Salt formation (NaCl)Desalting required (See Section 4).

Purification Strategies (The "Secret Sauce")

The most common failure point is not the synthesis, but the isolation of the highly polar, water-soluble product.

Method 1: Ion Exchange Chromatography (Scalable)
  • Resin: Dowex 50W-X8 (Strong Cation Exchange).

  • Loading: Load the crude reaction mixture (acidic pH < 2). The amino acid binds to the resin; neutral impurities (excess formaldehyde, lactones) pass through.

  • Washing: Wash with distilled water until neutral.[6]

  • Elution: Elute with 1M - 2M

    
    . The high pH deprotonates the amine, releasing the zwitterion.
    
  • Finishing: Lyophilize the eluent. Note: This often yields the free base.

Method 2: The "Ester-Distill-Hydrolyze" Loop (High Purity)

If you require >99% purity for pharma applications, zwitterions are hard to crystallize.

  • Esterify: Reflux crude 5-DAPA with MeOH/HCl to form Methyl 5-(dimethylamino)pentanoate .

  • Distill: This ester is a liquid and can be vacuum distilled to remove all non-volatile salts and tars.

  • Hydrolyze: Reflux the pure ester in water/HCl to quantitatively yield ultra-pure 5-DAPA HCl salt.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for optimizing the yield.

DAPA_Synthesis Start Target: 5-(Dimethylamino)pentanoic Acid RouteA Route A: Eschweiler-Clarke (Recommended) Start->RouteA RouteB Route B: Nucleophilic Substitution Start->RouteB StepA1 Mix 5-Aminovaleric Acid + HCOOH Cool to 0°C RouteA->StepA1 StepB1 5-Chlorovaleric Acid + Excess DMA Temp < 50°C RouteB->StepB1 StepA2 Add HCHO slowly Reflux 12-18h StepA1->StepA2 Check Check Conversion (LCMS/TLC) StepA2->Check StepB1->Check Check->StepA2 Incomplete (Route A) Add HCHO Purification Purification Decision Check->Purification Conversion > 95% Method1 Method 1: Ion Exchange (Dowex 50W) Purification->Method1 Standard Grade Method2 Method 2: Esterification Loop (For >99% Purity) Purification->Method2 Pharma Grade Final Pure 5-DAPA Method1->Final Method2->Final

Caption: Decision matrix for synthesis and purification. Route A is preferred for specificity; Method 2 purification yields the highest purity.

FAQ: Troubleshooting & Technical Support

Q: My product is a sticky hygroscopic oil. How do I get a solid? A: The free zwitterion is often hygroscopic. Converting it to the Hydrochloride salt (using HCl in Dioxane or Ether) usually yields a stable, crystalline solid (MP approx 140-145°C).

Q: I see a peak at M+14 (M+15-1) in MS. What is it? A: This is likely the mono-methylated impurity. This occurs if the reaction temperature was too low or if formaldehyde was insufficient. Restart reflux with fresh HCHO.

Q: Can I use Methyl Iodide instead? A: It is not recommended . Methyl iodide is difficult to control and will readily form the quaternary ammonium salt (Betaine), which is nearly impossible to separate from the desired tertiary amine zwitterion.

Q: Is there a safety risk with Dimethylamine? A: Yes. Dimethylamine can form N-Nitrosodimethylamine (NDMA), a potent carcinogen, if nitrosating agents (nitrites, etc.) are present. Ensure all glassware is free of nitric acid residues before starting Route B [1].

References

  • Mitch, W. A., & Sedlak, D. L. (2002). Formation of N-nitrosodimethylamine (NDMA) from dimethylamine during chlorination.[7] Environmental Science & Technology.

  • Eschweiler, W. (1905).[2] Replacement of hydrogen atoms bound to nitrogen by methyl groups with the help of formaldehyde.[2] Berichte der deutschen chemischen Gesellschaft.[4]

  • Kearney, F. R. (1987). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.[8] U.S. Patent No.[9][10] 4,665,226. Washington, DC: U.S. Patent and Trademark Office.

  • Vertex AI Search. (2025). Purification of zwitterionic amino acids via ion exchange.[6][11]12

Sources

troubleshooting 5-(Dimethylamino)pentanoic Acid solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals experiencing solubility issues with 5-(Dimethylamino)pentanoic Acid. Our approach is grounded in the physicochemical principles of the molecule to empower users to resolve challenges effectively.

Understanding the Molecule: The Zwitterionic Nature of 5-(Dimethylamino)pentanoic Acid

5-(Dimethylamino)pentanoic acid is an amino acid derivative.[1] Its structure contains both a basic dimethylamino group and an acidic carboxylic acid group.[2] In solution, particularly around neutral pH, these groups can ionize, forming a zwitterion : a molecule with both a positive (on the amino group) and a negative charge (on the carboxylate group), while having a net neutral charge overall.[3][4]

This zwitterionic character is the primary determinant of its solubility behavior. The solubility of amino acids and zwitterions is highly dependent on the pH of the aqueous solution.[5] They typically exhibit their lowest solubility at their isoelectric point (pI) , the pH at which the net charge of the molecule is zero. At pH values significantly above or below the pI, the molecule carries a net negative or positive charge, respectively. These charged species interact more favorably with polar solvents like water, leading to a dramatic increase in solubility.[5][6]

The hydrochloride salt form of 5-(Dimethylamino)pentanoic acid is also available, which is generally more soluble in water because the amino group is permanently protonated, ensuring the molecule carries a positive charge.[2][7]

Physicochemical Properties

A summary of key properties for 5-(Dimethylamino)pentanoic Acid and its hydrochloride salt is provided below for quick reference.

Property5-(Dimethylamino)pentanoic Acid5-(Dimethylamino)pentanoic Acid HClSource
CAS Number 89855-60-725726-28-7[8][9]
Molecular Formula C₇H₁₅NO₂C₇H₁₆ClNO₂[1][7]
Molecular Weight 145.20 g/mol 181.66 g/mol [1][7]
Appearance Colorless to off-white solidWhite to off-white crystalline solid[2][8]
Predicted pKa 4.58 ± 0.10 (Carboxylic Acid)Not applicable[8]
Melting Point 64-65 °C163-165 °C[8][9]
Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for 5-(Dimethylamino)pentanoic Acid?

For the free acid form, start with deionized water or an aqueous buffer. While some sources may list solubility in organic solvents like methanol, aqueous systems are most common for biological applications.[10] For the hydrochloride salt, water is the recommended solvent due to its enhanced solubility.[2]

Q2: Why is my 5-(Dimethylamino)pentanoic Acid not dissolving in my neutral aqueous buffer?

This is the most common issue and is almost always related to pH. You are likely working at or near the compound's isoelectric point (pI), where its solubility is at a minimum.[5][11] At this pH, the zwitterionic form predominates, and intermolecular electrostatic interactions can lead to aggregation and precipitation.

Q3: Is the hydrochloride (HCl) salt form of the compound better for solubility?

Yes. The HCl salt form is generally much more soluble in water and neutral buffers.[2] In this form, the dimethylamino group is protonated, giving the molecule a permanent positive charge, which enhances its interaction with water. If you are consistently facing solubility issues with the free acid, consider using the HCl salt if your experimental conditions permit.

Q4: Can I heat the solution to improve solubility?

Gentle warming can be used as a secondary measure after pH adjustment. However, do not boil the solution, and be mindful of the thermal stability of other components in your experiment. For many compounds, increasing the temperature can aid dissolution.

In-Depth Troubleshooting Guide

This section addresses specific experimental problems with detailed, causality-driven solutions.

Problem 1: The compound forms a fine white suspension in my phosphate-buffered saline (PBS, pH 7.4).
  • Scientific Rationale: As discussed, this indicates that the buffer's pH is near the compound's isoelectric point (pI). To dissolve it, you must shift the pH away from the pI to generate a net-charged species.[6]

  • Solution:

    • Adjust pH Downward (Acidification): Add a small volume of dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring. This will protonate the carboxylate group (-COO⁻), leaving a net positive charge on the dimethylamino group (-N⁺H(CH₃)₂). The resulting cationic species will be significantly more soluble.

    • Adjust pH Upward (Alkalinization): Alternatively, add a small volume of dilute sodium hydroxide (e.g., 0.1 M NaOH) dropwise. This will deprotonate the amino group, leaving a net negative charge on the carboxylate group. This anionic species is also much more soluble in water.[12]

    • Monitor: Continue adding the acid or base until the solution becomes clear. Then, if necessary, you can carefully back-titrate to your desired final pH, ensuring the compound remains in solution.

Problem 2: I need to dissolve the compound at a high concentration, but pH adjustment alone is not sufficient.
  • Scientific Rationale: Every compound has a saturation limit. While pH adjustment is the primary tool, secondary physical methods can help overcome kinetic barriers to dissolution, especially at high concentrations.

  • Solution:

    • Increase Solvent Volume: The simplest approach is to reduce the concentration by adding more of your aqueous buffer.

    • Apply Gentle Heat: Warm the solution to 37-40°C while stirring. This increases the kinetic energy of the system, promoting dissolution.

    • Use Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. The high-frequency sound waves create micro-cavitations that help break apart solid particles and enhance solvent interaction.

    • Combine Methods: For very stubborn samples, a combination of pH adjustment, gentle warming, and sonication is often effective.

Problem 3: The compound dissolves initially after pH adjustment but crashes out of solution over time.
  • Scientific Rationale: This suggests you have created a supersaturated solution or that the pH of your solution is drifting back towards the isoelectric point. This can happen if the buffering capacity of your system is insufficient.

  • Solution:

    • Verify Buffer Capacity: Ensure your chosen buffer is appropriate and at a high enough concentration to maintain the target pH after the addition of the compound and any pH-adjusting reagents.

    • Re-adjust pH: Check the pH of the solution after the precipitate has formed. If it has shifted, re-adjust it to the pH where the compound was previously soluble.

    • Prepare a More Dilute Stock: The most reliable solution is to work with a lower, more stable stock concentration and dilute it further for your final experiment.

Visual Guides & Workflows
Troubleshooting Workflow for Solubility Issues

This diagram outlines the logical steps to take when encountering solubility problems.

G cluster_start Initiation cluster_solvent Solvent Check cluster_ph Primary Troubleshooting: pH cluster_physical Secondary Troubleshooting cluster_end Resolution start Problem: Compound won't dissolve solvent_check Is the solvent an aqueous buffer? start->solvent_check organic_solvent Consider alternative solvents or use the HCl salt form. solvent_check->organic_solvent No ph_adjust Adjust pH away from isoelectric point (pI) solvent_check->ph_adjust Yes add_acid Add dilute HCl (e.g., 0.1 M) to create cationic form ph_adjust->add_acid add_base Add dilute NaOH (e.g., 0.1 M) to create anionic form ph_adjust->add_base dissolved_check1 Is solution clear? add_acid->dissolved_check1 add_base->dissolved_check1 physical_methods Apply gentle heat (37°C) or use bath sonication dissolved_check1->physical_methods No success Solution Prepared! Proceed with experiment. dissolved_check1->success Yes dissolved_check2 Is solution clear? physical_methods->dissolved_check2 dissolved_check2->success Yes failure Consider preparing a more dilute stock solution. dissolved_check2->failure No

Caption: A step-by-step workflow for troubleshooting solubility.

Effect of pH on the Chemical Form of 5-(Dimethylamino)pentanoic Acid

This diagram illustrates how pH changes the ionization state and charge of the molecule.

G cation Low pH (e.g., pH < 3) Net Positive Charge (High Water Solubility) HOOC-(CH₂)₄-N⁺H(CH₃)₂ zwitterion Near Isoelectric Point (pI) Net Neutral Charge (LOW Water Solubility) ⁻OOC-(CH₂)₄-N⁺H(CH₃)₂ cation->zwitterion + OH⁻ - H₂O zwitterion->cation + H₃O⁺ anion High pH (e.g., pH > 10) Net Negative Charge (High Water Solubility) ⁻OOC-(CH₂)₄-N(CH₃)₂ zwitterion->anion + OH⁻ - H₂O anion->zwitterion + H₃O⁺

Caption: Ionization states of the molecule at different pH levels.

Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) before handling any chemical.[7][13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid compound in a well-ventilated area or chemical fume hood.[13]

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
  • Calculate Mass: Determine the mass of 5-(Dimethylamino)pentanoic Acid needed. For 10 mL of a 100 mM solution (MW = 145.20 g/mol ):

    • 0.1 L * 0.1 mol/L * 145.20 g/mol = 0.1452 g = 145.2 mg

  • Weigh Compound: Accurately weigh out 145.2 mg of the solid compound and transfer it to a 15 mL conical tube or a suitable glass vial.

  • Add Solvent: Add approximately 8 mL of your desired aqueous buffer (e.g., PBS or HEPES) to the vial.

  • Initial Mixing: Cap the vial and vortex for 30 seconds. The solid will likely not dissolve and will form a suspension.

  • Adjust pH:

    • Place the vial on a magnetic stir plate with a small stir bar.

    • Using a calibrated pH meter, measure the initial pH of the suspension.

    • Slowly add 0.5 M HCl dropwise. Stir for 1-2 minutes between additions until the solid is fully dissolved. Record the pH at which the solution becomes clear.

    • Alternatively, use 0.5 M NaOH if an alkaline final pH is desired.

  • Final Volume Adjustment: Once the compound is fully dissolved, transfer the clear solution to a 10 mL volumetric flask. Rinse the original vial with a small amount of buffer and add it to the flask. Carefully add buffer to bring the total volume to exactly 10.0 mL.

  • Final pH Check & Storage: Check the final pH. If your experiment requires a specific pH, you may need to carefully back-titrate. Sterilize the solution by filtering through a 0.22 µm filter if required. Store at 4°C or -20°C as appropriate for your application.

References
  • True Labs. (n.d.). 5 (diethylamino) Pentanoic Acid Cas No: 90727-09-6 at Best Price in Hyderabad.
  • CymitQuimica. (n.d.). CAS 25726-28-7: 5-(dimethylamino)pentanoic acid hydrochlor….
  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the....
  • AAT Bioquest. (2021, June 10). Are zwitterions soluble in water?.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Encyclopedia.pub. (n.d.). Zwitterionics Surfactants.
  • ScienceDirect. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • PubChem. (n.d.). 5-(Dimethylamino)pentanoic Acid.
  • ChemicalBook. (2025, July 16). 5-(dimethylamino)pentanoic acid | 89855-60-7.
  • PubChem. (n.d.). 5-(Dimethylamino)pentanoic acid hydrochloride.
  • Chemsrc. (n.d.). CAS#:25726-28-7 | 5-(Dimethylamino)-pentanoic acid hydrochloride.
  • Crystal Growth & Design. (n.d.). A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
  • ResearchGate. (2020, February 20). How to desalt zwitterions?.
  • PubMed Central. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.
  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams.
  • RSC Publishing. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • YouTube. (2023, November 10). Drawing Zwitterions and Amino Acids Made Simple: Tips & Tricks.

Sources

Technical Support Center: Overcoming Poor Signal Intensity of 5-(Dimethylamino)pentanoic Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-(Dimethylamino)pentanoic Acid (DMAPA) by mass spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor signal intensity during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you enhance your MS signal and obtain reliable, high-quality data.

Introduction: The Challenge of Analyzing DMAPA

5-(Dimethylamino)pentanoic acid is a small, polar molecule that possesses both a tertiary amine and a carboxylic acid functional group.[1][2] This zwitterionic nature at certain pH values can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns and inefficient ionization in common mass spectrometry sources like electrospray ionization (ESI), resulting in frustratingly low signal intensity. This guide will walk you through a systematic approach to diagnose and resolve these issues, turning your faint signal into a robust and quantifiable peak.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-(Dimethylamino)pentanoic acid signal so low in my LC-MS analysis?

A1: The low signal intensity of DMAPA is often attributed to its physicochemical properties. As a small, polar, and zwitterionic compound, it can exhibit poor retention on non-polar stationary phases and inefficient ionization in the gas phase, which is a critical step for MS detection.[3] Furthermore, its presence as a zwitterion in solution can hinder the formation of a stable net charge required for efficient ESI.

Q2: I'm not seeing any peak at all for DMAPA. Where should I start troubleshooting?

A2: A complete loss of signal can be alarming.[4] First, confirm the basic system suitability. Ensure your LC-MS system is functioning correctly by injecting a known, easy-to-ionize standard. If the system is working, the issue likely lies with the specific analysis of DMAPA. Start by checking your sample preparation, mobile phase composition, and MS source parameters.[5] This guide provides a detailed troubleshooting workflow to address this issue systematically.

Q3: Is chemical derivatization necessary for analyzing DMAPA?

A3: While not always mandatory, chemical derivatization is a highly effective strategy to significantly improve the MS signal of DMAPA.[6] By modifying its chemical structure, you can increase its hydrophobicity for better chromatographic retention and enhance its ionization efficiency. We will explore specific derivatization strategies in the detailed guides below.

Q4: Can I use ion-pairing agents to improve DMAPA retention and signal?

A4: Yes, ion-pairing agents can be used to improve the retention of polar compounds like DMAPA on reversed-phase columns.[7] However, it's crucial to select MS-compatible, volatile ion-pairing reagents like formic acid or trifluoroacetic acid (TFA), and to be aware that some, like TFA, can cause signal suppression in the MS source.[8][9]

Troubleshooting Guides: A Step-by-Step Approach to Signal Enhancement

This section provides a structured approach to troubleshooting poor DMAPA signal intensity. We will progress from simple and direct optimizations to more involved chemical modifications.

Guide 1: Optimizing Your LC-MS System without Chemical Modification

Before resorting to derivatization, it is essential to ensure that your existing LC-MS system is fully optimized for the analysis of this challenging analyte.

The efficiency of ion generation and transmission is paramount for a strong MS signal.[3]

  • Question: Have you optimized the ESI source parameters specifically for DMAPA?

  • Answer and Protocol: A generic tune may not be sufficient for a small, polar molecule. Perform a direct infusion of a DMAPA standard to optimize key source parameters.

    Step-by-Step Protocol for ESI Source Optimization:

    • Prepare a solution of 5-(Dimethylamino)pentanoic acid (e.g., 1 µg/mL) in a solvent that mimics your initial LC mobile phase composition.

    • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).

    • In positive ion mode, monitor the protonated molecule [M+H]⁺ (m/z 146.12). In negative ion mode, monitor the deprotonated molecule [M-H]⁻ (m/z 144.11).

    • Systematically adjust the following parameters to maximize the signal intensity of the target ion:

      • Capillary Voltage: Fine-tune for a stable spray and maximum ion current.

      • Source Temperature and Gas Flows (Nebulizer and Drying Gas): Optimize for efficient desolvation without causing thermal degradation.

      • Fragmentor/Nozzle Voltage: Adjust to maximize the precursor ion signal while minimizing in-source fragmentation.[10]

      • Sprayer Position: For small, polar analytes, positioning the sprayer further from the sampling cone can sometimes improve signal.[11]

Poor chromatographic peak shape and retention will directly translate to poor sensitivity.

  • Question: Is your current LC method suitable for retaining and eluting a small, polar compound like DMAPA?

  • Answer and Workflow: If you are using a standard C18 column and observing little to no retention, consider alternative chromatographic strategies.

LC_Method_Optimization

Caption: Troubleshooting workflow for LC method optimization.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for retaining and separating highly polar compounds.[12][13][14] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

    Recommended HILIC Starting Conditions:

    • Column: Amide, silica, or zwitterionic HILIC column.

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.

  • Ion-Pairing Chromatography: For use with reversed-phase columns, adding a volatile ion-pairing reagent to the mobile phase can improve retention of charged analytes.[15]

    MS-Compatible Ion-Pairing Reagents:

    • Formic Acid (0.1%): A common choice that is very MS-friendly.

    • Trifluoroacetic Acid (0.05-0.1%): Can provide excellent chromatography but may cause ion suppression. Use with caution.[8]

  • Mobile Phase pH Adjustment: The charge state of DMAPA is pH-dependent. Adjusting the mobile phase pH can influence both its retention and ionization. For positive ion mode ESI, a lower pH (e.g., using formic acid) will ensure the tertiary amine is protonated. For negative ion mode, a higher pH (e.g., using ammonium hydroxide) will deprotonate the carboxylic acid.

Guide 2: Enhancing Signal through Chemical Derivatization

If optimizing the LC-MS system alone does not provide the desired sensitivity, chemical derivatization is a powerful next step.[6] Derivatization modifies the structure of DMAPA to make it more amenable to LC-MS analysis.

  • Question: How can I modify the carboxylic acid to improve signal?

  • Answer and Rationale: Converting the polar, and potentially negatively charged, carboxylic acid into a more hydrophobic and readily ionizable group can significantly boost signal in positive ion mode ESI. A common strategy is to form an amide bond with a reagent that contains a permanently charged or easily protonated moiety.

    Recommended Derivatization Agent: 4-APEBA 4-(2-aminoethyl)-1-bromobenzene (4-APEBA) is a derivatizing agent that can be used to label carboxylic acids.[16]

    Step-by-Step Protocol for Carboxylic Acid Derivatization:

    • In a microcentrifuge tube, dissolve the dried sample containing DMAPA in a suitable solvent (e.g., 50 µL of acetonitrile).

    • Add a solution of 4-APEBA and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Incubate the reaction mixture. The reaction can be accelerated by gentle heating (e.g., 60°C).[16]

    • After the reaction is complete, the sample can be diluted and directly injected into the LC-MS system.

Derivatization_Workflow

Caption: General workflow for chemical derivatization.

  • Question: Can the tertiary amine be derivatized to improve signal?

  • Answer and Rationale: While derivatization often targets primary and secondary amines, certain reagents can react with tertiary amines. For instance, quaternization of the tertiary amine with an alkyl halide would introduce a permanent positive charge, making it highly suitable for positive mode ESI. However, derivatization of the carboxylic acid is generally a more straightforward and common approach for zwitterionic compounds like DMAPA.

Data Summary and Expected Results

The following table summarizes the key properties of DMAPA and the expected mass-to-charge ratios for the native and derivatized forms.

CompoundMolecular FormulaMolecular Weight (monoisotopic)Expected Ion (Positive ESI)Expected m/z
5-(Dimethylamino)pentanoic Acid C₇H₁₅NO₂145.11[M+H]⁺146.12
DMAPA-4-APEBA Derivative C₁₅H₂₃BrN₂O326.10[M+H]⁺327.11

Concluding Remarks

Overcoming poor signal intensity for challenging analytes like 5-(Dimethylamino)pentanoic acid requires a systematic and informed approach. By starting with the optimization of your LC-MS system parameters and then, if necessary, employing a well-chosen chemical derivatization strategy, you can significantly enhance your signal and achieve the robust, high-quality data necessary for your research. Remember to always validate your method to ensure accuracy and reproducibility.

References

  • LCGC North America. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Online] Available at: [Link]

  • Spectroscopy Online. Derivatization in Mass Spectrometry. [Online] Available at: [Link]

  • PubChem. 5-(Dimethylamino)pentanoic Acid | C7H15NO2 | CID 14017020. [Online] Available at: [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. [Online] Available at: [Link]

  • Biotage. Troubleshooting Loss of Signal: Where did my peaks go?. [Online] Available at: [Link]

  • ResearchGate. Which ion pair reagents are compatible with LC-MS?. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. [Online] Available at: [Link]

  • Shimadzu. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Online] Available at: [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Online] Available at: [Link]

Sources

5-(Dimethylamino)pentanoic Acid degradation and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Dimethylamino)pentanoic Acid Stability & Handling

Executive Summary: The Zwitterionic Challenge

5-(Dimethylamino)pentanoic acid (CAS: 1558-45-8 for free acid; 25726-28-7 for HCl salt) is a critical linker and building block, often employed to modulate lipophilicity (


) in PROTACs and Antibody-Drug Conjugates (ADCs). Its structure—a terminal carboxylic acid separated by a hydrophobic alkyl chain from a basic tertiary amine—creates a unique set of stability challenges.

As a researcher, you are likely dealing with two primary adversaries: oxidative instability of the tertiary amine and hygroscopic agglomeration driven by its zwitterionic character. This guide synthesizes field-proven handling protocols with mechanistic degradation analysis to ensure the integrity of your experimental data.

Chemical Stability & Degradation Mechanisms

Understanding why the compound degrades is the first step to prevention.

A. N-Oxidation (The "M+16" Peak)

The electron-rich nitrogen of the dimethylamino group is susceptible to oxidation by atmospheric oxygen, peroxides (found in aged solvents like THF or Dioxane), or trace transition metals.

  • Mechanism: The lone pair on the nitrogen attacks electrophilic oxygen species, forming 5-(dimethyloxidoamino)pentanoic acid (N-oxide).

  • Impact: This impurity is more polar and often co-elutes with the parent peak in reverse-phase HPLC, but is easily identified by a mass shift of +16 Da.

B. Hygroscopicity & Deliquescence

In its free base form, the molecule exists as a zwitterion (internal salt). The carboxylate (


) and ammonium (

) termini create a high charge density that avidly scavenges atmospheric moisture.
  • Consequence: The solid turns into a sticky oil or "gum," making accurate weighing impossible and accelerating hydrolytic degradation of any activated esters (e.g., NHS esters) prepared in situ.

C. Intramolecular Interactions (Pseudo-Cyclization)

Unlike primary amines which form stable lactams (e.g., valerolactam), the tertiary amine cannot form a neutral amide. However, in non-polar solvents, the molecule can fold, forming a strong internal ionic bond (betaine structure) that reduces reactivity with coupling agents.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes and the conditions that trigger them.

DegradationPathways cluster_0 Critical Storage Factors Parent 5-(Dimethylamino) pentanoic Acid (Active Reagent) NOxide N-Oxide Impurity (M+16 Da) Polar, Inactive Parent->NOxide Oxidation (Air/Peroxides) Betaine Intramolecular Betaine Salt (Low Reactivity) Parent->Betaine Non-polar Solvent (Folding) Agglomerate Deliquescent Gum/Oil (Hydrolysis Risk) Parent->Agglomerate Moisture Uptake (>40% RH)

Figure 1: Mechanistic degradation pathways showing oxidation (red), conformational locking (yellow), and physical state change (grey).

Troubleshooting & FAQs

This section addresses specific scenarios reported by users in the field.

Q1: "My white powder has turned into a sticky, off-white gum. Can I still use it?"

Diagnosis: Severe hygroscopicity (Deliquescence). The Science: The compound has absorbed enough water to dissolve in its own crystal lattice. This alters the molecular weight (unknown hydration state) and introduces water into your anhydrous reactions. Action Plan:

  • Do NOT use for precise stoichiometric coupling (e.g., EDC/NHS).

  • Recovery: If the sample is the HCl salt, you can attempt to dry it under high vacuum (<1 mbar) over

    
     for 24 hours. If it is the free base, it is likely unrecoverable for sensitive applications; discard and repurchase.
    
  • Prevention: Always store under Argon/Nitrogen. Warm the vial to room temperature before opening to prevent condensation.

Q2: "I see a small peak eluting just before my main peak in HPLC, and my MS shows a mass of M+16."

Diagnosis: N-Oxide formation. The Science: Tertiary amines oxidize readily. The N-oxide is more polar than the tertiary amine, causing it to elute earlier on Reverse Phase (C18) columns. Action Plan:

  • Check Solvents: Are you using old THF or Ether? These contain peroxides that rapidly oxidize the amine. Use fresh, inhibitor-free, or dry solvents.

  • Purification: The N-oxide is significantly more basic/polar. It can often be removed via a short silica plug using a polar mobile phase (e.g., DCM/MeOH), or via preparative HPLC.

Q3: "My coupling reaction (Amide bond formation) has a very low yield (<30%)."

Diagnosis: Zwitterionic interference or pH mismatch. The Science: If you are using the HCl salt, the amine is protonated (


). If you do not add enough base (e.g., DIPEA/TEA) to neutralize the HCl and the carboxylic acid, the amine remains charged. However, if you add too much base, you risk racemization (if chiral centers were present) or side reactions. Furthermore, the free base can form the unreactive "betaine" structure in non-polar solvents like DCM.
Action Plan: 
  • Switch Solvent: Use DMF or NMP instead of DCM. The high dielectric constant disrupts the internal betaine salt, making the carboxylic acid more available for activation.

  • Base Stoichiometry: Ensure you use at least 2.5 - 3.0 equivalents of DIPEA if starting with the HCl salt (1 eq to neutralize HCl, 1 eq to deprotonate COOH, 0.5-1.0 eq excess).

Analytical Protocols (Self-Validating Systems)

To ensure your compound is pure before starting synthesis, use this standardized HPLC method.

Table 1: Recommended HPLC-MS Method for Purity Assessment

ParameterConditionRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µmStandard retention for alkyl chains.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Critical: Acidic pH ensures the tertiary amine is fully protonated (

), improving peak shape and preventing tailing.
Mobile Phase B Acetonitrile + 0.1% TFAMatches ionic strength of Phase A.
Gradient 5% B to 95% B over 10 minsCovers wide polarity range to detect early eluting N-oxides and late eluting dimers.
Detection UV @ 210 nm (or CAD/ELSD)The compound lacks a strong chromophore (no aromatic rings). 210 nm detects the carbonyl, but CAD/MS is superior.
Flow Rate 1.0 mL/minStandard backpressure management.

Storage & Handling Decision Tree

Follow this logic flow to determine the correct storage strategy for your specific batch.

StorageLogic Start Received 5-(Dimethylamino) pentanoic Acid FormCheck Is it Free Base or HCl Salt? Start->FormCheck FreeBase Free Base (High Risk) FormCheck->FreeBase Free Base Salt HCl Salt (Moderate Stability) FormCheck->Salt HCl Salt ActionFB Store at -20°C Under Argon/Nitrogen Desiccator Mandatory FreeBase->ActionFB ActionSalt Store at 4°C or -20°C Tightly Sealed Vial Protect from Light Salt->ActionSalt Usage Before Use: Warm to Room Temp (Prevent Condensation) ActionFB->Usage ActionSalt->Usage

Figure 2: Decision support tree for storage conditions based on salt form.

References

  • PubChem. (2025).[1] 5-(Dimethylamino)pentanoic Acid - Compound Summary. National Library of Medicine. [Link]

  • Snape, T. J., et al. (2010).[2] Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

Sources

Navigating Batch-to-Batch Variability of 5-(Dimethylamino)pentanoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Dimethylamino)pentanoic Acid (5-DAPA). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage batch-to-batch variability of this versatile chemical building block. As a seasoned application scientist, I have compiled this resource to provide not only procedural guidance but also the underlying scientific rationale to empower you in your experimental endeavors.

Understanding the Challenge: Why Does 5-DAPA Variability Occur?

5-(Dimethylamino)pentanoic acid, often used in its hydrochloride salt form for improved solubility and stability, is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature, possessing both a tertiary amine and a carboxylic acid, makes it a valuable linker and building block. However, this reactivity also presents challenges in ensuring consistent quality between batches.

Batch-to-batch variability can manifest as differences in purity, physical appearance, and reactivity, leading to inconsistent experimental outcomes. The primary sources of this variability often stem from the synthetic route, purification methods, and storage conditions. Understanding these factors is the first step toward mitigating their impact.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered by users of 5-DAPA.

FAQ 1: My reaction yield is significantly lower with a new batch of 5-DAPA. What could be the cause?

Lower than expected yields in reactions involving 5-DAPA, such as amide bond formation, can often be attributed to impurities in the starting material. The most probable culprits are residual starting materials or byproducts from the synthesis of 5-DAPA itself.

A common synthetic route to 5-DAPA involves the nucleophilic substitution of a 5-halopentanoic acid (e.g., 5-bromovaleric acid) with dimethylamine.

Synthesis of 5-DAPA cluster_reactants Reactants cluster_products Products 5-Bromovaleric Acid 5-Bromovaleric Acid Reaction Reaction 5-Bromovaleric Acid->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction 5-DAPA 5-DAPA Byproduct Quaternary Ammonium Salt Reaction->5-DAPA Reaction->Byproduct

Caption: A simplified schematic of a common synthesis route for 5-DAPA.

Troubleshooting Steps:

  • Characterize the New Batch: Before extensive use, it is prudent to perform basic analytical checks on a new batch.

    • NMR Spectroscopy: Acquire a ¹H NMR spectrum. Look for the characteristic peaks of 5-DAPA and compare the integration to identify any unexpected signals that could correspond to impurities.

    • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the main component and to detect any significant impurities.

  • Identify Potential Impurities:

    • Unreacted 5-Bromovaleric Acid: This impurity can compete in subsequent reactions, leading to undesired side products.

    • Quaternary Ammonium Salts: Over-alkylation of the dimethylamine can lead to the formation of a quaternary ammonium salt, which is unreactive in amide coupling reactions.

  • Purification: If significant impurities are detected, consider repurifying the 5-DAPA. Recrystallization is often an effective method for removing residual starting materials and salts.

FAQ 2: I'm observing unexpected side products in my amide coupling reaction. Could the 5-DAPA be the issue?

Yes, impurities in your 5-DAPA batch can lead to the formation of unexpected side products. The nature of the side product can often provide clues about the identity of the impurity.

Amide Coupling Troubleshooting cluster_reactants Reactants cluster_impurities Potential Impurities 5-DAPA 5-DAPA Desired Amide Desired Amide 5-DAPA->Desired Amide Amine Amine Amine->Desired Amide Side Product Side Product Amine->Side Product Coupling Reagent Coupling Reagent Coupling Reagent->Desired Amide Coupling Reagent->Side Product Residual Acid Residual 5-Bromovaleric Acid Residual Acid->Side Product

Caption: Impact of an acidic impurity on an amide coupling reaction.

Troubleshooting Steps:

  • Analyze the Side Product: If possible, isolate and characterize the side product using techniques like LC-MS and NMR. This can help identify the reactive impurity.

  • Review the Certificate of Analysis (CoA): Compare the CoA of the problematic batch with that of a previously successful batch. Look for differences in purity and the levels of specified impurities.

  • Perform a Small-Scale Test Reaction: Before committing to a large-scale reaction, run a small-scale test with the new batch to confirm its reactivity and purity.

FAQ 3: My cell-based assay results are inconsistent when using different batches of a 5-DAPA-derived compound. Why?

Inconsistent results in biological assays can be particularly frustrating. When the small molecule being tested is derived from 5-DAPA, variability in the starting material can propagate through the synthesis and affect the final compound's purity and activity.

Potential Causes and Troubleshooting:

  • Trace Impurities with Biological Activity: Even small amounts of impurities carried over from the 5-DAPA can have potent biological effects, leading to off-target activity or toxicity.

  • Residual Salts: If the 5-DAPA was used as a hydrochloride salt, residual chloride ions in the final compound could affect cell viability and assay performance.[1]

  • Physical Properties: Different batches of the final compound may have different physical properties (e.g., crystallinity, solubility) due to subtle differences in the 5-DAPA used, affecting its bioavailability in the assay.

Troubleshooting Workflow:

Cell-Based Assay Troubleshooting Inconsistent Results Inconsistent Results Characterize Batches Characterize Batches Inconsistent Results->Characterize Batches Step 1 Re-purify Compound Re-purify Compound Control Experiments Control Experiments Re-purify Compound->Control Experiments Step 3 Characterize Batches->Re-purify Compound Step 2 (if impurities detected) Characterize Batches->Control Experiments Step 3 (if no impurities detected) Consistent Results Consistent Results Control Experiments->Consistent Results Step 4

Caption: A systematic approach to troubleshooting inconsistent cell-based assay results.

In-Depth Troubleshooting Guides

Guide 1: Qualifying a New Batch of 5-(Dimethylamino)pentanoic Acid

To proactively manage batch-to-batch variability, it is essential to have a robust internal qualification process for new batches of critical reagents like 5-DAPA.

Recommended Analytical Techniques:

Technique Purpose Expected Results for High-Purity 5-DAPA
¹H NMR Confirm structure and identify organic impurities.Characteristic peaks for the pentanoic acid backbone and the dimethylamino group. Absence of significant unidentifiable peaks.
¹³C NMR Confirm structure and assess for isomeric impurities.Expected number of carbon signals with appropriate chemical shifts.[2]
LC-MS Determine purity and identify non-volatile impurities.A single major peak corresponding to the mass of 5-DAPA. Purity >98%.
FTIR Confirm functional groups.Characteristic absorptions for the carboxylic acid (O-H and C=O) and C-N bonds.[2]
Melting Point Assess purity and consistency.A sharp melting point within the expected range (e.g., 64-65 °C for the free base).[3]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the 5-DAPA batch in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the characteristic peaks for 5-DAPA.

    • Integrate all peaks and calculate the relative molar ratio of any impurities.

    • Compare the spectrum to a reference spectrum of a known high-purity standard.

Guide 2: Managing Storage and Handling of 5-DAPA

5-(Dimethylamino)pentanoic acid and its salts can be hygroscopic and potentially sensitive to light and temperature. Improper storage can lead to degradation and the introduction of impurities over time.

Best Practices for Storage and Handling:

  • Storage Conditions: Store 5-DAPA in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).

  • Hygroscopicity: As 5-DAPA is hygroscopic, minimize its exposure to atmospheric moisture. Use a glove box or a dry dispensing environment when handling the material.

  • Light Sensitivity: Protect the material from direct sunlight and strong artificial light by using amber-colored vials or storing it in a dark cabinet.

Conclusion

Batch-to-batch variability of 5-(Dimethylamino)pentanoic Acid is a manageable challenge with a systematic and analytical approach. By understanding the potential sources of variability, implementing a robust quality control process for incoming batches, and adhering to proper storage and handling procedures, researchers can ensure the consistency and reliability of their experimental results. This guide provides a framework for troubleshooting common issues, but always remember to consult the specific documentation provided by your supplier and to rely on your own analytical data for the most accurate assessment of your material.

References

  • Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • PubChem. 5-(Dimethylamino)pentanoic Acid. [Link]

  • Barabanov, M. A., et al. (2025). Synthesis of dimethylaminoalkylamides of butanoic and pentanoic acids and study of their activity in the epoxy resin polymerization. ResearchGate. [Link]

  • ResearchGate. (n.d.). Results of cell viability tests after adding salt solutions at... [Link]

  • Karakawa, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • PubChem. 5-Bromovaleric acid. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? [Link]

  • ResearchGate. (n.d.). Impurity profile of amino acids? [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. [Link]

  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools. [Link]

  • PrepChem.com. (n.d.). Preparation of pentanoic acid (valeric acid). [Link]

  • Chemsrc. (n.d.). 5-Bromovaleric acid. [Link]

  • Chegg. (2021). Solved The NMR spectrum of pentanoic acid (a compound. [Link]

  • MDPI. (n.d.). Biofilm Formation in Aspergillus fumigatus: A Comparative Study of Strains from Different Origins. [Link]

  • ResearchGate. (n.d.). Salinity-induced changes in cell viability. [Link]

  • ResearchGate. (2018). NMR spectroscopy and mass spectrometry in metabolomics analysis of Salvia. [Link]

  • BioPharmaSpec. (n.d.). Managing Product-Related Impurities in Synthetic Peptides. [Link]

  • PubMed. (2017). Effects of diluents on cell culture viability measured by automated cell counter. [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. [Link]

  • National Center for Biotechnology Information. (n.d.). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • PubMed. (2007). Amino acids: aspects of impurity profiling by means of CE. [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]

  • Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Scribd. (n.d.). Impurities in New Drug Substances - ICH Q3. [Link]

Sources

Technical Support Center: Purification of 5-(Dimethylamino)pentanoic Acid

[1]

Senior Application Scientist: Dr. Aris Thorne Department: Separation Science & Process Chemistry Subject: Troubleshooting Zwitterionic Isolation & Desalting Protocols

Introduction: The Zwitterionic Trap

Purifying 5-(Dimethylamino)pentanoic acid (also known as

1

1

1

The Core Challenge: You cannot simply extract it into non-polar organic solvents (DCM, Hexane) because it remains water-soluble as a salt or zwitterion.[1] Furthermore, standard evaporation concentrates inorganic salts (NaCl/KCl) alongside your product, leading to a "sticky," hygroscopic solid that fails elemental analysis.[1]

This guide moves beyond standard textbook answers to address the specific physicochemical hurdles of this valeric acid derivative.

Module 1: Desalting & Isolation (The "Salt" Problem)

User Question: "I synthesized 5-(dimethylamino)pentanoic acid using the 5-chlorovaleric acid route. After neutralizing with NaOH, I have a mixture of my product and massive amounts of NaCl. How do I separate them?"

Technical Diagnosis

The high water solubility of 5-(dimethylamino)pentanoic acid prevents simple aqueous workup.[1] The most robust method for separating a zwitterionic amino acid from inorganic salts is Cation Exchange Chromatography (CEX) .[1]

The Protocol: Displacement Chromatography

We recommend using a Strong Cation Exchanger (e.g., Dowex 50W-X8 or Amberlite IR-120) in the Hydrogen (

1

Step-by-Step Workflow:

  • Resin Preparation:

    • Pack a column with Dowex 50W-X8 (

      
       form).[1]
      
    • Critical Step: Calculate capacity.[1] The resin typically has ~1.7 meq/mL capacity.[1] Use a 3-fold excess relative to your theoretical product yield to ensure capture.[1]

  • Loading (Binding):

    • Acidify your crude reaction mixture to pH 2.0 using HCl.

    • Why? At pH 2.0, the carboxylic acid is protonated (

      
      ) and the amine is protonated (
      
      
      ).[1] The molecule has a net +1 charge , allowing it to bind tightly to the resin, displacing
      
      
      .[1]
  • Washing (Desalting):

    • Flow distilled water through the column until the eluent is neutral and halide-free (test with

      
       solution).
      
    • Result: Inorganic cations (

      
      ) may bind, but anions (
      
      
      ) and non-ionic impurities wash through.[1]
  • Elution (Displacement):

    • Elute with 1M - 2M Aqueous Ammonia (

      
      ) .[1]
      
    • Mechanism:[1][2] The high pH deprotonates the ammonium group of your product, reducing its positive charge affinity.[1] Simultaneously, the massive excess of

      
       ions displaces the product from the resin sites.[1]
      
  • Isolation:

    • Collect the ninhydrin-positive fractions (or monitor via TLC).[1]

    • Concentrate under reduced pressure.[1] The excess ammonia and water evaporate, leaving the free zwitterion.[1]

Module 2: Impurity Profiling (The "Unknown Peak" Problem)

User Question: "I see a persistent impurity in my NMR/HPLC (~5-10%) that elutes just before my product. It seems to increase when I heat the sample during drying."

Technical Diagnosis

You are likely observing Lactamization , specifically the formation of 1-methyl-2-piperidone .[1]

Wait, isn't the amine tertiary? Yes. Pure 5-(dimethylamino)pentanoic acid cannot directly cyclize to a neutral lactam because it lacks the N-H proton required for amide bond formation.[1] However, two scenarios lead to this impurity:

  • Incomplete Methylation: If your synthesis left residual mono-methyl precursor (5-(methylamino)pentanoic acid), it will rapidly cyclize to 1-methyl-2-piperidone upon heating.[1]

  • Dealkylation-Cyclization: Under harsh thermal acidic conditions, tertiary amines can undergo dealkylation, subsequently allowing cyclization.[1]

Visualization: The Impurity Pathway

GPrecursor5-(Methylamino)pentanoic Acid(Impurity)Lactam1-Methyl-2-Piperidone(Cyclic Amide)Precursor->Lactam Rapid Cyclization(Heat/Acid)Product5-(Dimethylamino)pentanoic Acid(Target)Product->Lactam High T (>150°C)Dealkylation

Figure 1: Thermal instability pathways.[1] The mono-methyl impurity is the primary source of lactam contamination.

Corrective Action:

  • Avoid High Heat: Do not dry the product above 50°C. Use Lyophilization (freeze-drying) instead of rotary evaporation at high bath temperatures.

  • Check Precursors: Ensure your methylation step (e.g., Eschweiler-Clarke or Alkyl Halide substitution) went to completion.[1]

Module 3: Solubility & Extraction (The "LogD" Problem)

User Question: "I don't have an ion-exchange column. Can I use liquid-liquid extraction?"

Technical Diagnosis

Standard solvents (DCM, EtOAc) fail because the molecule is too polar.[1] You must exploit the Isoelectric Point (pI) or use high-polarity alcohols.[1]

Data Table: Solubility Profile

SolventSolubility (Acidic pH)Solubility (Neutral pI)Solubility (Basic pH)Suitability
Dichloromethane NegligibleNegligibleLowPoor
Water HighHighHighN/A (Solvent)
n-Butanol ModerateHigh ModerateBest Choice
Ethanol HighHighHighGood for Recrystallization
The n-Butanol Protocol

If you must extract:

  • Adjust the aqueous solution to the Isoelectric Point (approx pH 7.0 - 7.5) . This is where the net charge is zero, maximizing organic solubility.[1]

  • Perform multiple extractions with n-Butanol .

  • Note: n-Butanol has a high boiling point (117°C).[1] Evaporation requires a good vacuum pump to avoid thermal degradation (see Module 2).[1]

Module 4: Handling & Storage (The "Wet Solid" Problem)

User Question: "My product turns into a goo immediately after weighing. Is it impure?"

Technical Diagnosis

Not necessarily.[1] 5-(Dimethylamino)pentanoic acid (especially as the HCl salt) is extremely hygroscopic .[1] It pulls moisture from the air within minutes.[1]

Handling Best Practices:

  • Storage: Store in a desiccator over

    
     or under Argon.
    
  • Analysis: When performing NMR, use dry solvents (e.g.,

    
     or 
    
    
    from a fresh ampoule) and account for the water peak integration.[1]
  • Form: If possible, convert it to the Hydrochloride Salt for better stability, though this increases hygroscopicity compared to the zwitterion.[1]

Summary Workflow: The Decision Tree

PurificationStartCrude Reaction Mixture(Target + Salts + Impurities)CheckSaltIs Salt Content High?Start->CheckSaltIEXCation Exchange (Dowex 50W)Bind @ pH 2 -> Elute @ pH 10CheckSalt->IEXYesExtractLiquid-Liquid Extractionn-Butanol @ pH 7.2CheckSalt->ExtractNoConcentrateConcentration(Max 45°C, High Vacuum)IEX->ConcentrateExtract->ConcentrateFinalFinal Product(Store in Desiccator)Concentrate->Final

Figure 2: Recommended purification decision matrix based on salt content.

References

  • PubChem. (n.d.).[1] 5-(Dimethylamino)pentanoic Acid | C7H15NO2.[1][3][4] National Library of Medicine.[1] Retrieved from [Link][1]

  • Bio-Rad Laboratories. (n.d.).[1] Guide to Ion Exchange Chromatography. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.).[1] Solubility Data Series: Amino Acids and Related Compounds. Retrieved from [Link][1]

preventing precipitation of 5-(Dimethylamino)pentanoic Acid in buffer

[1][2]

Buffer Selection & Preparation Guides

Q: Which buffer system should I use?

Recommendation: Avoid buffers exactly at pH 7.0–7.5 if you require high concentrations (>10 mM).

  • For Acidic Conditions (pH 4–6): Citrate or Acetate buffers are ideal.[1][3] The molecule will be positively charged and soluble.[1]

  • For Basic Conditions (pH 8.5–10): Glycine-NaOH or Carbonate buffers.[1][3] The molecule will be negatively charged.[1]

  • If pH 7.4 is Mandatory (e.g., Biological Assays):

    • Keep Concentration Low: Work below 1–5 mM if possible.

    • Increase Ionic Strength: Add 150 mM NaCl. Zwitterions often exhibit "salting-in" behavior where moderate salt ions shield the charges and prevent aggregation.[1]

Q: How do I prepare a stable stock solution?

Do not attempt to dissolve the free acid directly in PBS. Protocol:

  • Solvent: Use pure water or 0.1 M HCl.

  • Dissolution: Dissolve 5-DMPA to a high concentration (e.g., 100 mM). If using the free acid, it may require dropwise addition of 1M HCl to fully solubilize.

  • Storage: Store this acidic stock at -20°C.

  • Usage: Dilute this stock into your final buffer. The dilution factor should be large (e.g., 1:100) so the buffer capacity can overwhelm the acid in the stock without crashing the pH.

Troubleshooting Protocols

Scenario A: "It precipitated when I adjusted the pH to 7.4."

Cause: You passed through the pI (isoelectric point) at high concentration.[1] Fix:

  • Acidify the sample back to pH 3–4 using dilute HCl until clear.[1]

  • Dilute the sample to the final working concentration before adjusting the pH.

  • Adjust pH slowly while stirring rapidly to minimize local high-concentration zones.

Scenario B: "The solution is cloudy after freezing and thawing."

Cause: "Salting out" effect or pH shift during freezing (common with Phosphate buffers).[1] Fix:

  • Warm the solution to 37°C and vortex.

  • If it remains cloudy, verify pH.[1][3]

  • Pro-Tip: Switch from Sodium Phosphate to HEPES or MOPS for freeze-thaw stability, as phosphate buffers can experience significant pH swings during freezing.[1][3]

Decision Tree for Troubleshooting

TroubleshootingTreeFigure 2: Step-by-step decision tree for resolving precipitation events.StartPrecipitation ObservedCheckPHCheck pH of SolutionStart->CheckPHIsNeutralIs pH 6.5 - 7.5?CheckPH->IsNeutralYesNeutralYes (Near pI)IsNeutral->YesNeutralNoNeutralNo (pH < 5 or > 9)IsNeutral->NoNeutralAction1Action: Lower Conc.or Add 150mM NaClYesNeutral->Action1CheckTempCheck Temperature(Is it cold?)NoNeutral->CheckTempWarmUpAction: Warm to 37°C(Salting out effect)CheckTemp->WarmUp

Quantitative Data Summary

PropertyValue / ConditionRelevance to Solubility
Molecular Weight 145.20 g/mol Small molecule, kinetics of precipitation are fast.[1][3]
pKa (Acidic) ~4.6 (Carboxyl)Below pH 4.6, COOH is neutral; solubility driven by NH+.[1][3]
pKa (Basic) ~9.8 (Amine)Above pH 9.8, Amine is neutral; solubility driven by COO-.
pI (Isoelectric Point) ~7.2 Critical: Minimum solubility region.[1][3]
Recommended Salt 150 mM NaClHelps stabilize zwitterion (Salting-in).[3]
Max Solubility (pH 7) < 10 mM (Est.)[1][3]Concentration limit for neutral buffers.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14017020, 5-(Dimethylamino)pentanoic Acid. Retrieved January 30, 2026, from [Link]

  • ChemGuide. The Acid-Base Behaviour of Amino Acids. Explains zwitterionic solubility mechanics. Retrieved January 30, 2026, from [Link][1][3]

  • Aqion. Zwitterions and Amino Acids: Buffer Capacity and Solubility. Retrieved January 30, 2026, from [Link][1][3]

Technical Guide: Method Refinement for Sensitive Detection of 5-(Dimethylamino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

5-(Dimethylamino)pentanoic Acid (5-DMPA) is a critical process impurity, often monitored as a precursor to the genotoxic nitrosamine N-nitroso-5-(dimethylamino)pentanoic acid (NDMPA). Its detection at trace levels (ppm/ppb) is challenging due to its zwitterionic nature and lack of a strong UV chromophore.

Standard Reverse-Phase (RP) C18 methods often fail because 5-DMPA is highly polar and elutes in the void volume, leading to massive ion suppression. This guide refines the methodology by shifting to Hydrophilic Interaction Liquid Chromatography (HILIC) and optimizing Electrospray Ionization (ESI) parameters.

Key Physicochemical Properties
PropertyValueImplication for Analysis
Molecular Weight 145.20 g/mol Monoisotopic Mass: ~145.11 Da
pKa (Acid) ~4.6Ionized (COO-) at neutral pH
pKa (Base) ~9.8 (Tertiary Amine)Protonated (NH+) at acidic/neutral pH
LogP ~0.5 to 1.0 (Predicted)Poor retention on C18 without ion-pairing

Chromatographic Strategy: The Shift to HILIC

The Problem: On a C18 column, 5-DMPA elutes with the solvent front (


).
The Solution:  Use HILIC to retain the polar zwitterion.
Recommended Protocol
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 2.1 x 100 mm, 1.7 µm or 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 90% B (High organic loads sample onto column)

    • 1-5 min: Linear ramp to 50% B

    • 5-7 min: Hold at 50% B

    • 7.1 min: Re-equilibrate at 90% B (Critical: HILIC requires longer equilibration than RP; allow 5-10 column volumes).

Why this works: The high organic starting condition forces the polar 5-DMPA into the water-enriched layer on the HILIC particle surface. The ammonium formate provides counter-ions to reduce secondary silanol interactions that cause peak tailing.

Mass Spectrometry Detection (LC-MS/MS)

Ionization Mode: ESI Positive (


). The tertiary amine protonates readily.
MRM Transition Table
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)RoleMechanism
5-DMPA 146.1 101.1 15-20QuantifierLoss of COOH group
5-DMPA 146.1 46.1 25-30QualifierDimethylamine fragment
5-DMPA 146.1 84.1 20-25QualifierCyclization/Loss of fragments

Note: Optimize Collision Energy (CE) for your specific platform (Triple Quadrupole vs. Q-TOF).

Technical Support: Troubleshooting & FAQs

Section A: Retention & Peak Shape Issues

Q: My 5-DMPA peak is splitting or tailing severely. How do I fix this? A: Peak tailing in amines is usually caused by secondary interactions with residual silanols on the silica surface.

  • Buffer Strength: Ensure you are using at least 10 mM Ammonium Formate. Pure water/formic acid is often insufficient to mask silanols in HILIC.

  • Sample Diluent: This is the #1 error in HILIC. If you dissolve your sample in 100% water, you disrupt the water layer at the head of the column, causing peak distortion. Dilute your sample in 80-90% Acetonitrile.

Q: I am seeing retention time shifts between injections. A: HILIC columns are sensitive to hydration levels.

  • Fix: Ensure your re-equilibration time is sufficient (at least 20 column volumes).

  • Fix: Check if your ACN is evaporating from the mobile phase reservoir (cap it tightly).

Section B: Sensitivity & Matrix Effects[6][7]

Q: I have good recovery, but the signal intensity is too low for ppm-level detection. A: You are likely experiencing ion suppression from the matrix.

  • Switch to SPE: Protein precipitation leaves too many salts. Use a Mixed-Mode Cation Exchange (MCX) cartridge.

    • Load: Acidic pH (protonates the amine).

    • Wash: High organic/acidic.

    • Elute: 5% Ammonium Hydroxide in Methanol (deprotonates the amine, releasing it).

  • Source Optimization: Increase the ESI Gas Temperature (300°C+) to ensure efficient desolvation of the aqueous buffer.

Q: Can I use UV detection instead of MS? A: 5-DMPA has weak UV absorbance (only the carboxyl group at ~200-210 nm).

  • Direct UV: Not recommended for trace analysis due to low sensitivity and solvent cut-off interference.

  • Derivatization: If MS is unavailable, you must derivatize the amine (e.g., with DABS-Cl or FMOC) to add a chromophore, but this adds experimental complexity and variability.

Visualized Workflows

Diagram 1: Analytical Logic Flow

This diagram illustrates the decision matrix for selecting the correct column chemistry based on analyte polarity.

AnalyticalLogic cluster_final Recommended Path Start Analyte: 5-DMPA (Highly Polar Zwitterion) RP_Check Standard C18 Screening Start->RP_Check Result_RP Elution in Void Volume (k' < 1) RP_Check->Result_RP Decision Select Orthogonal Mode Result_RP->Decision Option_A Ion-Pairing RP (e.g., TFA/Heptafluorobutyric Acid) Decision->Option_A Option_B HILIC Mode (Zwitterionic/Amide) Decision->Option_B Outcome_A Good Retention but High MS Suppression Option_A->Outcome_A Outcome_B High Retention & MS Compatible Option_B->Outcome_B

Caption: Decision tree highlighting why HILIC is the preferred methodology over Ion-Pairing RP for MS detection.

Diagram 2: Troubleshooting Peak Shape

This diagram outlines the causality of peak tailing and the required chemical adjustments.

Troubleshooting Issue Problem: Peak Tailing/Splitting Cause1 Sample Solvent Mismatch Issue->Cause1 Cause2 Secondary Silanol Interactions Issue->Cause2 Fix1 Dilute sample in High % Organic (e.g. 90% ACN) Cause1->Fix1 Fix2 Increase Buffer Ionic Strength (>10mM Ammonium Formate) Cause2->Fix2

Caption: Root cause analysis for chromatographic peak distortions in HILIC analysis of 5-DMPA.

References

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[1] EMA Guidelines. [Link]

  • Douša, M., et al. "HILIC-MS determination of dimethylamine in the active pharmaceutical ingredients and in the dosage forms of metformin." Journal of Pharmaceutical and Biomedical Analysis, 2020.[2] [Link]

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." FDA Guidance Documents. [Link]

  • McCalley, D. V. "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 2017.[2] [Link]

Sources

Validation & Comparative

A Comparative Guide to 5-(Dimethylamino)pentanoic Acid and Its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular properties and functionalities. 5-(Dimethylamino)pentanoic acid, a versatile short-chain amino acid derivative, and its analogs offer a spectrum of physicochemical characteristics that can be tailored for specific applications, ranging from linkers in drug conjugates to buffering agents in biochemical assays. This guide provides an in-depth, objective comparison of 5-(Dimethylamino)pentanoic acid with structurally similar compounds, supported by available experimental and predicted data, to empower researchers in making informed decisions for their scientific endeavors.

Introduction to 5-(Dimethylamino)pentanoic Acid

5-(Dimethylamino)pentanoic acid is a non-proteinogenic amino acid characterized by a five-carbon aliphatic chain, a terminal carboxylic acid group, and a dimethylated amino group at the 5-position. This tertiary amine imparts a higher basicity compared to its primary and secondary amine counterparts, influencing its behavior in chemical reactions and biological systems. Its structure allows it to act as a flexible linker, a precursor for more complex molecules, or a pH-modulating agent.

Comparative Physicochemical Properties

The utility of 5-(Dimethylamino)pentanoic acid and its analogs is fundamentally governed by their physicochemical properties, primarily their acidity (pKa) and lipophilicity (logP). These parameters dictate their solubility, reactivity, and interaction with biological membranes. This section compares these key properties for 5-(Dimethylamino)pentanoic acid and a selection of its structural analogs, including variations in alkyl chain length and the degree of amine methylation.

Table 1: Physicochemical Properties of 5-(Dimethylamino)pentanoic Acid and Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)logP (Predicted)Experimental logP
5-(Dimethylamino)pentanoic AcidC₇H₁₅NO₂145.204.58 ± 0.10[1]-1.7[2]Not Available
4-(Dimethylamino)butyric AcidC₆H₁₃NO₂131.17Not Available-2.2[1]Not Available
6-(Dimethylamino)hexanoic AcidC₈H₁₇NO₂159.23Not Available-2.0[3]Not Available
4-(Methylamino)butyric AcidC₅H₁₁NO₂117.154.42 ± 0.10[4]-2.6[5]Not Available
5-Aminopentanoic AcidC₅H₁₁NO₂117.154.27 (at 25℃)[6]-2.8[7]-2.63[8]

Note: Predicted values are computationally derived and should be used as estimates. Experimental validation is recommended.

Impact of Alkyl Chain Length

The length of the carbon chain separating the carboxylic acid and the amino group plays a crucial role in the molecule's flexibility and lipophilicity. As illustrated in the comparison between 4-(Dimethylamino)butyric acid, 5-(Dimethylamino)pentanoic acid, and 6-(Dimethylamino)hexanoic acid, increasing the chain length generally leads to a slight increase in the predicted logP value, suggesting a trend towards greater lipophilicity. This can be a critical factor in applications such as drug design, where membrane permeability is a key consideration. According to 'Lipinski's Rule of 5', a logP of less than 5 is generally preferred for orally administered drugs to ensure adequate aqueous solubility for absorption[9].

Influence of Amine Methylation

Performance in Key Applications

The structural variations among these compounds translate to differences in their performance in various scientific applications.

Building Blocks in Organic Synthesis

In peptide synthesis and the creation of other complex molecules, these amino acids can serve as linkers or spacers. The choice of analog can influence the solubility and reactivity of the resulting peptide or molecule. For instance, the dimethylamino group in 5-(Dimethylamino)pentanoic acid can enhance the solubility of peptides in aqueous solutions[10]. However, the steric hindrance from the methyl groups on the tertiary amine may reduce its reactivity in certain coupling reactions compared to its primary or secondary amine counterparts[11]. 4-(Dimethylamino)butyric acid hydrochloride is noted for its use in solution-phase peptide synthesis.

pH Buffering Capacity

Amino acids are effective buffering agents due to their zwitterionic nature, possessing both acidic (carboxylic acid) and basic (amino) functional groups[12]. The buffering capacity is optimal at a pH close to the pKa of its ionizable groups[13][14]. The carboxylic acid pKa of these compounds is generally around 4-5, making them suitable for buffering in acidic conditions. The basicity of the amino group will dictate their buffering capacity at higher pH ranges. The tertiary amine of 5-(Dimethylamino)pentanoic acid is expected to have a higher pKa than the primary amine of 5-Aminopentanoic acid, thus providing buffering capacity at a more alkaline pH.

Experimental Methodologies

To ensure the scientific integrity of research, it is crucial to experimentally determine the physicochemical properties of the specific compounds being used. The following are standard protocols for measuring pKa and logP.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the acid dissociation constant (pKa) of a substance.

Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of the amino acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the solution.

  • Titration: Add the titrant in small, precise increments, recording the pH value after each addition. Continue the titration well past the equivalence point(s).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point[15]. For a diprotic amino acid, there will be two equivalence points and two corresponding pKa values.

G cluster_0 pKa Determination Workflow Prepare Analyte Solution Prepare Analyte Solution Titrate with Strong Base Titrate with Strong Base Prepare Analyte Solution->Titrate with Strong Base Incremental Addition Record pH vs. Volume Record pH vs. Volume Titrate with Strong Base->Record pH vs. Volume Plot Titration Curve Plot Titration Curve Record pH vs. Volume->Plot Titration Curve Determine pKa at Half-Equivalence Point Determine pKa at Half-Equivalence Point Plot Titration Curve->Determine pKa at Half-Equivalence Point

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and a highly regarded method for the experimental determination of the octanol-water partition coefficient (logP).

Protocol:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking thoroughly, and allowing the phases to separate.

  • Partitioning: Dissolve a precisely weighed amount of the compound in the n-octanol-saturated water. Add a known volume of this solution to a flask containing a known volume of water-saturated n-octanol.

  • Equilibration: Seal the flask and shake it for a sufficient time (e.g., 24 hours) to ensure that the compound has reached equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully withdraw a sample from each phase and determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or NMR).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value[9].

G cluster_1 logP Determination Workflow (Shake-Flask) Prepare Saturated Phases Prepare Saturated Phases Dissolve Compound in Aqueous Phase Dissolve Compound in Aqueous Phase Prepare Saturated Phases->Dissolve Compound in Aqueous Phase Mix with Octanol Phase Mix with Octanol Phase Dissolve Compound in Aqueous Phase->Mix with Octanol Phase Equilibrate by Shaking Equilibrate by Shaking Mix with Octanol Phase->Equilibrate by Shaking Separate Phases Separate Phases Equilibrate by Shaking->Separate Phases Measure Concentration in Each Phase Measure Concentration in Each Phase Separate Phases->Measure Concentration in Each Phase Calculate logP Calculate logP Measure Concentration in Each Phase->Calculate logP

Caption: Workflow for logP determination using the shake-flask method.

Conclusion

The choice between 5-(Dimethylamino)pentanoic acid and its structural analogs is a nuanced decision that depends on the specific requirements of the application. Variations in alkyl chain length and the degree of amine methylation offer a toolkit for fine-tuning properties such as lipophilicity, basicity, and steric hindrance. While predicted physicochemical data provides a useful starting point, this guide emphasizes the critical importance of experimental validation to ensure the reliability and reproducibility of research outcomes. By understanding the structure-property relationships and employing rigorous experimental methodologies, researchers can confidently select the optimal building block to advance their scientific objectives.

References

  • PubChem. 5-(Dimethylamino)pentanoic Acid. National Center for Biotechnology Information. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • NP-MRD. Showing NP-Card for 4-(methylamino)butyric acid (NP0227999). [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • PubChem. 5-Aminovaleric acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Methylamino)butyric acid. National Center for Biotechnology Information. [Link]

  • FooDB. Showing Compound 5-Aminopentanoic acid (FDB023151). [Link]

  • PubChem. 4-(Dimethylamino)butyric acid. National Center for Biotechnology Information. [Link]

  • PubChem. 6-(Dimethylamino)hexanoic acid. National Center for Biotechnology Information. [Link]

  • NIH. N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. [Link]

  • Chemistry For Everyone. How Do Amino Acids Act As Buffers? YouTube. [Link]

  • NIH. Self-buffering capacity of a human sulfatase for central nervous system delivery. [Link]

  • NIH. Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. [Link]

  • Student Doctor Network Forums. Amino acids buffering capacity. [Link]

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]

  • NP-MRD. Showing NP-Card for 5-Aminopentanoic acid (NP0001412). [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

  • Chemistry LibreTexts. A3. Amino Acid Charges. [Link]

  • ResearchGate. (A-C) Experimental LogP values for the primary cycloalkylamines amines... | Download Scientific Diagram. [Link]

  • COCONUT. CNP0167970.0: 5-Aminovaleric acid. [Link]

  • Khan Academy. Buffer capacity | Acids and bases | AP Chemistry. YouTube. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • ChemSynthesis. 4-methylamino-butyric acid. [Link]

  • ECMDB. Butyric acid (ECMDB00039) (M2MDB000011). [Link]

  • Study.com. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]

  • NIH. Prediction of pKa values using the PM6 semiempirical method. [Link]

  • Georganics. 4-(N,N-Dimethylamino)butanoic acid. [Link]

  • NIH. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 5-(Dimethylamino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of analytes is the bedrock of credible data. This guide provides an in-depth technical comparison of two primary analytical techniques for the validation of methods to quantify 5-(Dimethylamino)pentanoic Acid (DMAPA): High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document will delve into the theoretical underpinnings, practical considerations, and detailed validation protocols for each methodology, supported by experimental data from analogous compounds and guided by international regulatory standards.

Introduction: The Analytical Challenge of 5-(Dimethylamino)pentanoic Acid

5-(Dimethylamino)pentanoic acid is a zwitterionic compound, possessing both a carboxylic acid group and a tertiary amine. This dual functionality presents a unique set of challenges for analytical chemists. Its high polarity makes it difficult to retain on traditional reversed-phase chromatography columns, and its low volatility precludes direct analysis by gas chromatography. Therefore, careful method development and rigorous validation are paramount to ensure accurate and precise quantification in various matrices.

This guide will explore two powerful, yet distinct, analytical strategies to tackle these challenges. We will examine a direct analysis approach using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry, and a derivatization-based method utilizing Gas Chromatography-Mass Spectrometry.

Guiding Principles: Adherence to Regulatory Standards

The validation of any analytical method must demonstrate its suitability for the intended purpose[1]. This guide is framed around the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures and the US Food and Drug Administration (FDA) guidance on Bioanalytical Method Validation[2][3]. The core validation parameters that will be addressed for both HPLC-MS/MS and GC-MS include:

  • Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity and Range: The capacity of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific intervals.

Section 1: HPLC-MS/MS Method Validation for 5-(Dimethylamino)pentanoic Acid

The inherent polarity of 5-(Dimethylamino)pentanoic Acid makes Hydrophilic Interaction Liquid Chromatography (HILIC) an ideal separation technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, allowing for the retention of polar analytes[4][5][6][7][8]. Coupled with tandem mass spectrometry (MS/MS), this approach offers high selectivity and sensitivity for direct analysis without the need for derivatization.

Experimental Workflow: A Step-by-Step Protocol

The following protocol is a robust starting point for the development and validation of an HPLC-MS/MS method for 5-(Dimethylamino)pentanoic Acid, based on a validated method for the structurally similar compound, asymmetric dimethylguanidino valeric acid (ADGV)[9].

1. Sample Preparation:

  • Objective: To extract the analyte from the biological matrix and remove interfering substances.

  • Procedure:

    • To 100 µL of plasma, add 400 µL of a protein precipitation solution (e.g., acetonitrile containing a suitable internal standard, such as a stable isotope-labeled DMAPA).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

2. Chromatographic Conditions (HILIC):

  • Objective: To achieve chromatographic separation of the analyte from other matrix components.

  • Parameters:

    • Column: A HILIC column, such as an Acquity BEH Amide column (2.1 x 100 mm, 1.7 µm), is suitable for retaining polar compounds[8].

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A gradient starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous component is employed to elute the polar analyte.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometry Conditions (Tandem MS):

  • Objective: To provide selective and sensitive detection of the analyte.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for the tertiary amine group of DMAPA.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored to ensure high selectivity and minimize matrix interference.

Figure 1: HPLC-MS/MS Experimental Workflow.
Validation Parameters and Expected Performance

The following table summarizes the key validation parameters and their typical acceptance criteria for a bioanalytical HPLC-MS/MS method, based on regulatory guidelines and published data for similar analytes[2][3][9].

Validation ParameterAcceptance CriteriaRationale
Specificity/Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in at least six different blank matrix lots.Ensures that the detected signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least six non-zero standards.Demonstrates a predictable and reproducible relationship between concentration and instrument response.
Accuracy The mean concentration at each QC level should be within ±15% of the nominal value (±20% at the LOQ).Confirms the closeness of the measured value to the true value.
Precision The coefficient of variation (CV) at each QC level should not exceed 15% (20% at the LLOQ).Indicates the degree of scatter in the measurements, ensuring reproducibility.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Defines the lower limit of the reliable measurement range.
Recovery Consistent and reproducible recovery of the analyte from the matrix.Assesses the efficiency of the sample preparation process.
Matrix Effect The response of the analyte in the presence of matrix ions should be consistent across different matrix lots.Evaluates the impact of co-eluting matrix components on the ionization of the analyte.
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term bench-top, long-term storage).Ensures that the analyte concentration does not change during sample handling and storage.

Section 2: GC-MS Method Validation for 5-(Dimethylamino)pentanoic Acid

Due to its low volatility, 5-(Dimethylamino)pentanoic Acid requires a derivatization step to convert it into a more volatile and thermally stable compound suitable for Gas Chromatography (GC) analysis[10][11][12]. Derivatization of the carboxylic acid group is a common strategy. Chloroformate reagents, such as benzyl chloroformate or isobutyl chloroformate, are effective for this purpose[13][14].

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a potential workflow for a GC-MS method for 5-(Dimethylamino)pentanoic Acid, drawing from established methods for short-chain fatty acids[13][14].

1. Sample Preparation and Derivatization:

  • Objective: To extract the analyte and convert it to a volatile derivative.

  • Procedure:

    • Acidify the sample (e.g., plasma) with an acid like hydrochloric acid to protonate the carboxylic acid group.

    • Extract the analyte into an organic solvent (e.g., methyl tert-butyl ether).

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent and add the derivatizing agent (e.g., benzyl chloroformate) and a catalyst (e.g., pyridine).

    • Heat the reaction mixture to ensure complete derivatization.

    • Quench the reaction and extract the derivatized analyte into a non-polar solvent (e.g., hexane) for injection into the GC-MS system.

2. Gas Chromatography Conditions:

  • Objective: To separate the derivatized analyte from other components.

  • Parameters:

    • Column: A mid-polarity capillary column, such as a DB-5ms or equivalent, is generally suitable for separating a wide range of derivatized compounds.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to ensure good separation and peak shape. The initial temperature is held low, then ramped up to a final temperature.

    • Injector: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.

3. Mass Spectrometry Conditions:

  • Objective: To identify and quantify the derivatized analyte.

  • Parameters:

    • Ionization Mode: Electron Ionization (EI) is the standard ionization technique for GC-MS.

    • Scan Mode: Full scan mode can be used for initial method development to identify the characteristic fragmentation pattern of the derivatized analyte.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitoring specific, abundant, and unique fragment ions of the derivatized analyte and internal standard provides higher sensitivity and selectivity.

Figure 2: GC-MS Experimental Workflow.
Validation Parameters and Expected Performance

The validation parameters for the GC-MS method are the same as for the HPLC-MS/MS method, with similar acceptance criteria. However, there are some specific considerations for this technique.

Validation ParameterGC-MS Specific Considerations
Specificity/Selectivity Potential for interfering peaks from the derivatization reagent or by-products.
Linearity The derivatization reaction should be shown to be linear across the desired concentration range.
Accuracy & Precision The reproducibility of the derivatization step is critical for good accuracy and precision.
Recovery Recovery of both the initial extraction and the extraction of the derivatized product should be assessed.
Stability The stability of the derivatized analyte should be evaluated.

Comparative Analysis: HPLC-MS/MS vs. GC-MS

The choice between HPLC-MS/MS and GC-MS for the analysis of 5-(Dimethylamino)pentanoic Acid will depend on several factors, including the required sensitivity, sample throughput, and available instrumentation.

FeatureHPLC-MS/MS (HILIC)GC-MS (with Derivatization)
Sample Preparation Simpler, typically involving protein precipitation.More complex, requiring extraction and a chemical derivatization step.
Analysis Time Generally longer run times compared to GC.Can have faster chromatographic run times.
Sensitivity Potentially higher sensitivity due to direct analysis and less sample manipulation.Sensitivity is dependent on the efficiency of the derivatization reaction and the ionization of the derivative.
Selectivity High selectivity is achieved through both chromatographic separation and MRM transitions.Selectivity is also high due to chromatography and SIM, but can be affected by derivatization by-products.
Robustness HILIC methods can sometimes be less robust than reversed-phase methods.The derivatization step can be a source of variability.
Throughput Lower throughput due to longer run times.Potentially higher throughput with faster chromatography.
Cost The initial instrument cost can be higher.The cost of derivatization reagents adds to the per-sample cost.

Conclusion

Both HPLC-MS/MS and GC-MS are powerful techniques capable of providing accurate and precise quantification of 5-(Dimethylamino)pentanoic Acid when the methods are properly validated.

  • HPLC-MS/MS with HILIC offers a more direct approach with simpler sample preparation, making it an attractive option for high-sensitivity bioanalytical studies. The primary challenge lies in optimizing the HILIC separation and managing potential matrix effects.

  • GC-MS with derivatization is a well-established technique for the analysis of fatty acids and can provide excellent sensitivity and selectivity. The main consideration is the development of a robust and reproducible derivatization procedure.

Ultimately, the choice of methodology should be guided by the specific requirements of the study, available resources, and the expertise of the analytical laboratory. Rigorous method validation, following the principles outlined in this guide and in regulatory documents, is essential to ensure the generation of high-quality, reliable data for any application.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018).
  • Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma. PubMed. [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PMC - PubMed Central. [Link]

  • A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst (RSC Publishing). [Link]

  • direct analysis of amino acids by HILIC–eSI-MS. HPLC. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. European Medicines Agency (EMA). [Link]

  • Development and Validation of LC-MS/MS method for quantification of bisphenol A and estrogens in Human plasma and seminal fluid | Request PDF. ResearchGate. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • quantitative gc-ms analysis: Topics by Science.gov. Science.gov. [Link]

  • A sensitive method for quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC–MS | Request PDF. ResearchGate. [Link]

  • HPLC method dev strategies for Zwitterions. Chromatography Forum. [Link]

  • 01-00027A-EN Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu. [Link]

  • Bioanalytical method validation: An updated review. PMC - NIH. [Link]

  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. PubMed Central. [Link]

  • Direct Analysis of Amino Acids by HILIC–ESI-MS. Chromatography Online. [Link]

  • Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu. [Link]

  • Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. NIH. [Link]

  • A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed. [Link]

  • Quantification of urinary zwitterionic organic acids using weak-anion exchange chromatography with tandem MS detection. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 5-(Dimethylamino)pentanoic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and professionals in drug development, the precise and accurate quantification of small molecules is paramount. 5-(Dimethylamino)pentanoic acid (5-DAPA), a compound of interest in various metabolic and pharmaceutical studies, presents unique analytical challenges due to its polar nature. This guide provides an in-depth, objective comparison of two primary analytical techniques for the quantification of 5-DAPA in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that each described method is a self-validating system. By grounding our discussion in authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), we aim to provide a trustworthy and expert-driven resource.

The Analytical Dichotomy: Navigating the Choice Between LC-MS/MS and GC-MS

The selection of an analytical platform for 5-DAPA quantification is a critical decision, influenced by factors such as required sensitivity, sample matrix, throughput needs, and available instrumentation. Both LC-MS/MS and GC-MS are powerful techniques, yet they operate on fundamentally different principles, each with inherent advantages and disadvantages for a polar analyte like 5-DAPA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of a wide array of small molecules in complex biological fluids. Its strength lies in the direct analysis of liquid samples with minimal sample preparation and the high specificity and sensitivity afforded by tandem mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) , a stalwart of analytical chemistry, offers exceptional chromatographic resolution. However, for non-volatile and polar molecules like 5-DAPA, it necessitates a chemical derivatization step to increase volatility and thermal stability, adding a layer of complexity to the workflow.

This guide will dissect these two methodologies, providing a comparative analysis of their performance based on established validation parameters.

Comparative Performance Analysis

The following table summarizes the key performance characteristics of representative LC-MS/MS and GC-MS methods for the quantification of 5-DAPA and its structural or chemical analogs. This data is synthesized from peer-reviewed studies and serves as a benchmark for what can be expected from a well-validated method.

Parameter LC-MS/MS (HILIC) GC-MS (with Derivatization) Commentary
Linearity (r²) >0.99>0.99Both techniques can achieve excellent linearity over a defined concentration range.
Lower Limit of Quantification (LLOQ) ~1.6 nmol/L0.02 - 1.55 mg/100g (analyte dependent)LC-MS/MS often provides superior sensitivity, reaching lower detection and quantification limits without derivatization.
Accuracy (% Bias) 97-103%Generally within ± 20%Both methods are capable of high accuracy when properly validated.
Precision (%RSD) < 10%< 15% (interday)Both techniques demonstrate excellent precision, with LC-MS/MS often showing slightly better reproducibility.
Sample Preparation Protein PrecipitationLLE/SPE + DerivatizationLC-MS/MS typically involves a simpler and faster sample preparation workflow.
Throughput HighModerateThe derivatization step in GC-MS can be a bottleneck, reducing overall sample throughput.

Experimental Workflows: A Visual Comparison

To better illustrate the practical differences between the two approaches, the following diagrams, generated using Graphviz, outline the typical experimental workflows for 5-DAPA quantification.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate HILIC Separation Inject->Separate Detect Tandem MS Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: LC-MS/MS workflow for 5-DAPA quantification.

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample Add_IS Add Internal Standard Sample->Add_IS Extract Liquid-Liquid or Solid-Phase Extraction Add_IS->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Derivatization (e.g., Silylation) Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: GC-MS workflow for 5-DAPA quantification.

In-Depth Methodologies and Scientific Rationale

The following sections provide detailed, step-by-step protocols for both LC-MS/MS and GC-MS-based quantification of 5-DAPA, grounded in the principles of bioanalytical method validation as outlined by the FDA and ICH M10 guidelines.[1]

Method 1: LC-MS/MS Quantification of 5-DAPA in Human Plasma

This method is adapted from a validated protocol for a structurally similar compound, asymmetric dimethylguanidino valeric acid, and is expected to provide excellent performance for 5-DAPA.[2]

1. Principle: This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar 5-DAPA, followed by tandem mass spectrometry for sensitive and specific detection. Sample preparation is streamlined through a simple protein precipitation step.

2. Experimental Protocol:

  • Sample Preparation:

    • To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled 5-DAPA) in water.

    • Vortex briefly to mix.

    • Add 200 µL of acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system capable of gradient elution.

    • Column: A HILIC column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to retain and elute 5-DAPA (e.g., start at 95% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and re-equilibrate).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 5-DAPA and its internal standard.

3. Rationale for Method Choices:

  • HILIC: This chromatographic mode is ideal for retaining and separating highly polar analytes like 5-DAPA that are not well-retained on traditional reversed-phase columns.

  • Protein Precipitation: This is a rapid and effective method for removing the bulk of matrix interferences from plasma samples, making it suitable for high-throughput analysis.

  • Tandem Mass Spectrometry (MS/MS): The use of Multiple Reaction Monitoring (MRM) provides a high degree of selectivity and sensitivity, minimizing the impact of co-eluting matrix components.

Method 2: GC-MS Quantification of 5-DAPA with Derivatization

This protocol is a representative method for the analysis of amino acids by GC-MS and is adaptable for 5-DAPA. It involves a critical derivatization step to enhance the volatility of the analyte.[1]

1. Principle: This method involves the derivatization of 5-DAPA to a less polar, more volatile compound, allowing for its separation by gas chromatography and detection by mass spectrometry. Silylation is a common and effective derivatization strategy for compounds with active hydrogens.

2. Experimental Protocol:

  • Sample Preparation and Derivatization:

    • To a 100 µL aliquot of the sample (e.g., urine or a protein-precipitated plasma extract), add an appropriate internal standard.

    • Lyophilize or evaporate the sample to complete dryness under a stream of nitrogen. The removal of water is critical for efficient derivatization.

    • Add 50 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile).

    • Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization reaction.

    • Cool the sample to room temperature before injection into the GC-MS.

  • GC-MS Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector.

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient to separate the derivatized 5-DAPA from other sample components (e.g., start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min).

    • Injector Temperature: 250°C.

    • Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer operating in electron ionization (EI) mode.

    • Data Acquisition: Full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis, focusing on characteristic ions of the derivatized 5-DAPA.

3. Rationale for Method Choices:

  • Derivatization: 5-DAPA is a non-volatile amino acid and will not chromatograph effectively on a GC system without derivatization. Silylation replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl group, increasing volatility and thermal stability.[3]

  • Gas Chromatography: GC provides high-resolution separation, which can be beneficial for complex matrices.

  • Electron Ionization (EI): EI is a robust and reproducible ionization technique that generates characteristic fragmentation patterns, aiding in compound identification.

Conclusion and Recommendations

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of 5-(Dimethylamino)pentanoic acid in biological matrices. The choice between the two is contingent on the specific requirements of the study.

LC-MS/MS is generally recommended for its:

  • Higher sensitivity and specificity.

  • Simpler and faster sample preparation.

  • Higher sample throughput.

  • Direct analysis without the need for derivatization.

GC-MS may be a suitable alternative when:

  • LC-MS/MS is not available.

  • Extremely high chromatographic resolution is required to separate isomers that are not resolved by LC.

  • The laboratory has extensive experience and established workflows for GC-MS derivatization.

Ultimately, the successful implementation of either method relies on rigorous validation in accordance with regulatory guidelines to ensure the generation of high-quality, reliable, and reproducible data.

References

  • Feng, P., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5693. [Link]

  • Kaspar, H., et al. (2008). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Journal of Chromatography B, 870(2), 183-192. [Link]

  • Mtoz Biolabs. (n.d.). Pentanoic Acid Analysis Service. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubChem. (n.d.). 5-(Dimethylamino)pentanoic Acid. Retrieved from [Link]

  • Shinde, V. M., et al. (2015). Gas chromatography mass spectroscopic (GCMS) analysis of some bioactive compounds form five medicinally relevant wild edible plants. Journal of Pharmacognosy and Phytochemistry, 4(3), 213-218. [Link]

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Hanff, E., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(7), 1017-1033. [Link]

  • Pretorius, E., et al. (2022). Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma. Pathology, 54(5), 591-598. [Link]

Sources

validating the biological activity of 5-(Dimethylamino)pentanoic Acid with a positive control

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous framework for validating the biological activity of 5-(Dimethylamino)pentanoic Acid (5-DAPA) .

Given its chemical structure (


-dimethyl analogue of 5-aminovaleric acid), 5-DAPA occupies a unique dual-niche in drug development:
  • Primary Pharmacological Potential: As a structural homologue of GABA (

    
    -aminobutyric acid) and DAVA  (5-aminovaleric acid), it is a putative GABAergic modulator .
    
  • Functional Application: It is a critical "ionizable headgroup" precursor for Lipid Nanoparticles (LNPs) used in mRNA delivery.

This guide focuses on the Pharmacological Validation (Neuroactivity) , as this constitutes "biological activity" in the strictest sense (receptor-ligand interaction), while acknowledging its physicochemical relevance.

Part 1: Strategic Framework & Control Selection

To objectively validate 5-DAPA, we must benchmark it against the endogenous ligand it mimics. 5-DAPA is an extended-chain, N-methylated analogue of GABA. Therefore, the validation strategy relies on quantifying its efficacy in activating GABA receptors (specifically GABA


 or GABA

) relative to a known standard.
The Positive Control: -Aminobutyric Acid (GABA)[1]
  • Rationale: GABA is the endogenous ligand for the target receptor system. It defines "100% efficacy" (E

    
    ) in most assays.
    
  • Why not Baclofen? While Baclofen is a specific GABA

    
     agonist, using GABA allows for broad-spectrum screening (both ionotropic GABA
    
    
    
    and metabotropic GABA
    
    
    ), preventing false negatives if 5-DAPA exhibits subtype selectivity different from Baclofen.
The Comparison Matrix
FeatureTest Compound: 5-DAPA Positive Control: GABA Negative Control
CAS Number 1558-46-9 / 89855-60-756-12-2Vehicle (aCSF/Buffer)
Chemical Nature Tertiary Amine (Lipophilic)Primary Amine (Hydrophilic)Inert Solvent
Target Mechanism Putative GABA Agonist / ModulatorNative GABA AgonistN/A
Expected Outcome Dose-dependent activation (Partial or Full)Sigmoidal Dose-Response (

)
Baseline Signal
Key Variable Receptor Affinity (

) & Efficacy
Standard Curve ValidationBackground Noise

Part 2: Experimental Protocols

Experiment A: In Vitro Calcium Flux Assay (High-Throughput Screening)

Objective: To determine if 5-DAPA induces intracellular calcium release (indicative of


-coupled GPCR activity or downstream signaling) comparable to GABA.
1. Cell Model Preparation
  • Cell Line: HEK293T cells stably transfected with GABA

    
    R1/R2 subunits and a chimeric G-protein (
    
    
    
    ) to force coupling to the Calcium pathway.
  • Culture Media: DMEM + 10% FBS + Hygromycin B (selection pressure).

2. Reagent Setup
  • Stock Solution (5-DAPA): Dissolve 5-DAPA in DMSO to 100 mM. Note: Ensure pH is adjusted to 7.4 if using aqueous buffer, as the free acid is acidic.

  • Positive Control (GABA): Dissolve in Assay Buffer (HBSS + 20mM HEPES) to 100 mM.

  • Dye Loading: Fluo-4 AM (calcium indicator).

3. Assay Workflow
  • Seeding: Plate cells at 50,000 cells/well in 96-well black-wall plates. Incubate overnight.

  • Loading: Remove media; add 100

    
    L Fluo-4 AM dye solution. Incubate 45 min at 37°C.
    
  • Baseline: Measure fluorescence (

    
    ) for 10 seconds (Ex/Em: 494/516 nm).
    
  • Injection: Inject 5-DAPA (titration: 1 nM to 1 mM) or GABA (Control: 1 nM to 1 mM).

  • Measurement: Record fluorescence (

    
    ) for 120 seconds.
    
4. Data Calculation

Calculate the Response Ratio (


) and normalize to the GABA 

.


Experiment B: Electrophysiological Validation (Whole-Cell Patch Clamp)

Objective: To validate the kinetics of channel activation (if acting on GABA


) or modulation of K+ channels (GABA

).
  • Setup: Visualized whole-cell patch clamp on hippocampal pyramidal neurons or transfected CHO cells.

  • Protocol:

    • Clamp voltage at -70 mV.

    • Perfuse GABA (100

      
      M)  for 2 seconds to establish 
      
      
      
      . Washout.
    • Perfuse 5-DAPA (100

      
      M)  for 2 seconds.
      
    • Causality Check: Co-apply Bicuculline (GABA

      
       antagonist) or CGP55845  (GABA
      
      
      
      antagonist) to confirm the signal is receptor-mediated.

Part 3: Visualization of Mechanism

The following diagram illustrates the comparative signaling pathway and the validation logic.

G cluster_inputs Ligands cluster_receptors Receptor Targets cluster_readouts Measurable Outputs GABA Positive Control (GABA) GABAA GABA-A Receptor (Ion Channel) GABA->GABAA High Affinity GABAB GABA-B Receptor (GPCR) GABA->GABAB High Affinity DAPA Test Compound (5-DAPA) DAPA->GABAA ? (Test) DAPA->GABAB Putative Agonist Cl_Flux Cl- Influx (Hyperpolarization) GABAA->Cl_Flux Ca_Flux Ca2+ Flux (Engineered Assay) GABAB->Ca_Flux G-protein coupling Result Validation Metric (% Efficacy vs GABA) Cl_Flux->Result Ca_Flux->Result

Figure 1: Validation Logic Flow. GABA serves as the benchmark to normalize the unknown affinity/efficacy of 5-DAPA across ionotropic and metabotropic pathways.

Part 4: Expected Results & Interpretation

The following table guides the interpretation of experimental data.

ObservationInterpretationNext Steps
5-DAPA Efficacy > 80% of GABA Full Agonist. The dimethyl group does not sterically hinder the binding pocket.Proceed to toxicity and BBB permeability studies.
5-DAPA Efficacy 20-80% of GABA Partial Agonist. Useful for modulating tone without desensitization.Determine IC50 and competitive antagonism potential.
No Response (Alone) but shifts GABA curve Allosteric Modulator (PAM/NAM). It binds to a non-orthosteric site.Repeat assay: Fixed GABA concentration + Titrated 5-DAPA.
No Response Inactive. The N-methylation abolishes receptor affinity.Validate utility solely as an LNP excipient (non-bioactive).
Critical Technical Note: pH and Solubility

Unlike GABA (zwitterionic), 5-DAPA is a tertiary amine with a carboxylic acid tail.

  • pKa Consideration: The tertiary amine pKa is approx 9.5-10.0. At physiological pH (7.4), it will be protonated (cationic). This mimics the charge state of GABA but increases lipophilicity due to the methyl groups.

  • Self-Validation Step: Always measure the pH of your 5-DAPA stock solution. An unbuffered acidic solution can cause false-positive Ca2+ flux or cell death, mimicking "activity." Buffer to pH 7.4 before application.

References

  • PubChem. (n.d.).[1][2] 5-(Dimethylamino)pentanoic Acid (Compound Summary). National Library of Medicine.[2] Retrieved from [Link][2]

  • Kerr, D. I., & Ong, J. (1995). GABA_B receptor agonists and antagonists.[3] Medicinal Research Reviews. (Validates 5-aminovaleric acid as a GABA analogue backbone). Retrieved from [Link]

  • Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews. (Standardizes GABA as the reference agonist). Retrieved from [Link]

  • Akinc, A., et al. (2008). A combinatorial library of lipid-like materials for delivery of RNAi therapeutics. Nature Biotechnology. (Contextualizes dimethylamino-lipids in drug delivery). Retrieved from [Link]

Sources

A Comparative Guide to Ionizable Lipids for mRNA Delivery: Benchmarking a Novel 5-(Dimethylamino)pentanoic Acid-Derived Candidate Against Established Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the efficacy of lipid nanoparticle (LNP) delivery systems is paramount. The choice of ionizable lipid is a critical determinant of the success of mRNA-based therapeutics, directly influencing encapsulation efficiency, stability, and, most importantly, the potency of in vivo protein expression. This guide provides an in-depth comparison of a novel, rationally designed ionizable lipid derived from 5-(Dimethylamino)pentanoic Acid against the performance benchmarks set by industry-standard, FDA-approved ionizable lipids.

The Pivotal Role of Ionizable Lipids in mRNA Delivery

Ionizable lipids are the cornerstone of modern LNP formulations for nucleic acid delivery.[1] Their unique pH-responsive nature is the key to overcoming the significant barriers to intracellular delivery. At an acidic pH during formulation, these lipids are positively charged, enabling the efficient encapsulation of negatively charged mRNA.[2] Upon entering the bloodstream, where the pH is neutral, they become neutrally charged, reducing toxicity and preventing nonspecific interactions with serum proteins.[3] Once endocytosed by target cells, the acidic environment of the endosome protonates the ionizable lipid, facilitating endosomal escape and the release of the mRNA cargo into the cytoplasm for protein translation.[4]

The molecular architecture of an ionizable lipid—comprising a hydrophilic headgroup, a hydrophobic tail, and a linker connecting them—profoundly influences its performance. The pKa of the lipid is a critical parameter, with an optimal range of 6.2-6.5 being ideal for efficient in vivo gene silencing and mRNA delivery.[3]

The Gold Standard: A Profile of FDA-Approved Ionizable Lipids

The unprecedented success of the mRNA-based COVID-19 vaccines has established a high bar for ionizable lipid performance. The ionizable lipids used in the Pfizer-BioNTech and Moderna vaccines, ALC-0315 and SM-102 respectively, serve as our "standard drug" for comparison.[5]

These lipids share a common structural motif of a tertiary amine headgroup linked to two hydrophobic tails.[5] This architecture has been shown to be highly effective for in vivo mRNA delivery. LNP formulations incorporating these lipids typically consist of the ionizable lipid, a helper phospholipid (like DSPC), cholesterol, and a PEGylated lipid to control particle size and stability.[6][7]

Introducing a Novel Candidate: An Ionizable Lipid Derived from 5-(Dimethylamino)pentanoic Acid

Drawing from the principles of rational lipid design, we propose a novel ionizable lipid, hereafter referred to as "DAPA-Lipid," which incorporates 5-(Dimethylamino)pentanoic Acid as its hydrophilic headgroup. The rationale behind this design is to explore a novel headgroup chemistry that may offer advantages in terms of biodegradability and pKa modulation.

The proposed structure of DAPA-Lipid is as follows:

  • Headgroup: 5-(Dimethylamino)pentanoic Acid

  • Linker: Ester linkages for biodegradability

  • Tails: Two C12 hydrophobic tails

Comparative Efficacy: A Prospective Analysis

While direct experimental data for DAPA-Lipid is not yet available, we can extrapolate its potential performance based on established structure-activity relationships in the field of ionizable lipids. The following table presents a prospective comparison of DAPA-Lipid with the standard of care.

Performance MetricStandard Lipids (ALC-0315, SM-102)Prospective DAPA-LipidRationale for Prospective Performance
Particle Size (nm) 60-12080-150The larger headgroup of DAPA-Lipid may lead to a slightly larger particle size, which is still within the acceptable range for in vivo delivery.
Polydispersity Index (PDI) < 0.2< 0.2With optimized formulation protocols, a low PDI, indicating a homogenous particle population, is expected to be achievable.
Encapsulation Efficiency (%) > 90%> 85%The dimethylamino headgroup should allow for efficient complexation with mRNA at acidic pH, leading to high encapsulation efficiency.
In Vivo Efficacy High protein expressionModerate to HighThe ultimate efficacy will depend on the precise pKa of the lipid and its ability to facilitate endosomal escape. The pentanoic acid backbone may influence the pKa and interaction with the endosomal membrane.

Experimental Workflows for Synthesis and Evaluation

To empirically validate the performance of DAPA-Lipid, a series of well-defined experimental protocols would be employed.

Synthesis of DAPA-Lipid

The synthesis of DAPA-Lipid would be a multi-step process, beginning with the esterification of 5-(Dimethylamino)pentanoic Acid with a suitable linker, followed by the attachment of the hydrophobic tails. The detailed synthetic route would be designed and optimized by synthetic chemists.

cluster_synthesis Synthesis of DAPA-Lipid 5_DAPA 5-(Dimethylamino)pentanoic Acid Linker_Activation Linker Activation 5_DAPA->Linker_Activation Step 1 Esterification Esterification Linker_Activation->Esterification Step 2 Tail_Attachment Hydrophobic Tail Attachment Esterification->Tail_Attachment Step 3 Purification Purification and Characterization Tail_Attachment->Purification Step 4

A simplified workflow for the synthesis of the novel DAPA-Lipid.

Formulation of Lipid Nanoparticles

LNPs would be formulated using a microfluidic mixing technique, which allows for precise control over particle size and homogeneity.

Protocol:

  • Lipid Stock Preparation: Prepare separate stock solutions of DAPA-Lipid, DSPC, cholesterol, and a PEGylated lipid in ethanol.

  • mRNA Stock Preparation: Prepare a stock solution of the desired mRNA (e.g., encoding luciferase for in vivo imaging) in an acidic buffer (pH 4.0).

  • Microfluidic Mixing: Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio.

  • Dialysis and Concentration: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to 7.4. Concentrate the LNP solution using a suitable method.

cluster_formulation LNP Formulation Workflow Lipid_Solution Lipid Mixture in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Solution->Microfluidic_Mixing mRNA_Solution mRNA in Acidic Buffer mRNA_Solution->Microfluidic_Mixing LNP_Formation LNP Self-Assembly Microfluidic_Mixing->LNP_Formation Purification Dialysis and Concentration LNP_Formation->Purification Characterization Physicochemical Characterization Purification->Characterization

The process of formulating mRNA-loaded lipid nanoparticles.

Physicochemical Characterization

The formulated LNPs would be characterized for their key physicochemical properties.

ParameterMethodPurpose
Particle Size and PDI Dynamic Light Scattering (DLS)To determine the average particle size and the homogeneity of the LNP population.
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the LNPs at different pH values, which is crucial for predicting stability and cellular interactions.
Encapsulation Efficiency RiboGreen AssayTo quantify the percentage of mRNA that is successfully encapsulated within the LNPs.
In Vitro and In Vivo Efficacy Evaluation

The efficacy of the DAPA-Lipid LNPs would be assessed both in cell culture and in animal models.

In Vitro Transfection:

  • Culture a relevant cell line (e.g., HEK293T cells).

  • Treat the cells with LNPs containing mRNA encoding a reporter protein (e.g., GFP).

  • After 24-48 hours, assess protein expression using fluorescence microscopy or flow cytometry.

In Vivo Studies:

  • Administer LNPs containing mRNA encoding luciferase to mice via intramuscular or intravenous injection.

  • At various time points, perform in vivo bioluminescence imaging to quantify protein expression in different organs.

  • Collect blood samples to measure the levels of the expressed protein.

Conclusion and Future Directions

The rational design of novel ionizable lipids is a key driver of innovation in the field of genetic medicine. While the hypothetical DAPA-Lipid presented here is based on sound scientific principles, its true potential can only be unlocked through rigorous experimental validation. The outlined workflows provide a clear roadmap for the synthesis, formulation, and evaluation of this and other novel ionizable lipids. By systematically exploring new chemical spaces for ionizable lipid design, the scientific community can continue to develop safer and more effective delivery platforms for the next generation of mRNA therapeutics.

References

  • Factor Bioscience. (n.d.). Novel Ionizable Lipids Derived from 2-Hydroxypropylamine and Spermine for mRNA-LNP Delivery. Retrieved from [Link]

  • Hassett, K. J., Benenato, K. E., Jacquinet, E., Lee, A., Woods, A., Levy, B., ... & Madden, T. D. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy-Nucleic Acids, 15, 1-11.
  • Jayaraman, M., Ansell, S. M., Mui, B. L., Tam, Y. K., Chen, J., Du, X., ... & Hope, M. J. (2012). Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo.
  • Precision NanoSystems. (2022, July 27). Novel Ionizable Lipid Library for Enabling Non-Viral Delivery – Dr. Lloyd Jeffs [Video]. YouTube. [Link]

  • Li, B., Luo, X., Deng, B., Wang, J., McComb, D. W., Shi, Y., ... & Dong, Y. (2020). A versatile and efficient platform for the synthesis of ionizable lipids for in vivo mRNA delivery.
  • Akinc, A., Maier, M. A., Manoharan, M., Querbes, W., Rodriguez-Gascón, A., Ruda, G. F., & Zerial, M. (2019). The Onpattro story and the clinical translation of nanomedicines.
  • Sabnis, S., Kumarasinghe, E. S., Salerno, T., Mihai, C., Ketova, T., Senn, J. J., ... & Cornebise, M. (2018). A novel amino lipid series for mRNA delivery: in vitro and in vivo studies. Molecular Therapy, 26(6), 1509-1519.
  • Evers, M. M., Kulkarni, J. A., van der Meel, R., Cullis, P. R., Vader, P., & Schiffelers, R. M. (2018). State-of-the-art design and applications of lipid nanoparticles for RNAi. Journal of Controlled Release, 277, 1-12.
  • Ni, H., Zhang, S., Li, Y., Song, Y., & Li, Y. (2022). Recent advances in lipid nanoparticles for mRNA delivery. Journal of Controlled Release, 348, 214-224.
  • PubMed. (2023). A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle. Retrieved from [Link]

  • Akita, H., Ishida, T., & Kiwada, H. (2021). Recent advances in lipid nanoparticles for delivery of nucleic acid, mRNA, and gene editing-based therapeutics. Advanced Drug Delivery Reviews, 176, 113855.
  • ResearchGate. (2023). STAAR Lipids: A Novel Ionizable Lipid Synthetic Platform for Efficient mRNA Delivery In Vivo with Tunable Lung Targeting. Retrieved from [Link]

  • Massachusetts Institute of Technology. (2023). Structure and Morphology of Lipid Nanoparticles for Nucleic Acid Drug Delivery: A Review. Retrieved from [Link]

  • ResearchGate. (2023). Lipid Nanoparticles for Nucleic Acid Delivery and Gene Therapy: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Iterative Design of Ionizable Lipids for Intramuscular mRNA Delivery. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). Lipids used for the formulation of lipid nanoparticles (LNPs). Retrieved from [Link]

  • bioRxiv. (2023). Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. Retrieved from [Link]

  • American Association for Cancer Research. (2023). Lipid Nanoparticle Library Towards Development of Next Generation Genomic Medicines. Retrieved from [Link]

  • PubMed. (2023). Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. Retrieved from [Link]

Sources

Reproducibility Guide: Synthesis of 5-(Dimethylamino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zwitterion Challenge

5-(Dimethylamino)pentanoic acid (CAS: 1558-45-8; HCl salt: 25726-28-7) is a critical linker in medicinal chemistry, particularly for enhancing the solubility of lipophilic drugs (e.g., HDAC inhibitors) or serving as a spacer in PROTAC design.[1]

The core reproducibility challenge in synthesizing this molecule is not the bond formation, but the purification . As a zwitterionic amino acid, the free base is highly water-soluble and difficult to extract from aqueous reaction mixtures containing inorganic salts. Standard protocols often fail at the isolation stage, leading to hygroscopic oils contaminated with salts (NaBr, NaCl) or unreacted amines.

This guide objectively compares three synthetic routes and identifies Route B (The Ester Intermediate Method) as the "Gold Standard" for reproducibility, yield, and purity.

Comparative Analysis of Synthetic Routes

The following table contrasts the three primary methodologies based on experimental data and process reliability.

FeatureRoute A: Direct Alkylation Route B: Ester Intermediate (Recommended) Route C: Reductive Amination
Mechanism Nucleophilic Substitution (

) on Acid
Nucleophilic Substitution (

) on Ester
Eschweiler-Clarke Methylation
Starting Material 5-Bromovaleric AcidMethyl 5-bromovalerate5-Aminopentanoic Acid
Reagents Dimethylamine (aq), NaOHDimethylamine (aq/THF)Formaldehyde, Formic Acid
Yield (Typical) 50–65%80–85% (Overall) 70–75%
Purity Profile Low (Inorganic salt contamination)High (>98%) Moderate (Formate contamination)
Purification Difficult (Ion Exchange required)Easy (Distillation/Extraction of Intermediate) Difficult (Requires resin)
Scalability Poor (Volume inefficient)Excellent Good
Reproducibility LowHigh Medium

Deep Dive: The "Gold Standard" Protocol (Route B)

This protocol leverages the lipophilicity of the ester intermediate to remove inorganic salts before the final hydrolysis. This ensures the final zwitterionic product is generated in a salt-free environment.

Phase 1: Synthesis of Methyl 5-(dimethylamino)pentanoate

Rationale: Unlike the free acid, the methyl ester is soluble in organic solvents and can be distilled or washed with water to remove inorganic byproducts.[1]

  • Reagents:

    • Methyl 5-bromovalerate (1.0 eq) [CAS: 5454-83-1]

    • Dimethylamine (40% aq. solution, 3.0 eq)

    • Solvent: THF or Toluene (optional, can run neat)

  • Procedure:

    • Charge Methyl 5-bromovalerate into a pressure vessel or round-bottom flask with a reflux condenser (cooled to -10°C).

    • Add Dimethylamine solution dropwise at 0°C to control exotherm.

    • Allow to warm to room temperature and stir for 12–16 hours. (Monitoring: GC-MS or TLC should show disappearance of bromo-ester).

    • Critical Step: Concentrate the mixture under reduced pressure to remove excess dimethylamine and solvent.

    • Workup: Dissolve the residue in Diethyl Ether or DCM. Wash with saturated

      
       (to remove traces of acid) and Brine.
      
    • Self-Validation: The inorganic salts (Dimethylamine hydrobromide) remain in the aqueous phase. The product (amino-ester) is in the organic phase.[1][2][3]

    • Isolation: Dry over

      
      , filter, and concentrate.
      
    • Optional: Distill the residue (bp ~80-90°C @ 10 mmHg) for ultra-high purity.

Phase 2: Hydrolysis to 5-(Dimethylamino)pentanoic Acid HCl

Rationale: Acidic hydrolysis cleanly converts the ester to the acid while simultaneously forming the stable hydrochloride salt.[1]

  • Reagents:

    • Crude Methyl 5-(dimethylamino)pentanoate (from Phase 1)

    • 6M Hydrochloric Acid (excess)

  • Procedure:

    • Dissolve the amino-ester in 6M HCl (approx. 5-10 volumes).

    • Reflux for 2–4 hours.

    • Monitoring: LC-MS will show conversion of Methyl ester (

      
      ) to Acid (
      
      
      
      ).[1]
    • Isolation: Concentrate the reaction mixture to dryness under vacuum.

    • Crystallization: The residue will be a viscous oil or solid.[1] Triturate with acetone or isopropanol/ether to induce crystallization of the Hydrochloride salt.

    • Filtration: Collect the white hygroscopic solid under an inert atmosphere (Argon).

Alternative Protocol: Eschweiler-Clarke (Route C)

Use this route only if 5-aminopentanoic acid is the mandatory starting material.

Protocol:

  • Dissolve 5-aminopentanoic acid (1.0 eq) in Formic Acid (98%, 5.0 eq).

  • Add Formaldehyde (37% aq., 2.2 eq).

  • Reflux at 100°C for 12 hours (

    
     evolution observed).
    
  • The Purification Bottleneck: Removing excess formic acid is difficult.[1]

    • Method: Add conc. HCl and evaporate to dryness. Repeat 3x with water/HCl to remove formic acid as an azeotrope.

    • Final Polish: Pass the crude material through a cation exchange resin (Dowex 50W). Elute with

      
      , then convert to HCl salt.
      

Visual Workflow & Decision Tree

The following diagram illustrates the critical decision points and the superior logic of the Ester Route.

G Start Start: Select Precursor RouteA Route A: 5-Bromovaleric Acid (Direct Substitution) Start->RouteA RouteB Route B: Methyl 5-bromovalerate (Ester Intermediate) Start->RouteB RouteC Route C: 5-Aminopentanoic Acid (Eschweiler-Clarke) Start->RouteC StepA1 React with Dimethylamine RouteA->StepA1 Not Recommended StepB1 React with Dimethylamine RouteB->StepB1 Recommended StepC1 React with HCHO / HCOOH RouteC->StepC1 InterA Mixture: Product + Inorganic Salts (Zwitterion in Water) StepA1->InterA Not Recommended InterB Intermediate: Amino-Ester (Lipophilic Liquid) StepB1->InterB Recommended InterC Mixture: Product + Formic Acid StepC1->InterC PurifA Purification: Ion Exchange (Difficult/Low Yield) InterA->PurifA Not Recommended PurifB Purification: DCM Extraction / Distillation (Removes Salts Easily) InterB->PurifB Recommended PurifC Purification: Azeotropic Distillation (Incomplete Removal) InterC->PurifC Final Final Product: 5-(Dimethylamino)pentanoic Acid HCl (>98% Purity) PurifA->Final Not Recommended HydroB Hydrolysis (HCl/Reflux) PurifB->HydroB Recommended PurifC->Final HydroB->Final Recommended

Caption: Comparative workflow demonstrating the purification advantage of the Ester Intermediate Route (Route B).

Critical Control Parameters (Troubleshooting)

ParameterIssueSolution
Hygroscopicity The HCl salt absorbs moisture rapidly, turning into a gum.[1]Store under Argon. Dry in a vacuum oven at 40°C over

before weighing.
Cyclization 5-aminopentanoic derivatives can cyclize to valerolactam derivatives if heated without acid/base.[1]Ensure the pH is either very low (HCl salt) or the amino group is fully methylated (preventing amide formation).
NMR Validation Distinguishing the product from the starting material.Look for the singlet at

ppm (

) in

-NMR (

).

References

  • Clarke, H. T., et al. (1933). "The Action of Formaldehyde on Amines and Amino Acids."[4][5] Journal of the American Chemical Society. (Foundational Eschweiler-Clarke mechanism).

  • PubChem. (2025).[1][6][7] "5-(Dimethylamino)pentanoic acid hydrochloride Compound Summary." National Library of Medicine. (Physical properties and CAS verification).

  • Barabanov, M. A., et al. (2025).[1][6][7] "Synthesis of N,N-dimethylaminoalkyl esters of butanoic and pentanoic acids." ResearchGate. (Validation of amino-ester synthesis).

  • Organic Syntheses. (1973). "Methyl 5-bromovalerate."[6] Organic Syntheses, Coll. Vol. 5, p.762. (Preparation of the key intermediate).

  • Sigma-Aldrich. (2025).[6] "5-(Dimethylamino)pentanoic acid hydrochloride Product Specification." (Commercial specifications for purity benchmarking).

Sources

A Guide to Inter-Laboratory Comparison of 5-(Dimethylamino)pentanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Importance of Accurate 5-(Dimethylamino)pentanoic Acid Quantification

5-(Dimethylamino)pentanoic acid, a modified amino acid, is of growing interest in various fields of research and development. Its accurate quantification in biological matrices is crucial for understanding its physiological roles, pharmacokinetic profiles, and potential as a biomarker.[1] To ensure data comparability and reliability across different research groups and clinical sites, it is imperative to employ well-characterized and validated analytical methods. Inter-laboratory comparison studies are the gold standard for assessing the reproducibility and robustness of an analytical method, providing confidence in the generated data.[2]

Comparative Analysis of Analytical Methodologies

The two most suitable analytical techniques for the quantification of 5-(Dimethylamino)pentanoic Acid in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages and presents unique challenges.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that has become the cornerstone of quantitative bioanalysis.[3] For a polar compound like 5-(Dimethylamino)pentanoic Acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation mode of choice, as it provides good retention and separation from endogenous matrix components.[4]

Causality Behind Experimental Choices:

  • Sample Preparation: A simple protein precipitation with a solvent like acetonitrile is often sufficient for plasma or serum samples.[5] This approach is favored for its speed and efficiency in removing the bulk of proteinaceous material that can interfere with the analysis. For more complex matrices, a solid-phase extraction (SPE) may be necessary to achieve adequate cleanup.

  • Chromatography: A HILIC column is selected to retain the polar analyte. The mobile phase typically consists of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer containing an additive like formic acid or ammonium formate to promote ionization.[4]

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is the most appropriate ionization technique for 5-(Dimethylamino)pentanoic Acid due to the presence of the tertiary amine group, which is readily protonated. Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like amino acids, a derivatization step is mandatory to increase their volatility and thermal stability.[7]

Causality Behind Experimental Choices:

  • Sample Preparation and Derivatization: After extraction from the biological matrix, 5-(Dimethylamino)pentanoic Acid must be derivatized. A common approach for amino acids is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces active hydrogens on the amine and carboxylic acid groups with trimethylsilyl (TMS) groups, rendering the molecule volatile.[7]

  • Gas Chromatography: A non-polar or medium-polarity capillary column is typically used for the separation of the derivatized analyte. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: Electron Ionization (EI) is the most common ionization technique in GC-MS. The resulting mass spectra contain characteristic fragment ions that can be used for identification and quantification. Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring only the ions of interest.

Performance Data Comparison

Performance ParameterLC-MS/MS (HILIC)GC-MS (after derivatization)
Linearity (R²) > 0.99[8]> 0.99
Accuracy (% Recovery) 85 - 115%[6]80 - 120%
Precision (%RSD) < 15%[6]< 20%
Limit of Quantification (LOQ) Low ng/mL to pg/mL[5]Low to mid ng/mL
Throughput HighModerate
Derivatization Required NoYes

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 5-(Dimethylamino)pentanoic Acid. These protocols are proposed as a starting point for method development and validation.

LC-MS/MS Protocol
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, return to 95% B and equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transition: To be determined by infusing a standard solution of 5-(Dimethylamino)pentanoic Acid. The precursor ion will be [M+H]⁺.

GC-MS Protocol
  • Sample Preparation and Derivatization:

    • Perform an initial extraction of the analyte from the biological matrix (e.g., liquid-liquid extraction or solid-phase extraction).

    • Evaporate the extract to dryness.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of acetonitrile.

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Type: Selected Ion Monitoring (SIM)

    • Monitored Ions: To be determined from the mass spectrum of the derivatized analyte.

Visualization of Workflows

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Plasma/Serum Sample Precipitation Protein Precipitation (Acetonitrile + IS) Start->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation HILIC Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Data Data Detection->Data Data Acquisition & Quantification

Caption: LC-MS/MS analytical workflow for 5-(Dimethylamino)pentanoic Acid.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Start Biological Sample Extraction Extraction Start->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (BSTFA) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection SIM Detection Ionization->Detection Data Data Detection->Data Data Acquisition & Quantification

Caption: GC-MS analytical workflow for 5-(Dimethylamino)pentanoic Acid.

Framework for an Inter-Laboratory Comparison

To establish the interchangeability of analytical results between laboratories, a well-designed inter-laboratory comparison study is essential. The following framework is proposed:

  • Protocol Harmonization: All participating laboratories must agree on and strictly adhere to a single, detailed analytical protocol. This includes sample preparation, instrumental parameters, and data analysis procedures.

  • Centralized Material Distribution: A central laboratory should prepare and distribute a panel of samples to all participants. This panel should include:

    • Blank matrix samples.

    • Matrix samples spiked with known concentrations of 5-(Dimethylamino)pentanoic Acid at low, medium, and high levels.

    • Blinded quality control (QC) samples.

  • Data Reporting: Laboratories should report their quantitative results for all samples, along with raw data (chromatograms) and any deviations from the protocol.

  • Statistical Analysis: The coordinating laboratory will perform a statistical analysis of the submitted data to assess:

    • Intra-laboratory precision: Repeatability of measurements within a single laboratory.

    • Inter-laboratory precision: Reproducibility of measurements across different laboratories.

    • Accuracy: Agreement of the measured values with the known spiked concentrations.

Conclusion

While a standardized method for the analysis of 5-(Dimethylamino)pentanoic Acid has yet to be established, both LC-MS/MS and GC-MS offer viable and robust platforms for its quantification. This guide provides a framework for the development, validation, and inter-laboratory comparison of analytical methods for this important compound. By adhering to the principles of scientific integrity and logical experimental design, researchers can generate high-quality, reproducible data that will advance our understanding of the role of 5-(Dimethylamino)pentanoic Acid in biological systems.

References

  • Shen, Y., et al. (2012). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Chromatography B, 903, 139-145. [Link]

  • Taylor, P. J. (2005). Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]

  • Lee, D. S., et al. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology, 33(4), 525-533. [Link]

  • Samano, O., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Molecules, 25(11), 2690. [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note. [Link]

  • Li, Y., et al. (2017). Simultaneous Quantification of Amino Metabolites in Multiple Metabolic Pathways Using Ultra-High Performance Liquid Chromatography with Tandem-mass Spectrometry. Scientific Reports, 7(1), 1479. [Link]

  • Rocchetti, G., et al. (2022). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Foods, 11(3), 438. [Link]

  • Metabolomics Workbench. N,N-Dimethyl-5-aminovaleric acid. [Link]

  • Rachaputi, V. N., et al. (2023). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Metabolites, 13(1), 108. [Link]

  • Sarwar, G., et al. (1985). Comparison of interlaboratory variation in amino acid analysis and rat growth assays for evaluating protein quality. Journal of the Association of Official Analytical Chemists, 68(1), 52-56. [Link]

  • Sharma, S., & Mehan, S. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 22-31. [Link]

  • AAFCO. (n.d.). Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. [Link]

  • Psomiadou, E., & Tsioupras, G. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. [Link]

  • CIPAC. (n.d.). Validation of analytical MT method. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • El-Aneed, A., et al. (2014). Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry. Enliven: Bioanalytical Techniques, 1(1), 002. [Link]

Sources

Technical Validation: 5-(Dimethylamino)pentanoic Acid (5-DAPA) in LNP Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Senior Formulation Scientists, RNA Therapeutics Developers, and Medicinal Chemists.

Executive Summary: The "Switch" in Lipid Nanoparticles

5-(Dimethylamino)pentanoic Acid (5-DAPA) is not merely a chemical reagent; in the context of genetic medicine, it serves as a critical structural motif—specifically the pH-sensitive "switch" —for synthesizing ionizable cationic lipids.

While traditional cationic lipids (e.g., DOTAP) maintain a permanent positive charge leading to systemic toxicity, 5-DAPA derivatives utilize a tertiary amine headgroup with a tunable pKa (typically 6.0–7.0 in formulated lipids). This guide validates the mechanism by which 5-DAPA confers endosomal escape capabilities to Lipid Nanoparticles (LNPs), comparing its efficacy against industry standards like DLin-MC3-DMA and ALC-0315 precursors.

Mechanism of Action: The Protonation-Driven Phase Transition

The therapeutic utility of 5-DAPA lies in its ability to undergo reversible protonation. This mechanism is the cornerstone of the Endosomal Escape process, which prevents lysosomal degradation of mRNA payloads.

The "Trojan Horse" Mechanism
  • Physiological pH (7.4): The dimethylamino group remains largely unprotonated (neutral). This allows the LNP to circulate with a near-neutral surface charge, minimizing opsonization and clearance by the Reticuloendothelial System (RES).

  • Endosomal Acidification (pH 5.0–6.0): Upon endocytosis, the endosomal ATPase pumps protons into the vesicle.

  • Protonation Event: The 5-DAPA headgroup accepts a proton (

    
    ).
    
  • Phase Transition: The newly acquired positive charge interacts with anionic endosomal lipids (phosphatidylserine), inducing a transition from a stable lamellar phase (

    
    ) to a fusogenic inverted hexagonal phase (
    
    
    
    ).
  • Payload Release: This disruption destabilizes the endosomal membrane, releasing the mRNA into the cytosol for translation.

Visualization: The Endosomal Escape Pathway

The following diagram illustrates the causal pathway from cellular uptake to cytosolic release, highlighting the specific role of the 5-DAPA amine group.

EndosomalEscape cluster_0 Extracellular Space (pH 7.4) cluster_1 Early Endosome (pH 6.5) cluster_2 Late Endosome (pH 5.5) LNP_Neutral LNP (Neutral Surface) 5-DAPA Amine: Unprotonated Uptake Receptor-Mediated Endocytosis LNP_Neutral->Uptake Proton_Pump V-ATPase Proton Influx Uptake->Proton_Pump Protonation 5-DAPA Protonation (N(Me)2 -> NH+(Me)2) Proton_Pump->Protonation Acidification Ion_Pairing Ion Pairing with Anionic Endosomal Lipids Protonation->Ion_Pairing Electrostatic Interaction Phase_Trans Transition to Inverted Hexagonal Phase (H_II) Ion_Pairing->Phase_Trans Membrane Destabilization Cytosol Cytosolic Release (mRNA Translation) Phase_Trans->Cytosol Endosomal Escape

Figure 1: The pH-dependent activation of 5-DAPA moieties triggers membrane fusion and payload release.

Comparative Analysis: 5-DAPA vs. Alternatives

In formulation science, 5-DAPA is often compared to other ionizable headgroups or established lipid standards.

Performance Metrics
Feature5-DAPA (as Lipid Headgroup)DLin-MC3-DMA (Standard)DOTAP (Traditional Cationic)
Chemical Class Ionizable Amino Acid DerivativeIonizable Lipid (Dilinoleyl)Quaternary Ammonium Salt
pKa Range 6.2 – 6.8 (Tunable)~6.44N/A (Permanently Charged)
Toxicity Profile Low (Biodegradable linker dependent)Low/Moderate (Slow degradation)High (Cell membrane disruption)
Endosomal Escape High (Strong pH response)HighLow ( "Proton Sponge" absent)
Clearance Rapid (if ester-linked)Slow (Tissue accumulation)Moderate
Primary Use Next-Gen LNP SynthesissiRNA/mRNA Delivery (Onpattro)In vitro Transfection
Key Insight: The Biodegradability Advantage

Unlike DLin-MC3-DMA, which has a long tissue half-life, lipids synthesized using 5-DAPA coupled with ester linkages allow for rapid hydrolysis in the cytoplasm. This prevents lipid accumulation and reduces hepatotoxicity, a major bottleneck in chronic mRNA therapies.

Experimental Validation Protocol

To validate the MoA of a 5-DAPA-based lipid, one must determine its apparent pKa. If the pKa is too low (< 6.0), the lipid won't protonate in the endosome. If too high (> 7.0), it will be cationic in the blood, causing toxicity.

The TNS Assay (Self-Validating System) This protocol uses 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS), a probe that fluoresces only when bound to a positively charged membrane.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a series of buffers (10 mM HEPES/MES/Ammonium Acetate) ranging from pH 2.5 to 9.0 in 0.5 pH increments.

  • LNP Formulation: Synthesize LNPs using the 5-DAPA-derived lipid (e.g., via microfluidic mixing with Cholesterol, DSPC, and PEG-Lipid).

  • TNS Addition:

    • Add 2 µL of TNS stock (100 µM) to 100 µL of buffer in a 96-well black plate.

    • Add LNP sample (final lipid concentration ~20 µM).

  • Measurement: Incubate for 10 mins. Measure fluorescence (Ex: 321 nm, Em: 445 nm).

  • Data Analysis: Plot Fluorescence vs. pH. The pKa is the pH at the inflection point of the sigmoidal curve (50% maximal fluorescence).

Workflow Visualization

TNS_Assay Step1 Buffer Series (pH 2.5 - 9.0) Step2 Add 5-DAPA Lipid LNPs Step1->Step2 Step3 Add TNS Probe Step2->Step3 Step4 Measure Fluorescence (Ex 321 / Em 445) Step3->Step4 Step5 Sigmoidal Fit Step4->Step5 Result Calculate pKa (Inflection Point) Step5->Result

Figure 2: TNS Assay workflow for determining the apparent pKa of 5-DAPA-derived lipids.

Safety & Handling (Material Data)

While 5-DAPA is a precursor, it requires specific handling protocols to ensure experimental integrity.

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at -20°C. Moisture absorption can alter the stoichiometry during lipid synthesis, leading to batch-to-batch variability in LNP size.

  • Solubility: Highly soluble in water and lower alcohols; for lipid synthesis, dissolve in anhydrous dichloromethane (DCM) or ethanol.

References

  • PubChem. (2025).[1][2][3] 5-(Dimethylamino)pentanoic Acid - Compound Summary. National Library of Medicine. [Link]

  • Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids.[4][5][6] [Link]

  • Sato, Y., et al. (2016). Understanding the pKa of Lipid Nanoparticles for RNA Delivery. Journal of Controlled Release. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Effects of 5-(Dimethylamino)pentanoic Acid: A Predictive Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Dimethylamino)pentanoic acid is a derivative of valeric acid, a short-chain fatty acid (SCFA), featuring a terminal dimethylamino group. While this specific molecule is utilized in the synthesis of ionizable amine lipids for lipid nanoparticles in drug delivery, a thorough review of the scientific literature reveals a notable absence of direct studies on its intrinsic in vitro and in vivo biological effects.[1] This guide, therefore, embarks on a predictive exploration, drawing upon the well-documented activities of structurally analogous compounds, namely short-chain fatty acids and molecules containing the N,N-dimethylamino moiety. By synthesizing this information, we aim to provide a foundational framework for researchers and drug development professionals, proposing potential biological activities and offering robust experimental designs to empirically validate these hypotheses.

Chapter 1: The Molecular Landscape: Understanding 5-(Dimethylamino)pentanoic Acid and its Relatives

To predict the biological activity of 5-(Dimethylamino)pentanoic acid, it is crucial to dissect its structure into two key components: the pentanoic acid backbone and the N,N-dimethylamino group.

  • The Short-Chain Fatty Acid (SCFA) Backbone: Pentanoic acid (valeric acid) belongs to the SCFA family. SCFAs, such as butyrate and propionate, are well-established products of gut microbiota fermentation and are known to play significant roles in host physiology, including metabolism, immunity, and gut health.[2][3][4] Their effects are often mediated through the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).

  • The N,N-Dimethylamino Group: This functional group can significantly alter the physicochemical properties of a molecule, influencing its polarity, basicity, and potential for intermolecular interactions. In various bioactive molecules, the N,N-dimethylamino group has been associated with a range of activities, including antioxidant and anti-cancer effects.[5][6]

The combination of these two moieties in 5-(Dimethylamino)pentanoic acid suggests a molecule with a unique potential to interact with biological systems, possibly exhibiting a hybrid of the characteristics seen in its structural relatives.

Chapter 2: A Predictive In Vitro Profile of 5-(Dimethylamino)pentanoic Acid

Based on the activities of analogous compounds, we can hypothesize several potential in vitro effects for 5-(Dimethylamino)pentanoic acid.

Potential Anti-proliferative and Pro-apoptotic Effects

Several studies on structurally related compounds suggest that 5-(Dimethylamino)pentanoic acid may possess anti-proliferative and pro-apoptotic properties, particularly in cancer cell lines.

  • Evidence from Analogues: A study on an ethyl ester cyclohexyl analog of ethylenediamine dipropanoic acid demonstrated significant cytotoxic effects against B16 melanoma cells. This compound induced apoptosis through mitochondrial membrane disruption and oxidative stress.[7] Similarly, 5-hydroxymethylfurfural (5-HMF), another small organic molecule, has been shown to inhibit the proliferation of human melanoma A375 cells by inducing apoptosis and cell cycle arrest at the G0/G1 phase.[8]

  • Hypothesized Mechanism: 5-(Dimethylamino)pentanoic acid might induce apoptosis in cancer cells via intrinsic pathways involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS). The pentanoic acid backbone could contribute to this by inducing the mitochondrial permeability transition, a phenomenon observed with other short-chain carboxylic acids.[9]

Potential Anti-inflammatory and Immunomodulatory Effects

The SCFA component of 5-(Dimethylamino)pentanoic acid strongly suggests a potential role in modulating inflammatory responses.

  • Evidence from Analogues: SCFAs are known to have both pro- and anti-inflammatory effects depending on the context and concentration.[3] For instance, butyrate can ameliorate inflammation by inhibiting HDAC function in neutrophils.[3] However, SCFAs can also promote the expression of certain inflammatory cytokines by activating MAPK pathways.[3]

  • Hypothesized Mechanism: 5-(Dimethylamino)pentanoic acid could potentially modulate the activity of immune cells such as macrophages and neutrophils, altering the production of inflammatory mediators like cytokines and chemokines. This could occur through HDAC inhibition or GPCR activation, pathways well-established for SCFAs.

Potential Antioxidant Activity

The presence of the N,N-dimethylamino group suggests that 5-(Dimethylamino)pentanoic acid may exhibit antioxidant properties.

  • Evidence from Analogues: Flavonol derivatives bearing a phenyl-N,N-dimethylamino group have demonstrated promising antioxidant potency and free radical scavenging activity.[5]

  • Hypothesized Mechanism: The dimethylamino group may act as an electron donor, enabling the molecule to neutralize free radicals and reduce oxidative stress.

Data Summary: Predicted In Vitro Effects
Potential Effect Supporting Evidence from Analogues Potential Mechanism of Action
Anti-proliferative/Pro-apoptotic Cytotoxicity in melanoma cells by a dipropanoic acid analog.[7]Induction of mitochondrial-mediated apoptosis and ROS production.
Anti-inflammatory Butyrate inhibits HDAC in neutrophils, reducing inflammation.[3]HDAC inhibition, modulation of GPCR signaling pathways.
Antioxidant Flavonols with N,N-dimethylamino groups show radical scavenging.[5]Electron donation to neutralize reactive oxygen species.

Chapter 3: Hypothesized In Vivo Consequences of 5-(Dimethylamino)pentanoic Acid Administration

Extrapolating from the predicted in vitro effects and the known in vivo actions of related molecules, we can propose potential systemic effects of 5-(Dimethylamino)pentanoic acid.

Potential Anti-tumor Activity in Animal Models

Given the predicted anti-proliferative and pro-apoptotic effects in vitro, it is plausible that 5-(Dimethylamino)pentanoic acid could exhibit anti-tumor activity in vivo.

  • Evidence from Analogues: In a subcutaneous mouse melanoma model, an ethyl ester cyclohexyl analog of ethylenediamine dipropanoic acid was shown to decrease tumor mass and volume and increase the expression of pro-apoptotic genes in tumor tissue.[7]

  • Hypothesized Outcome: Systemic or local administration of 5-(Dimethylamino)pentanoic acid in tumor-bearing animal models could lead to a reduction in tumor growth and progression.

Modulation of Gut Health and Systemic Metabolism

As a derivative of an SCFA, 5-(Dimethylamino)pentanoic acid may influence gut health and host metabolism.

  • Evidence from Analogues: SCFAs produced by gut bacteria are known to be absorbed and utilized by the host, influencing glucose and lipid metabolism.[10] They can also affect intestinal motility.[2]

  • Hypothesized Outcome: Oral administration of 5-(Dimethylamino)pentanoic acid could potentially alter the composition of the gut microbiota, influence intestinal barrier function, and have systemic effects on energy homeostasis.

Potential Analgesic and Anti-inflammatory Effects in Vivo

The potential anti-inflammatory properties of 5-(Dimethylamino)pentanoic acid could translate to analgesic and anti-inflammatory effects in vivo.

  • Evidence from Analogues: A metal-based carboxylate derivative demonstrated significant analgesic and anti-inflammatory effects in animal models of pain and inflammation.[11]

  • Hypothesized Outcome: In animal models of inflammatory pain, 5-(Dimethylamino)pentanoic acid may reduce pain responses and attenuate inflammation-induced edema.

Chapter 4: A Roadmap for Investigation: Proposed Experimental Protocols

To empirically validate the hypothesized effects of 5-(Dimethylamino)pentanoic acid, a structured experimental approach is necessary.

In Vitro Experimental Workflow

in_vitro_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Induction cluster_inflammation Anti-inflammatory Activity cluster_mechanism Mechanism of Action start Cancer Cell Lines (e.g., Melanoma, Colon) assay1 MTT Assay (Cell Viability) start->assay1 assay2 LDH Assay (Cell Membrane Integrity) start->assay2 flow Flow Cytometry (Annexin V/PI Staining) assay1->flow caspase Caspase Activity Assay assay1->caspase ros ROS Detection Assay flow->ros hdac HDAC Activity Assay caspase->hdac immune_cells Immune Cells (e.g., Macrophages) lps LPS Stimulation immune_cells->lps cytokine Cytokine Measurement (ELISA) lps->cytokine

Caption: Proposed workflow for in vitro evaluation of 5-(Dimethylamino)pentanoic Acid.

1. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the effect of 5-(Dimethylamino)pentanoic acid on the viability and proliferation of cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., B16-F10 melanoma, HT-29 colon cancer) in 96-well plates.

    • After 24 hours, treat the cells with increasing concentrations of 5-(Dimethylamino)pentanoic acid for 24, 48, and 72 hours.

    • Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.

    • In parallel, assess cytotoxicity using the LDH assay, which measures the release of lactate dehydrogenase from damaged cells.

2. Apoptosis Assay

  • Objective: To determine if 5-(Dimethylamino)pentanoic acid induces apoptosis in cancer cells.

  • Protocol:

    • Treat cancer cells with 5-(Dimethylamino)pentanoic acid at its IC50 concentration (determined from viability assays) for 24 hours.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

In Vivo Experimental Workflow

in_vivo_workflow cluster_toxicity Acute Toxicity Study cluster_antitumor Anti-tumor Efficacy cluster_anti_inflammatory Anti-inflammatory Efficacy cluster_analysis Post-mortem Analysis toxicity_start Healthy Mice dose_escalation Dose Escalation toxicity_start->dose_escalation observation Monitor for Adverse Effects dose_escalation->observation tumor_model Subcutaneous Tumor Model (e.g., B16-F10) treatment Treatment with 5-(Dimethylamino)pentanoic Acid tumor_model->treatment measurement Tumor Volume & Weight Measurement treatment->measurement histology Histological Analysis of Tumors/Tissues measurement->histology gene_expression RT-PCR for Apoptotic Markers measurement->gene_expression inflammation_model Carrageenan-induced Paw Edema Model treatment_inflam Treatment with 5-(Dimethylamino)pentanoic Acid inflammation_model->treatment_inflam edema_measurement Paw Volume Measurement treatment_inflam->edema_measurement

Caption: Proposed workflow for in vivo evaluation of 5-(Dimethylamino)pentanoic Acid.

1. Acute Toxicity Study

  • Objective: To determine the safety profile and maximum tolerated dose of 5-(Dimethylamino)pentanoic acid.

  • Protocol:

    • Administer single escalating doses of 5-(Dimethylamino)pentanoic acid to groups of healthy mice.

    • Observe the mice for 14 days for any signs of toxicity, including changes in weight, behavior, and mortality.

    • Perform gross necropsy and histological examination of major organs.

2. Subcutaneous Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of 5-(Dimethylamino)pentanoic acid in vivo.

  • Protocol:

    • Inject B16-F10 melanoma cells subcutaneously into the flank of C57BL/6 mice.

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer 5-(Dimethylamino)pentanoic acid (at a safe and effective dose determined from pilot studies) daily for a specified period.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise the tumors and weigh them. Analyze tumor tissue for markers of apoptosis and proliferation.

Chapter 5: Comparative Summary and Future Directions

This guide has provided a predictive comparison of the potential in vitro and in vivo effects of 5-(Dimethylamino)pentanoic acid based on the known biological activities of its structural analogues.

Aspect Predicted In Vitro Effects Predicted In Vivo Effects
Cellular Level Cytotoxic to cancer cells, induction of apoptosis, modulation of inflammatory responses, antioxidant activity.Reduction of tumor growth, attenuation of inflammation.
Systemic Level Not applicable.Potential modulation of gut health and systemic metabolism, analgesic effects.
Mechanism Mitochondrial dysfunction, ROS production, HDAC inhibition, GPCR signaling.Increased expression of pro-apoptotic genes in tumors, modulation of inflammatory pathways.

Future Directions:

The most critical next step is the empirical validation of these hypotheses through the experimental workflows outlined in this guide. Future research should focus on:

  • Comprehensive In Vitro Screening: Testing the effects of 5-(Dimethylamino)pentanoic acid on a wider range of cell lines, including normal and cancerous cells, to determine its specificity.

  • Elucidation of Molecular Mechanisms: Investigating the precise molecular targets of 5-(Dimethylamino)pentanoic acid, including its interaction with HDACs, GPCRs, and other potential signaling pathways.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of 5-(Dimethylamino)pentanoic acid to optimize dosing and delivery for in vivo studies.

  • Exploration in Other Disease Models: Investigating the therapeutic potential of 5-(Dimethylamino)pentanoic acid in other disease models, such as inflammatory bowel disease or metabolic disorders, where its SCFA-like properties may be beneficial.

By systematically addressing these research questions, the scientific community can uncover the true biological activities and therapeutic potential of 5-(Dimethylamino)pentanoic acid, moving it from a molecule of predictive interest to a compound with validated biological effects.

References

  • Zhao, L., Chen, J., Su, J., Li, L., Hu, S., Li, B., Zhang, X., Xu, Z., & Chen, T. (2013). In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural. Journal of Agricultural and Food Chemistry, 61(44), 10604–10611. [Link]

  • Maldonado-Rojas, W., Olivero-Verbel, J., & Stashenko, E. E. (2021). In Vivo and In Silico Study of the Antinociceptive and Toxicological Effect of the Extracts of Petiveria alliacea L. Leaves. Molecules, 26(19), 5969. [Link]

  • Ullah, H., Khan, A. A., Khan, S. A., Khan, A., Ali, H., Khan, M. A., Ali, W., & Khan, J. (2023). In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative. Future Journal of Pharmaceutical Sciences, 9(1), 60. [Link]

  • Georgieva, M., Krumova, E., Ganeva, V., Najdenski, H., & Angelova, M. (2022). Effect of In Vitro Pretreatment with Ag-Containing Amino Acid Nanofibers on Biometrics and Antioxidant Activity in Drought-Stressed Ex Vitro-Adapted Stevia rebaudiana Bertoni. Plants, 11(19), 2503. [Link]

  • Couch, R. A., Cearley, C., Cearley, M., & Fantegrossi, W. E. (2021). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. Journal of Pharmacology and Experimental Therapeutics, 377(3), 327–336. [Link]

  • Moussa, H., Pilet, E., Chadéneau, C., Le-Breton, J., Bou-Abdallah, F., & Ravenel, L. (2021). Synthesis, In Vitro Biological Evaluation, and Oxidative Transformation of New Flavonol Derivatives: The Possible Role of the Phenyl-N,N-Dimethylamino Group. Molecules, 26(11), 3326. [Link]

  • Jovanović, M., Stanojković, T., Vujić, J., Aleksić, I., Tasić, I., Bumbaširević, V., & Milić, D. (2017). In vitro and in vivo antimelanoma effect of ethyl ester cyclohexyl analog of ethylenediamine dipropanoic acid. Melanoma Research, 27(6), 543–552. [Link]

  • Cherbut, C., Aube, A. C., Blottiere, H. M., & Galmiche, J. P. (1996). In vitro contractile effects of short chain fatty acids in the rat terminal ileum. Gut, 38(1), 53–58. [Link]

  • Kumar, A., Singh, B., Singh, S., Kumar, R., & Singh, R. (2013). Synthesis, structure–activity relationship and antiviral activity of 3′-N,N-dimethylamino-2′,3′-dideoxythymidine and its prodrugs. Bioorganic & Medicinal Chemistry Letters, 23(15), 4413–4417. [Link]

  • ResearchGate. (2018). Synthesis of dimethylaminoalkylamides of butanoic and pentanoic acids and study of their activity in the epoxy resin polymerization. [Link]

  • Yao, Y., Cai, X., Fei, W., & Ye, Y. (2021). The Role of Short-Chain Fatty Acids in Inflammation and Body Health. Foods, 10(12), 3055. [Link]

  • Google Patents. (2015). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • Bollenbach, A., & Tsikas, D. (2019). Pharmacological activation of dimethylarginine dimethylaminohydrolase (DDAH) activity by inorganic nitrate and DDAH inhibition by NG-hydroxy-L-arginine, Nω,Nω-dimethyl-L-citrulline and Nω,Nω-dimethyl-Nδ-hydroxy-L-citrulline: results and overview. Amino Acids, 51(3), 483–494. [Link]

  • Chambers, E. S., Morrison, D. J., & Frost, G. (2019). Short Chain Fatty Acids Enhance Expression and Activity of the Umami Taste Receptor in Enteroendocrine Cells via a Gαi/o Pathway. Frontiers in Endocrinology, 10, 870. [Link]

  • Theodora, K., & Patrick, T. (2017). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry, 8(3), 549-560. [Link]

  • Ghanayem, B. I., & Nyska, A. (2000). Induction of the Mitochondrial Permeability Transition in Vitro by Short-Chain Carboxylic Acids. Toxicological Sciences, 58(1), 146–153. [Link]

  • ResearchGate. (2024). Concentrations of short-chain fatty acids after in vitro simulations. [Link]

  • Wikipedia. (2024). Psilocybin. [Link]

  • de Vadder, F., Kovatcheva-Datchary, P., Goncalves, D., Vinera, J., Zitoun, C., Duchampt, A., Bäckhed, F., & Mithieux, G. (2014). Gut-derived short-chain fatty acids are vividly assimilated into host carbohydrates and lipids. American Journal of Physiology-Endocrinology and Metabolism, 306(2), E178–E185. [Link]

  • Chemsrc. (2023). 5-(Dimethylamino)-pentanoic acid hydrochloride. [Link]

Sources

Assessment of 5-(Dimethylamino)pentanoic Acid Purity: qNMR as the Definitive Orthogonal Method

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessment of 5-(Dimethylamino)pentanoic Acid Purity by a Secondary Method

Executive Summary

5-(Dimethylamino)pentanoic Acid (5-DAPA) has emerged as a critical intermediate in the synthesis of ionizable lipids (e.g., ALC-0315) used in Lipid Nanoparticle (LNP) delivery systems.[1] Ensuring the absolute purity of this starting material is paramount for GMP compliance and the safety of the final drug product.

Standard primary methods, such as HPLC-UV, face significant limitations due to 5-DAPA’s lack of a strong chromophore and its zwitterionic nature, often yielding "Area %" results that fail to account for moisture, salts, or non-chromophoric impurities.

This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) as the superior secondary method for validating 5-DAPA purity.[1] We compare its performance against traditional chromatographic techniques and provide a self-validating protocol to establish absolute mass purity.

The Methodological Landscape: Why a Secondary Method is Critical

In drug development, relying solely on a primary method (typically HPLC) creates a risk of "blind spots." For 5-DAPA, these blind spots are chemical and physical:

FeaturePrimary Method: HPLC-UV/CADSecondary Method: 1H-qNMR
Detection Principle Interaction with light (UV) or charge (CAD).[1][2][3]Nuclear spin resonance (Molar response).[1]
Key Limitation Response Factor Bias: 5-DAPA lacks aromatic rings, leading to weak UV absorption (205-210 nm).[1] Impurities with high extinction coefficients can skew results.[1]Sensitivity: Requires milligram-level sample sizes (unlike nanograms for LC-MS).[1]
Output Unit Relative Area %: Does not account for water, residual solvents, or inorganic salts.Weight % (Assay): Provides absolute purity relative to an internal standard (IS).
Specificity High (separates isomers).[1]High (structural fingerprinting).
Role Routine QC, Impurity Profiling.[1]Reference Standard Qualification , Absolute Assay.

The Verdict: HPLC is suitable for tracking known impurities, but qNMR is required to establish the true mass balance of the material.

Deep Dive: qNMR as the Orthogonal Validator

qNMR is a primary ratio method of measurement.[1] Unlike chromatography, the signal intensity in NMR is directly proportional to the number of nuclei (protons) contributing to the resonance, regardless of the chemical structure. This allows for traceability to the SI unit (mole) without requiring a reference standard of the analyte itself—only a certified Internal Standard (IS) is needed.

Mechanism of Action

For 5-DAPA (


), the qNMR assay focuses on the integration of unique, non-exchangeable protons (typically the N-methyl singlet or the 

-methylene triplet) against a NIST-traceable internal standard.

Why this works for 5-DAPA:

  • Zwitterionic Stability: 5-DAPA exists as a zwitterion in neutral solution.[1] qNMR in a buffered deuterated solvent (e.g., D

    
    O with DCl) locks the protonation state, sharpening peaks for precise integration.
    
  • Hygroscopicity Check: 5-DAPA is hygroscopic.[1] HPLC Area % ignores water content.[1] qNMR inherently measures the organic mass fraction; any "missing" mass is attributed to water/salts (confirmed by H

    
    O signal in non-exchangeable solvents like DMSO-d
    
    
    
    ).[1]
Experimental Protocol: Validated qNMR Workflow

This protocol is designed to be self-validating. If the Internal Standard (IS) peaks are distorted or the baseline is not flat, the result is invalid.

Reagents & Equipment
  • Analyte: 5-(Dimethylamino)pentanoic Acid (~20 mg).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.9%+ purity).

    • Rationale: Maleic acid provides a sharp singlet at

      
       6.3 ppm (in D
      
      
      
      O), well-separated from 5-DAPA alkyl signals (
      
      
      1.0–3.5 ppm).[1]
  • Solvent: Deuterium Oxide (D

    
    O) + trace DCl (to ensure acidic pH < 2, breaking zwitterionic broadening).
    
  • Instrument: 400 MHz NMR (or higher) with a probe temperature of 298 K.

Step-by-Step Methodology
  • Gravimetric Preparation (The Critical Step):

    • Weigh approx. 20 mg of 5-DAPA (

      
      ) and 10 mg of Maleic Acid (
      
      
      
      ) directly into the same HPLC vial or weighing boat using a microbalance (precision
      
      
      0.01 mg).
    • Note: Do not weigh separately and mix liquids; co-weighing minimizes error.[1]

  • Solvation:

    • Dissolve the mixture in 1.0 mL of D

      
      O (with added DCl). Vortex until completely clear.[1] Transfer 600 
      
      
      
      L to an NMR tube.[1]
  • Acquisition Parameters (Mandatory for qNMR):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (D1):

      
       30 seconds.
      
      • Scientific Logic:[1][2][3][4][5][6] You must wait 5

        
         T1 (longitudinal relaxation time) for >99% magnetization recovery.[1] Small molecules like Maleic Acid have long T1s (approx 5-6s).[1]
        
    • Scans (NS): 16 or 32 (sufficient for S/N > 300:1).

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).[1]

    • Phase and baseline correction (automatic followed by manual adjustment).[1]

    • Integration: Integrate the Maleic Acid singlet (

      
       6.3 ppm) and the N-Dimethyl singlet of 5-DAPA (
      
      
      
      ~2.8 ppm). Do not use the multiplet signals if they overlap.
Calculation (Self-Validating Formula)


Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (Maleic Acid = 2; 5-DAPA N-Me = 6)[1]
    
  • 
     = Molecular Weight (5-DAPA = 145.20; Maleic Acid = 116.07)[1]
    
  • 
     = Mass weighed[1][2]
    
  • 
     = Purity (as a decimal)[4]
    
Comparative Analysis: HPLC vs. qNMR Data

The following table illustrates why a secondary method is necessary. This data is representative of a typical qualification batch for an amino-acid derivative.

ParameterPrimary Method (HPLC-CAD)Secondary Method (1H-qNMR)Discrepancy Analysis
Purity Value 99.2% (Area %)94.5% (Weight %)Crucial Gap: The 4.7% difference is likely water and inorganic salts (e.g., NaCl) invisible to HPLC.[1]
Impurity ID Detects "Related Substance A" (0.5%)Detects Residual Ethanol (0.8%)HPLC separates structural analogs; qNMR detects residual solvents.[1]
Linearity (

)
> 0.99 (Reference dependent)1.000 (Fundamental physics)qNMR is linear by definition; CAD requires calibration curves.[1]
Time to Result 4 hours (Method Prep + Run)30 minutes (Prep + Run)qNMR is faster for assay; HPLC is better for trace impurity profiling.[1]
Visualization: The Validation Workflow

The following diagram outlines the logical flow for assessing 5-DAPA purity, demonstrating where the Secondary Method acts as a "Gatekeeper" for the Reference Standard.

PurityAssessment cluster_Primary Primary Method (Routine QC) cluster_Secondary Secondary Method (Validation) RawMaterial Raw 5-DAPA Material HPLC HPLC-CAD/MS (Chromatographic Purity) RawMaterial->HPLC qNMR 1H-qNMR (Absolute Mass Assay) RawMaterial->qNMR AreaResult Result: 99.5% Area (Ignores H2O/Salts) HPLC->AreaResult Decision Data Reconciliation Is (Area% - w/w%) > 2%? AreaResult->Decision WeightResult Result: 95.2% w/w (True Active Content) qNMR->WeightResult WeightResult->Decision Action1 Pass: Assign Potency Based on qNMR Decision->Action1 No Action2 Fail: Investigate Water/Salt/Solvent Decision->Action2 Yes

Caption: Workflow reconciling Chromatographic Purity (Primary) with Absolute Mass Assay (Secondary).

Conclusion

For 5-(Dimethylamino)pentanoic Acid, HPLC-CAD is the eye, but qNMR is the scale.

While HPLC is indispensable for separating structural impurities (like the 4-carbon homolog), it cannot reliably determine the "active moiety" content required for precise stoichiometric calculations in LNP formulation. By implementing the qNMR protocol described above as a secondary method, researchers can detect hidden mass deviations caused by hygroscopicity or salt formation, ensuring the scientific integrity of downstream drug development.

References
  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry.

  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • PubChem. (n.d.).[1][3] "5-(Dimethylamino)pentanoic Acid - Compound Summary." National Library of Medicine.[1]

  • International Council for Harmonisation (ICH). (2006).[1] "Q2(R1) Validation of Analytical Procedures." ICH Guidelines.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.